molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0

spiro[chromene-2,4'-piperidin]-4(3H)-one

Cat. No.: B154284
CAS No.: 136081-84-0
M. Wt: 217.26 g/mol
InChI Key: QHNDQKSXDVVXIB-UHFFFAOYSA-N
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Description

Spiro[chromene-2,4'-piperidin]-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDQKSXDVVXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365981
Record name spiro[chromene-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136081-84-0
Record name spiro[chromene-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spiro[chromene-2,4'-piperidin]-4(3H)-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Abstract

The this compound scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its unique, three-dimensional, and rigid spirocyclic architecture offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal target interaction.[2] This guide provides a comprehensive analysis of the core physicochemical and pharmacological properties of this scaffold. We will delve into its fundamental basicity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, this document outlines general synthetic strategies and discusses the broad spectrum of biological activities exhibited by its derivatives, establishing it as a privileged scaffold in modern drug discovery.[3][4] Detailed experimental protocols for the determination of key physicochemical properties are also provided to serve as a practical resource for researchers.

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular architectures that confer improved "drug-like" properties is perpetual. Spirocyclic systems have emerged as a powerful tool for medicinal chemists to "escape flatland," moving away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[5] The this compound core is a quintessential example of such a system. It is a tricyclic structure where a chromenone ring system and a piperidine ring share a single common carbon atom (the spiro center).[1]

This structural rigidity reduces conformational flexibility, which can lead to a significant increase in binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2] The scaffold incorporates key pharmacophoric features: a hydrogen bond accepting carbonyl and ether oxygen in the chromenone moiety, and a basic nitrogen atom within the piperidine ring that can be readily functionalized.[3] This combination of features has made the this compound a valued pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation.[3][6][7][8]

Below is a diagram of the core scaffold with standard IUPAC numbering.

Caption: The core structure of this compound.

Fundamental Physicochemical Properties

Basicity (pKa)

The primary basic center in the molecule is the secondary amine of the piperidine ring. The pKa of this nitrogen is a critical parameter as it determines the molecule's charge state at physiological pH (typically ~7.4).

  • Influencing Factors: The pKa of unsubstituted piperidine is approximately 11.12.[9] However, in the this compound scaffold, this value is expected to be lower. The chromenone portion of the molecule is electron-withdrawing due to the conjugated carbonyl group. This inductive effect can pull electron density away from the piperidine nitrogen, reducing its basicity and thus lowering its pKa.

  • Medicinal Chemistry Perspective: The pKa dictates the ratio of ionized to un-ionized forms of the drug. The ionized (protonated) form often exhibits higher aqueous solubility and can form ionic interactions with biological targets. The un-ionized (neutral) form is typically more permeable across biological membranes. A pKa in the range of 7-9 is often desirable for CNS targets, allowing for a balance of solubility and blood-brain barrier permeability.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key factor in membrane permeability and target binding.[10] It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized species).

  • Expected Properties: The scaffold contains both lipophilic (the aromatic chromene part) and hydrophilic (the polar carbonyl and the ionizable piperidine) elements. The LogP of piperidine itself is low (0.84), indicating its hydrophilic nature.[11] The chromenone fragment significantly increases the lipophilicity. While an exact value is unavailable, derivatives of this scaffold are often explored for CNS and other applications requiring good membrane permeability, suggesting that their LogP/LogD values fall within a range suitable for drug candidates (typically 1-4).[12]

  • Medicinal Chemistry Perspective: Lipophilicity is a double-edged sword. While necessary for crossing membranes, excessively high LogP values (>5) can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10] The spirocyclic nature of the scaffold can help modulate lipophilicity in a more controlled way compared to simply adding flat aromatic rings.[2]

Aqueous Solubility

Solubility is a prerequisite for absorption. A compound must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream.

  • Influencing Factors: The parent scaffold's solubility is expected to be moderate. The polar functional groups (carbonyl, amine) contribute to water solubility, while the aromatic ring system detracts from it. The basic piperidine nitrogen is key; solubility is expected to be significantly higher at acidic pH where the nitrogen is protonated. To this end, the compound is often supplied as a hydrochloride salt to improve its solubility and handling.[13]

  • Medicinal Chemistry Perspective: Poor solubility is a major hurdle in drug development. For basic compounds like this, salt formation is a standard strategy. Further optimization often involves adding polar functional groups to the scaffold, but this must be balanced against the potential decrease in permeability.

Table 1: Summary of Estimated Physicochemical Properties

PropertyInfluencing FactorsExpected Value/RangeConsequence for Drug Development
pKa Piperidine nitrogen basicity, reduced by electron-withdrawing chromenone.8.0 - 9.5 (Estimated)Determines charge at physiological pH; balances solubility and permeability.
LogP Balance between lipophilic chromene and polar piperidinone moieties.1.5 - 3.0 (Estimated)Governs membrane permeability and potential for off-target effects.[12]
Solubility pH-dependent due to the basic nitrogen; improved by salt formation.Low (free base), Moderate (salt form)Critical for oral absorption; must be sufficient for formulation.[13]

General Synthetic Approach

The this compound scaffold is typically constructed via a multi-component reaction. A common and effective method involves the condensation of a substituted ortho-hydroxy acetophenone with N-Boc-4-piperidone.[6]

The general workflow is as follows:

  • Condensation: An ortho-hydroxy acetophenone reacts with N-Boc-4-piperidone in the presence of a secondary amine catalyst like pyrrolidine. This forms the crucial spirocyclic intermediate.[6]

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to yield the final this compound core.[6]

This versatile synthesis allows for the introduction of various substituents on the chromenone ring by starting with different substituted acetophenones, enabling the exploration of structure-activity relationships (SAR).

G start o-Hydroxy Acetophenone + N-Boc-4-piperidone step1 Condensation (e.g., Pyrrolidine catalyst) start->step1 intermediate N-Boc protected Spiro Intermediate step1->intermediate step2 Acidic Deprotection (e.g., TFA) intermediate->step2 end This compound step2->end

Caption: General synthetic workflow for the this compound scaffold.

Pharmacological Significance & Applications

The rigid, well-defined structure of the this compound scaffold has made it a fertile ground for discovering potent and selective modulators of various biological targets.

  • CNS Disorders: Derivatives have been identified as potent and selective partial agonists of the 5-HT2C receptor, a target for treating obesity, schizophrenia, and other psychiatric disorders.[6] The scaffold effectively mimics the necessary pharmacophore for receptor activation while allowing for modifications to fine-tune selectivity and bias.[6]

  • Metabolic Diseases: The scaffold has been utilized to develop agonists for G-protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes.[14] Additionally, derivatives have been synthesized as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, with potential for treating obesity and related disorders.[8]

  • Oncology: Numerous studies have reported the synthesis of this compound derivatives with significant cytotoxic activity against various human cancer cell lines, including breast, ovarian, and colorectal cancer.[1][3] Some compounds have been shown to induce apoptosis and affect cell cycle progression.[3]

  • Infectious Diseases: The scaffold has been explored for developing agents against Mycobacterium tuberculosis and for antileishmanial activity.[1][7]

Key Experimental Protocols

To ensure scientific integrity, the determination of basic properties must follow robust, validated protocols. Below are step-by-step methodologies for determining pKa and LogP.

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16][17]

Methodology:

  • Preparation:

    • Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

    • Prepare a ~1 mM solution of the this compound hydrochloride in deionized water.

    • Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[16]

  • Titration:

    • Take a known volume (e.g., 20 mL) of the sample solution and add KCl to maintain ionic strength.

    • Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO2.[16]

    • If starting with the hydrochloride salt, titrate by adding small, precise aliquots (e.g., 10-50 µL) of the standardized 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

    • For higher accuracy, calculate the first or second derivative of the curve; the peak of the first derivative plot corresponds to the equivalence point.

G cluster_workflow Potentiometric Titration Workflow prep Prepare & Calibrate (Sample, Titrant, pH meter) titrate Titrate Sample (Add titrant, record pH) prep->titrate plot Plot Data (pH vs. Volume) titrate->plot analyze Analyze Curve (Find half-equivalence point) plot->analyze result Determine pKa analyze->result

Caption: Workflow for experimental pKa determination.

Protocol: LogP Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP.[18] It relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known octanol-water partition coefficient.[19]

Methodology:

  • Preparation:

    • Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination).

    • Standards: Prepare solutions of 5-7 reference compounds with well-established LogP values that span the expected range of the analyte.

    • Sample: Prepare a solution of the this compound in the mobile phase.

  • Chromatography:

    • Equilibrate an RP-HPLC column (e.g., C18) with the initial mobile phase composition.

    • Inject the standard solutions and the sample solution individually.

    • Measure the retention time (t_R) for each compound. The void time (t_0) can be determined by injecting a non-retained compound like uracil.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Take the logarithm of the capacity factor (log k').

    • Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis).

    • Perform a linear regression on the data points. The equation will be in the form: LogP = a * (log k') + b.

    • Using the measured log k' of the spiro-compound, calculate its LogP using the regression equation.

Conclusion and Future Outlook

The this compound scaffold represents a highly successful platform in modern medicinal chemistry. Its inherent three-dimensionality, synthetic accessibility, and possession of key pharmacophoric features have enabled the development of numerous potent and selective biological modulators. A thorough understanding of its fundamental properties—basicity, lipophilicity, and solubility—is paramount for any drug discovery program leveraging this core. While this guide provides a framework based on established chemical principles and data from its derivatives, the experimental determination of these properties for the parent scaffold and each new analog remains a critical first step in rational drug design. The continued exploration and functionalization of this privileged scaffold are poised to yield novel therapeutic candidates for a wide range of human diseases.

References

An In-depth Technical Guide to Spiro[chromene-2,4'-piperidin]-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spiro[chromene-2,4'-piperidin]-4(3H)-one core, a heterocyclic scaffold of significant interest in contemporary drug discovery and development. We will delve into its precise chemical identity, established synthetic methodologies, and the ever-expanding landscape of its biological applications. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development who are seeking to leverage this versatile molecular architecture.

Core Structure and Nomenclature

The foundational element of this chemical series is a spirocyclic system where a chromene ring and a piperidine ring are joined by a single common atom. This unique three-dimensional arrangement imparts a conformational rigidity that can be highly advantageous for targeted molecular interactions.

Chemical Structure:

IUPAC Name: this compound.[1]

CAS Number: 136081-84-0.[1][2][3]

Molecular Formula: C13H15NO2.[1][2]

The nomenclature specifies a spiro linkage at the 2-position of the chromene ring and the 4'-position of the piperidine ring. The "(3H)" indicates the position of a saturated carbon in the chromene ring, and the "-4-one" denotes the ketone group on this ring.

Significance in Medicinal Chemistry

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to higher binding affinities and improved selectivity for target proteins.[4]

This structural motif is a component in a variety of compounds that have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer Agents: Derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast, ovarian, and colorectal carcinomas.[5][6]

  • Histone Deacetylase (HDAC) Inhibitors: The scaffold has been successfully incorporated into novel HDAC inhibitors, which are a promising class of anticancer therapeutics.[7][8]

  • Neurological Disorders: The versatility of this core has been exploited in the development of agents targeting central nervous system (CNS) receptors, such as serotonin (5-HT2C) receptors.[9][10]

  • Antileishmanial Activity: Certain spiro-piperidine derivatives have exhibited significant antileishmanial properties, showing superior efficacy compared to standard treatments in some cases.[11][12]

  • Metabolic Disorders: Novel derivatives have been synthesized and evaluated as G-protein-coupled receptor 119 (GPR119) agonists and acetyl-CoA carboxylase (ACC) inhibitors, indicating potential applications in treating type 2 diabetes and other metabolic diseases.[13][14]

The piperidine nitrogen offers a convenient point for chemical modification, allowing for the introduction of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

General Synthetic Strategy

The synthesis of the this compound core is typically achieved through a multi-step sequence, with a key acid- or base-catalyzed condensation reaction. A common and effective approach is outlined below.

Representative Synthetic Protocol

A widely employed synthetic route involves the condensation of a substituted ortho-hydroxy acetophenone with a protected 4-piperidone derivative, followed by deprotection.[10]

Step 1: Condensation to form the Spiro Intermediate

The initial step involves the reaction of an appropriately substituted ortho-hydroxy acetophenone with N-Boc-4-piperidone. This reaction is often catalyzed by a secondary amine, such as pyrrolidine, in a suitable solvent like ethanol or methanol. The reaction mixture is typically refluxed to drive the condensation and subsequent cyclization to completion, affording the N-Boc protected this compound.

Step 2: Deprotection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is subsequently removed under acidic conditions. A common method utilizes trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature. Following the reaction, a standard workup procedure is employed to isolate the desired this compound, often as a salt (e.g., hydrochloride or trifluoroacetate) which can be neutralized if necessary.[10]

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for obtaining the this compound core.

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Deprotection A o-Hydroxy Acetophenone C N-Boc-spiro[chromene-2,4'-piperidin]-4(3H)-one A->C Pyrrolidine, EtOH, Reflux B N-Boc-4-piperidone B->C D This compound C->D TFA, DCM, rt C->D

Caption: General synthetic workflow for this compound.

Characterization Data

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the chromene ring, methylene protons of both the chromene and piperidine rings, and a broad singlet for the N-H proton of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon (ketone), spiro carbon, aromatic carbons, and the aliphatic carbons of the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C13H15NO2: 217.26 g/mol ).[15]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (ketone), and C-O-C stretch of the ether linkage.

The hydrochloride salt of the parent compound is a slightly grey powder with a melting point in the range of 218-224 °C.[9]

Future Directions and Opportunities

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of diversification at the piperidine nitrogen and the potential for substitution on the aromatic ring provide a rich chemical space for exploration. Future research efforts are likely to focus on:

  • Expansion of the Target Landscape: Exploring the activity of this scaffold against a broader range of biological targets, including enzymes, ion channels, and other receptor families.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications.[10]

  • Development of Novel Synthetic Methodologies: The design of more efficient, stereoselective, and environmentally benign synthetic routes to access a wider diversity of derivatives.

References

The Spiro[chromene-2,4'-piperidin]-4(3H)-one Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[chromene-2,4'-piperidin]-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional architecture, embedding both a chromanone and a piperidine moiety, provides a versatile framework for interacting with a wide array of biological targets. This guide offers an in-depth exploration of the history, discovery, and synthetic evolution of this important pharmacophore. We will delve into the foundational Kabbe condensation, the advent of more efficient domino and multi-component reactions, and the subsequent derivatization strategies that have unlocked a remarkable spectrum of biological activities. From its early investigation as an antiarrhythmic agent to its current prominence in oncology, metabolic disorders, and infectious diseases, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry and therapeutic potential of this compound and its analogues.

Genesis of a Privileged Scaffold: A Historical Perspective

The story of this compound is one of serendipity and evolving scientific focus. While spiro compounds have been known for over a century, the specific fusion of a chromanone and a piperidine ring into this particular arrangement emerged from synthetic explorations in the latter half of the 20th century.

The foundational chemistry that enabled the creation of this scaffold is the Kabbe condensation . First reported by German chemist H. Kabbe, this reaction involves the condensation of an o-hydroxyacetophenone with a ketone in the presence of a secondary amine catalyst, typically pyrrolidine, to form chroman-4-ones[1]. This method proved to be a robust and straightforward way to construct the core bicyclic system of the chromanone.

It was in the early 1990s that this methodology was first applied to create the this compound core. In 1992, researchers synthesized a series of 4-oxospiro[benzopyran-2,4'-piperidines] and evaluated them as potential Class III antiarrhythmic agents[1]. This marked the first significant investigation into the therapeutic potential of this specific spirocyclic system. While these initial studies laid the groundwork, the scaffold's full potential remained largely untapped for nearly two decades.

A resurgence of interest occurred in the late 2000s, exemplified by a seminal 2009 paper from Shinde and colleagues, which detailed the synthesis and evaluation of spiro[chromane-2,4'-piperidin]-4-one derivatives as inhibitors of acetyl-CoA carboxylase (ACC)[2][3]. This publication was a pivotal moment, shifting the focus towards metabolic diseases and showcasing the scaffold's adaptability for diverse therapeutic targets. Since then, the field has exploded, with numerous research groups exploring its application in oncology, neuropharmacology, and infectious diseases, cementing its status as a truly "privileged" scaffold in modern drug discovery[4][5].

The Synthetic Blueprint: From Classic Condensations to Modern Marvels

The accessibility of the this compound core is a key factor in its widespread use. Synthetic strategies have evolved from classical methods to more sophisticated and efficient modern reactions.

The Cornerstone: Kabbe Condensation

The Kabbe condensation remains a fundamental and widely used method for the synthesis of the this compound backbone. The reaction proceeds through a cascade of steps, initiated by the formation of an enamine from the piperidin-4-one and the amine catalyst (e.g., pyrrolidine). This is followed by a Michael-type addition of the enamine to an α,β-unsaturated ketone (formed in situ from the o-hydroxyacetophenone), and subsequent intramolecular cyclization and dehydration to yield the final spirocyclic product.

Kabbe_Condensation R1 o-Hydroxy- acetophenone I1 Enamine Formation R1->I1 R2 N-Protected- 4-piperidone R2->I1 R3 Pyrrolidine (Catalyst) R3->I1 I2 Michael Addition I1->I2 I3 Intramolecular Cyclization I2->I3 P Spiro[chromene-2,4'- piperidin]-4(3H)-one I3->P

Experimental Protocol: Synthesis of N-Boc-spiro[chroman-2,4'-piperidin]-4-one [3]

  • To a solution of 2-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add N-Boc-4-piperidone (1.1 eq). The use of a slight excess of the piperidone ensures complete consumption of the starting acetophenone.

  • Add a catalytic amount of pyrrolidine (0.1-0.2 eq). Pyrrolidine is the classic catalyst for this reaction, facilitating the initial enamine formation.

  • Reflux the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-Boc-protected spiro compound. The Boc protecting group can then be removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine of the parent scaffold.

The Rise of Efficiency: Domino and Multi-Component Reactions (MCRs)

While the Kabbe condensation is reliable, the demand for higher efficiency, atom economy, and molecular diversity has driven the development of more advanced synthetic strategies. Domino and multi-component reactions (MCRs) have emerged as powerful alternatives, allowing for the construction of complex this compound derivatives in a single pot.

These reactions often proceed through a sequence of transformations, such as Knoevenagel condensation, Michael addition, and cyclization, without the need to isolate intermediates. For example, a three-component reaction between an aromatic aldehyde, an active methylene compound (like malononitrile), and a cyclic ketone can be catalyzed by a base (such as DABCO) to rapidly generate highly functionalized chromene-based spirocycles[6].

MCR_Synthesis

The primary advantage of these methods is the rapid generation of molecular complexity from simple starting materials, which is highly desirable in the construction of compound libraries for high-throughput screening.

A Scaffold of Many Talents: Biological Activities and Therapeutic Potential

The true value of the this compound scaffold lies in its remarkable biological versatility. By modifying the substituents on both the chromanone and piperidine rings, researchers have developed potent and selective agents for a wide range of diseases.

Oncology: A Multi-pronged Attack on Cancer

The this compound framework has proven to be a fertile ground for the discovery of novel anticancer agents. Derivatives have demonstrated efficacy against various cancer cell lines, including breast, melanoma, and colon cancer, through multiple mechanisms of action[7].

  • EGFR Kinase Inhibition: Certain derivatives have shown effective binding to the active site of the epidermal growth factor receptor (EGFR) kinase domain, a key target in many cancers. This interaction can disrupt downstream signaling pathways that promote cell proliferation and survival.

  • Apoptosis Induction: Mechanistic studies have revealed that some of the most potent compounds induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G2/M phase, preventing the cells from dividing.

  • HDAC Inhibition: A significant breakthrough was the discovery of spiro[chromane-2,4'-piperidine] derivatives as potent histone deacetylase (HDAC) inhibitors[8][9]. HDACs are crucial epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes. By incorporating a zinc-binding group, such as a hydroxamic acid, onto the piperidine nitrogen, researchers have developed compounds with excellent in vivo activity in xenograft models[8].

Derivative Type Target Cancer Cell Lines Reported Activity (IC₅₀/MIC) Reference
Substituted SpirochromanonesEGFR KinaseMCF-7 (Breast), B16F10 (Melanoma)4.34 to 29.31 μM
Sulfonyl-linked DerivativesApoptosis InductionMCF-7, A2780 (Ovarian), HT-29 (Colorectal)0.31 to 5.62 μM[4]
Hydroxamic Acid DerivativesHDACHCT-116 (Colon)Potent tumor growth inhibition in vivo[8]
Metabolic Disorders: Targeting Key Enzymes

The scaffold's journey into metabolic diseases began with the aforementioned work on Acetyl-CoA Carboxylase (ACC) inhibitors [2]. ACCs are enzymes critical for fatty acid synthesis, and their inhibition is a promising strategy for treating obesity and type 2 diabetes. A variety of derivatives were synthesized and showed ACC inhibitory activity in the low nanomolar range. Notably, lead compounds were shown to increase whole-body fat oxidation in animal models[2].

More recently, spiro[chromane-2,4'-piperidine] derivatives have been identified as potent and orally bioavailable G-protein-coupled receptor 119 (GPR119) agonists [10]. GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells and is involved in glucose-stimulated insulin secretion. Agonism of this receptor is a validated strategy for the treatment of type 2 diabetes. Optimized compounds in this class have shown excellent potency (EC₅₀ = 54 nM) and have demonstrated the ability to reduce glucose excursion in oral glucose tolerance tests in mice[10].

Infectious Diseases: A New Frontier

The versatility of the this compound scaffold extends to the realm of infectious diseases.

  • Antitubercular Activity: Novel derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb)[11]. Several compounds have exhibited significant inhibition, with MIC values in the low micromolar range. In silico studies suggest that these compounds may act by inhibiting Mtb tyrosine phosphatase (PtpB), an essential enzyme for the pathogen's survival[11].

  • Antileishmanial Activity: Spiro-piperidine derivatives have demonstrated potent activity against Leishmania major, the parasite responsible for leishmaniasis. Some compounds have shown sub-micromolar efficacy, superior to the reference drug miltefosine, and are believed to exert their effect through an antifolate mechanism[1].

Future Perspectives and Conclusion

The journey of the this compound scaffold from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to its unique structural and biological properties. Its synthetic accessibility, coupled with its three-dimensional nature, allows for the precise placement of functional groups in chemical space, enabling fine-tuning of activity and selectivity against a multitude of biological targets.

Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: The proven success of this scaffold will undoubtedly inspire its application against new and emerging disease targets.

  • Development of More Efficient and Stereoselective Syntheses: While current methods are effective, the development of catalytic, asymmetric syntheses will be crucial for accessing enantiomerically pure compounds, which often exhibit improved therapeutic profiles.

  • Elucidation of Structure-Activity Relationships (SAR): Continued detailed SAR studies will provide deeper insights into the specific structural features that govern target binding and biological activity, guiding the design of next-generation therapeutics.

References

The Spiro[chromene-2,4'-piperidin]-4(3H)-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The spiro[chromene-2,4'-piperidin]-4(3H)-one core is a fascinating and highly valued heterocyclic scaffold in medicinal chemistry. Its unique three-dimensional structure, combining the functionalities of a chromanone and a piperidine ring through a spirocyclic linkage, provides a rigid framework ideal for precise ligand-receptor interactions. This guide offers an in-depth exploration of this privileged scaffold, from its synthetic accessibility to its diverse pharmacological applications and the intricate structure-activity relationships that govern its biological effects. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key assays, and explore its promise in developing novel therapeutics, particularly in oncology.

The Allure of the this compound Scaffold: A Structural Perspective

The this compound scaffold is a tricyclic system featuring a chroman-4-one moiety fused to a piperidine ring at the 2-position of the chroman system via a spiro carbon atom. This unique arrangement confers several advantageous properties for drug design:

  • Structural Rigidity and Complexity: The spirocyclic nature of the scaffold imparts a high degree of conformational rigidity, which can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The three-dimensional arrangement of the fused rings allows for the exploration of a wider chemical space compared to simpler, planar molecules.

  • Stereochemical Diversity: The spiro carbon is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is crucial in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

  • Versatile Functionalization: The scaffold possesses multiple sites for chemical modification. The piperidine nitrogen can be readily functionalized to introduce a wide variety of substituents, enabling the fine-tuning of physicochemical properties and biological activity. The aromatic ring of the chromanone moiety and the piperidine ring itself can also be substituted to explore structure-activity relationships (SAR).

Spiro_Compound This compound Derivative Bax_Bcl2 Increased Bax/Bcl-2 Ratio Spiro_Compound->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An In-Depth Technical Guide to the Potential Therapeutic Targets of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its unique three-dimensional architecture, combining the structural features of chromene and piperidine, provides an exceptional framework for interacting with a diverse range of biological targets.[1][2] This guide synthesizes current research to illuminate the most promising therapeutic avenues for compounds based on this versatile core, offering both a strategic overview for drug development programs and detailed methodologies for target validation in the laboratory.

The this compound Core: A Hub of Biological Activity

The fusion of a chromene moiety, prevalent in natural products like flavonoids, with a piperidine ring, a common feature in many synthetic drugs, results in a rigid, spirocyclic structure that can project substituents into precise vectors in three-dimensional space. This structural rigidity reduces the entropic penalty upon binding to a protein target, often leading to enhanced potency and selectivity. The core itself is synthetically tractable, allowing for extensive structure-activity relationship (SAR) studies through modification at the piperidine nitrogen, the chromene ring, and the keto-functionality.[1]

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects, underscoring its potential as a versatile template for drug discovery.[2][3]

Key Therapeutic Target Classes

Based on a comprehensive review of the existing literature, several key protein classes have emerged as high-potential therapeutic targets for this compound derivatives.

Oncology Targets

The most extensively documented activity for this scaffold is in oncology.[1][4][5][6] Several distinct mechanisms and targets have been identified or strongly implicated.

HDACs are critical epigenetic regulators, and their inhibition is a clinically validated strategy for cancer therapy. Certain spiro[chromane-2,4'-piperidine] derivatives, particularly those incorporating a hydroxamic acid moiety as a zinc-binding group, have been identified as potent HDAC inhibitors.[7] This inhibition leads to hyperacetylation of histones, altering chromatin structure and reactivating tumor suppressor genes.

  • Scientific Rationale: The spirocyclic core acts as a rigid scaffold to correctly position the zinc-binding group within the active site of the HDAC enzyme, while modifications on the piperidine nitrogen can be tailored to achieve selectivity and improve pharmacokinetic properties.

  • Evidence: Studies have demonstrated that these compounds inhibit nuclear HDACs, show antiproliferative activity against various tumor cell lines, and exhibit in vivo tumor growth inhibition in xenograft models.

A hallmark of many potent this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][4][5] This suggests direct or indirect interaction with key proteins in the apoptotic cascade.

  • Potential Targets:

    • Caspases: As the executioners of apoptosis, initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) are prime targets.

    • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is a critical control point that could be modulated by these compounds.

  • Scientific Rationale: Mechanistic studies have shown that lead compounds can induce early apoptosis and increase the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation.[1][4][5]

  • Evidence: A novel derivative, compound 16 in a study by Abdellatif et al., was shown to induce early apoptosis in MCF-7 breast cancer cells more than threefold.[4]

In addition to apoptosis, cell cycle arrest is another key anticancer mechanism observed for this class of compounds.[1] Arrest in the G2/M phase is particularly common, which often points towards interference with microtubule dynamics.

  • Potential Targets:

    • Tubulin: Disruption of microtubule polymerization or depolymerization is a well-established anticancer strategy.

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs that control the G2/M transition (e.g., CDK1/Cyclin B) could also be a mechanism.

  • Scientific Rationale: The observation of an increased population of cells in the G2/M phase via flow cytometry is strong evidence of interference with mitotic progression.[1]

  • Evidence: The same compound that potently induced apoptosis also caused an increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle.[4]

Central Nervous System (CNS) Targets

The piperidine moiety is a classic component of many CNS-active drugs. It is therefore not surprising that spiro[chromene-2,4'-piperidine] derivatives have been found to interact with key receptors in the brain.

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition. Agonists of this receptor are of interest for treating obesity, schizophrenia, and other psychiatric disorders.

  • Scientific Rationale: SAR studies have identified spiro[chromene-2,4'-piperidine]s as a novel chemotype of selective 5-HT2CR agonists. The scaffold appears to mimic the necessary pharmacophoric elements for receptor activation.[8]

  • Evidence: Compound 8 (a 7-chloro analogue) was identified as a potent and selective 5-HT2CR partial agonist with an EC50 of 121.5 nM and no observed activity at the related 5-HT2A or 5-HT2B receptors.[8] Notably, it also exhibited functional selectivity (Gq-bias) with no recruitment of β-arrestin, a potentially favorable property for minimizing side effects.[8]

GPR119 is expressed predominantly in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion. Agonists of GPR119 are being pursued as potential treatments for type 2 diabetes mellitus.

  • Scientific Rationale: A series of spiro[chromane-2,4'-piperidine] derivatives were designed to conformationally restrict the linker-to-tail moiety of known GPR119 agonists, leading to potent and orally bioavailable compounds.[9]

  • Evidence: An optimized drug candidate, (R)-29 , was identified with an EC50 of 54 nM and was shown to reduce glucose excursion in an in vivo oral glucose-tolerance test in mice at a dose of 3 mg/kg.[9]

Anti-Inflammatory Targets

Chronic inflammation is a driver of numerous diseases, including autoimmune disorders.

PADI4 is an enzyme that converts arginine residues in proteins to citrulline. The resulting citrullinated proteins can become neoantigens, triggering an autoimmune response in rheumatoid arthritis.

  • Scientific Rationale: A screening campaign identified a related spiro[chromene-2,2'-indoline] scaffold as a PADI4 inhibitor. This highlights the potential of the broader spiro-chromene class to target this enzyme family.[10]

  • Evidence: The representative compound 7 from this series effectively ameliorated the severity of collagen-induced arthritis in a mouse model, validating PADI4 as a therapeutic target for this scaffold.[10]

Antimicrobial Targets

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics like the fluoroquinolones.

  • Scientific Rationale: Spirooxindole derivatives fused with a chromene moiety have been investigated as potential DNA gyrase inhibitors. Molecular docking studies suggest that these compounds can fit into the ATP-binding pocket of the enzyme.[11]

  • Evidence: Compound 16a from a synthesized series demonstrated significant inhibitory effects on both E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 6.25 μg/mL. In silico docking predicted a strong binding affinity of -8.3 kcal/mol for the bacterial DNA gyrase.[11]

Quantitative Summary of Biological Activity

The following table summarizes key quantitative data for representative compounds from the this compound class and its close analogs, demonstrating their potency against various targets.

Compound ID/ClassTarget/AssayCell Line(s)IC50 / EC50Reference
Compound 16 (Sulfonyl derivative)CytotoxicityMCF-7, A2780, HT-290.31 - 5.62 µM[1][4]
Phenyl spiro-piperidine 7a HDAC Inhibition-0.41 µM
7-chloro analogue 8 5-HT2CR Agonismh5-HT2CR cellsEC50 = 121.5 nM[8]
(R)-29 GPR119 Agonism-EC50 = 54 nM[9]
Compound PS08 Anti-TB ActivityM. tuberculosis H37RaMIC = 3.72 µM[2]
Compound 16a (Spirooxindole)Antibacterial ActivityE. coli, S. aureusMIC = 6.25 µg/mL[11]

Experimental Workflows for Target Validation

Validating the molecular target of a novel compound is a critical step in drug discovery. Below are standardized, yet adaptable, protocols for confirming the engagement of the key targets identified for the this compound scaffold.

General Target Engagement Workflow

A tiered approach is recommended, starting with broad cellular assays and progressing to specific, direct target engagement and functional assays.

G cluster_0 Tier 1: Cellular Phenotype cluster_1 Tier 2: Direct Target Engagement cluster_2 Tier 3: In Vitro Functional Assay pheno Phenotypic Assay (e.g., Cytotoxicity, Apoptosis) cetsa Cellular Thermal Shift Assay (CETSA) (Target Stabilization) pheno->cetsa Hypothesis Generation cell_cycle Cell Cycle Analysis cell_cycle->cetsa enzyme_assay Biochemical Assay (e.g., HDAC, Gyrase) cetsa->enzyme_assay Target Confirmed affinity Affinity Chromatography-MS (Target Pull-down) affinity->enzyme_assay receptor_assay Receptor Functional Assay (e.g., cAMP) enzyme_assay->receptor_assay If applicable

Caption: A tiered workflow for target identification and validation.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. It serves as a primary functional screen for compounds believed to induce apoptosis.

  • Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4][7][12]

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Plate 1-5 x 105 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat with various concentrations of the test compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (50 µg/mL). Gently vortex the tube.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry, using appropriate channels for FITC (FL1) and PI (FL2/FL3).[4]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

  • Causality: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in S phase have an intermediate amount.[2][3]

  • Step-by-Step Methodology:

    • Cell Preparation: Treat and harvest cells (approx. 1 x 106) as described in the apoptosis protocol.

    • Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice or at -20°C.

    • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

    • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure only DNA is stained. Incubate for 30 minutes at 37°C.

    • PI Staining: Add 500 µL of PI solution (50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.

    • Analysis: Analyze by flow cytometry. Use a histogram of PI fluorescence to gate and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2][3]

Protocol: Fluorometric HDAC Inhibition Assay

This biochemical assay directly measures the enzymatic activity of HDACs and its inhibition by test compounds.

  • Causality: The assay uses a substrate containing an acetylated lysine side chain. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution is then added which acts on the deacetylated substrate to generate a fluorescent product. The fluorescence intensity is inversely proportional to HDAC inhibition.[13][14][15]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, a solution of recombinant human HDAC enzyme (e.g., HDAC1), and the fluorometric substrate according to the kit manufacturer's instructions.

    • Assay Plate Setup: In a 96-well black plate, add assay buffer to all wells.

    • Compound Addition: Add 2 µL of test compound dilutions (in DMSO) to sample wells. Add 2 µL of a known HDAC inhibitor (e.g., Trichostatin A) to positive control wells, and 2 µL of DMSO to enzyme control wells.

    • Enzyme Addition: Add diluted HDAC enzyme solution to all wells except the background control wells. Incubate for 15 minutes at 37°C.

    • Reaction Initiation: Add the HDAC substrate to all wells to start the reaction.

    • Incubation: Cover the plate and incubate on a shaker for 30-60 minutes at 37°C.

    • Development: Add the developer solution to each well. Incubate for 15 minutes at room temperature.

    • Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm). Calculate percent inhibition relative to controls.[14][16]

Visualizing the Mechanism: Apoptosis Signaling Pathway

Many this compound derivatives converge on the induction of apoptosis. The diagram below illustrates the intrinsic (mitochondrial) pathway, a likely route of action for these compounds.

G cluster_apop Apoptosome Formation Compound Spiro-Compound Stress Cellular Stress Compound->Stress Induces Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Compound->Bcl2 Inhibits? BaxBak Pro-apoptotic (Bax, Bak) Stress->BaxBak Activates Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms pores in CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Apop Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits aCasp9 Active Caspase-9 Apop->aCasp9 Cleaves & Activates Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for spiro-compounds.

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile platform for drug discovery. While significant progress has been made in identifying its anticancer potential, particularly as HDAC inhibitors and apoptosis inducers, the full therapeutic scope is still being uncovered.

Future research should focus on:

  • Target Deconvolution: For compounds with potent phenotypic effects but unknown targets, advanced techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) or chemical proteomics can definitively identify binding partners.

  • Selectivity Profiling: For compounds targeting broad families like HDACs or kinases, comprehensive selectivity profiling is essential to understand potential off-target effects and to build a rationale for clinical development.

  • Pharmacokinetic Optimization: While potent, many early-stage compounds require optimization of their ADME (Absorption, Distribution, Metabolism, Excretion) properties to become viable drug candidates.

  • Exploring New Therapeutic Areas: The identified activities against CNS receptors and antimicrobial targets are compelling and warrant further exploration with dedicated medicinal chemistry programs.

References

The Spiro[chromene-2,4'-piperidin]-4(3H)-one Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the research landscape surrounding the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and therapeutic potential of this versatile heterocyclic system. The content is structured to provide not only a thorough review of the existing literature but also actionable insights into the experimental design and strategic considerations for developing novel therapeutics based on this privileged core.

Introduction: The Emergence of a Privileged Scaffold

The this compound core is a unique three-dimensional heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is a member of a broader class of spiro compounds, which are characterized by a single atom being common to two rings. This structural rigidity and three-dimensionality are often associated with improved pharmacological properties compared to their planar counterparts. The fusion of the chromene and piperidine rings creates a privileged structure with diverse biological activities, making it a fertile ground for the discovery of new therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] The versatility of the this compound system lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its biological profile. This guide will explore the key research areas that have defined the importance of this scaffold in modern drug discovery.

Synthetic Strategies: Building the Spiro Core

The construction of the this compound scaffold is most commonly achieved through a multi-component reaction, a powerful tool in synthetic chemistry that allows for the efficient assembly of complex molecules from simple starting materials. The most prevalent method is a one-pot, three-component condensation reaction.

Three-Component Condensation Reaction: A Step-by-Step Protocol

This approach typically involves the reaction of a salicylaldehyde derivative, a piperidin-4-one derivative, and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol) and the N-substituted piperidin-4-one (1 mmol) in a suitable solvent, such as ethanol or methanol (10-15 mL).

  • Addition of Active Methylene Compound: To the stirred solution, add the active methylene compound (e.g., malononitrile, 1 mmol).

  • Catalyst Introduction: Introduce a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 mmol). The choice of catalyst can influence the reaction rate and yield.

  • Reaction Execution: Reflux the reaction mixture for a period ranging from 2 to 8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration. The crude product is then washed with cold ethanol and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure this compound derivative.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for reflux conditions.

  • Catalyst: The basic catalyst is crucial for promoting the initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound, as well as the subsequent Michael addition and cyclization steps.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

A general workflow for this synthesis is depicted below:

G cluster_synthesis Three-Component Synthesis Workflow reactants Salicylaldehyde Piperidin-4-one Active Methylene Compound solvent_catalyst Solvent (e.g., Ethanol) Catalyst (e.g., Piperidine) reactants->solvent_catalyst Dissolution reflux Reflux (2-8 h) solvent_catalyst->reflux Heating cooling Cooling to RT reflux->cooling filtration Filtration cooling->filtration purification Recrystallization filtration->purification product Pure this compound purification->product

Caption: General workflow for the three-component synthesis of this compound.

Pharmacological Activities: A Multifaceted Scaffold

The this compound scaffold has been extensively investigated for a variety of biological activities. The following sections highlight the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with impressive potency.[4][5]

Quantitative Data Summary: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
16 (sulfonyl spacer) MCF-7 (Breast)0.31[4][5]
A2780 (Ovarian)5.62[4][5]
HT-29 (Colorectal)-[4][5]
15 (trimethoxyphenyl) MCF-7 (Breast)18.77[4][5]
A2780 (Ovarian)47.05[4][5]
HT-29 (Colorectal)-[4][5]
KMS9 MCF-7 (Breast)3.83[6]
KMS5 MCF-7 (Breast)4.14[6]
KBS8 MCF-7 (Breast)8.24[6]
Csp 12 MCF-7 (Breast)4.34 - 29.31[7]
B16F10 (Melanoma)4.34 - 29.31[7]
Csp 18 MCF-7 (Breast)4.34 - 29.31[7]
B16F10 (Melanoma)4.34 - 29.31[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[5][7] Mechanistic studies have revealed that these effects are mediated through various signaling pathways. For instance, some derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as the p53 tumor suppressor and members of the Bcl-2 family.

G cluster_apoptosis Apoptosis Induction Pathway SpiroCompound This compound Derivative p53 p53 Activation SpiroCompound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Antimicrobial Activity

Derivatives of the this compound scaffold have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[8] This highlights their potential as a new class of antibiotics to combat the growing threat of antimicrobial resistance.

Quantitative Data Summary: Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
PS08 Mycobacterium tuberculosis H37Ra3.72[2][4]
Hydrazide 8 S. aureus1.64 (µM)[8]
E. coli1.64 (µM)[8]
C. albicans6.57 (µM)[8]
Azo dye 4 Various microbes5.95 - 11.89 (µM)[8]
Hydrazone 17 Various microbes1.88 - 3.75 (µM)[8]
Aminopyrazole 21 Various microbes2.24 - 8.98 (µM)[8]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Recent studies suggest that the antimicrobial action of some spirochromanone derivatives may be due to the inhibition of bacterial fatty acid synthesis.[9] This is a crucial pathway for bacterial survival, as it is responsible for building the cell membrane. By disrupting this process, these compounds can effectively kill bacteria.

Histone Deacetylase (HDAC) Inhibition

A particularly promising area of research is the activity of this compound derivatives as inhibitors of histone deacetylases (HDACs).[1][10] HDACs are a class of enzymes that play a critical role in the regulation of gene expression. In cancer, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this process, leading to the re-expression of these protective genes and subsequent cancer cell death.[11]

Mechanism of HDAC Inhibition:

The this compound scaffold can be functionalized with a zinc-binding group, such as a hydroxamic acid, which can chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. This leads to an increase in histone acetylation, a more open chromatin structure, and the transcription of previously silenced tumor suppressor genes.

G cluster_hdac Mechanism of HDAC Inhibition SpiroHDACi This compound HDAC Inhibitor HDAC HDAC Enzyme (Active Site with Zn2+) SpiroHDACi->HDAC Inhibition Acetylation Histone Hyperacetylation SpiroHDACi->Acetylation Promotes Histone Histone Protein (Acetylated Lysine) HDAC->Histone Acts on Deacetylation Deacetylation Histone->Deacetylation GeneSilencing Gene Silencing Deacetylation->GeneSilencing GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression

Caption: Simplified mechanism of action for this compound-based HDAC inhibitors.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective drug candidates. Several SAR studies have been conducted on the this compound scaffold.[7][8][12]

Key SAR Insights:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen has a significant impact on activity. For anticancer agents, bulky and lipophilic groups are often favored. In the case of HDAC inhibitors, this position is typically used to attach the zinc-binding group.[1]

  • Substitution on the Chromene Ring: Modifications to the aromatic ring of the chromene moiety can influence potency and selectivity. Electron-withdrawing or electron-donating groups at different positions can alter the electronic properties of the molecule and its interaction with biological targets.

  • The Spiro Linkage: The rigid spirocyclic core is essential for maintaining the three-dimensional shape of the molecule, which is critical for its interaction with the active sites of enzymes and receptors.

Future Directions and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The extensive research conducted to date has laid a strong foundation for future investigations. Key areas for future exploration include:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and pharmacokinetic properties of the most promising lead compounds.

  • Elucidation of Novel Mechanisms: While apoptosis induction and HDAC inhibition are established mechanisms, further studies are required to explore other potential biological targets and pathways.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

References

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The spiro[chromene-2,4'-piperidin]-4(3H)-one core is one such "privileged scaffold".[1][2] This tricyclic heterocyclic system, containing both oxygen and nitrogen heteroatoms, is a prominent structural component in a multitude of biologically active compounds, demonstrating potential as anticancer, anti-inflammatory, and neuropharmacological agents.[3][4][5] The rigidity conferred by the spirocyclic fusion of the chromene and piperidine rings can enhance pharmacokinetic profiles and improve binding efficacy with biological targets.[6]

This guide moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, providing a deep, mechanistic understanding of the core physicochemical properties of the this compound scaffold. Understanding these properties—solubility, lipophilicity, and ionization state—is not merely an academic exercise; it is fundamental to designing effective screening cascades, interpreting biological data, and ultimately, engineering successful drug candidates. We will explore the causality behind the experimental methodologies, grounding our discussion in the practical realities of the drug discovery laboratory.

Aqueous Solubility: The Gateway to Bioavailability

A drug's journey begins with dissolution. Poor aqueous solubility is a primary contributor to failed clinical trials, leading to inadequate absorption and low bioavailability.[7][8] Therefore, the accurate assessment of a compound's solubility is a critical early-stage gatekeeping step in drug discovery. For a scaffold like this compound, which contains both hydrophobic (chromene) and ionizable (piperidine) moieties, solubility can be complex. We typically assess solubility through two distinct, complementary assays: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Triage

In early discovery, where hundreds or thousands of compounds are synthesized, speed is paramount. The kinetic solubility assay is designed for high-throughput screening to quickly flag compounds with potential liabilities.[9] This method measures the concentration of a compound at the moment a precipitate first forms when a concentrated DMSO stock solution is introduced into an aqueous buffer.[7] It mimics the common laboratory practice of diluting DMSO stocks for biological assays and is an excellent indicator of whether a compound might precipitate in an in vitro screen, causing artifactual results.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound hydrochloride) in 100% dimethyl sulfoxide (DMSO). The use of DMSO is standard practice due to its ability to dissolve a wide range of organic molecules.[10]

  • Assay Plate Preparation: Into a 96-well microplate, dispense phosphate-buffered saline (PBS), pH 7.4, to mimic physiological conditions.[11]

  • Serial Dilution: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the PBS-containing wells. This creates a concentration gradient.

  • Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours), with gentle shaking.

  • Precipitation Detection: Measure the turbidity (cloudiness) of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is indistinguishable from the background (buffer-only wells).

The choice of PBS at pH 7.4 is critical because the basic piperidine nitrogen will be largely protonated, enhancing solubility. The "kinetic" aspect refers to the rapid, non-equilibrium nature of the precipitation.[7] This value is not the true equilibrium solubility but is highly relevant for predicting behavior in high-throughput biological screens.

Thermodynamic Solubility: The Definitive Measurement

For lead candidates, a more rigorous, definitive measure is required. Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[9] While more time- and compound-intensive, this "shake-flask" method provides the true solubility value, which is essential for formulation development and predicting in vivo absorption.[7]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilute Serial Dilution of Stock into Plate stock->dilute plate 96-Well Plate with PBS (pH 7.4) plate->dilute incubate Incubate (2h, RT) dilute->incubate read Read Turbidity (Nephelometry) incubate->read analyze Determine Highest Non-Precipitated Concentration read->analyze result Kinetic Solubility Value (µM) analyze->result G cluster_prep Preparation cluster_assay Partitioning cluster_analysis Analysis oct Saturate n-Octanol with Buffer add Add Compound to Mixture of Saturated Phases oct->add buf Saturate Buffer (pH 7.4) with n-Octanol buf->add shake Shake to Equilibrate (24h) add->shake spin Centrifuge to Separate Phases shake->spin quant Quantify Concentration in Each Phase (HPLC) spin->quant calc Calculate Ratio and Log₁₀ quant->calc G cluster_low_ph pH < pKa (e.g., Stomach, pH ~2) cluster_high_ph pH > pKa (e.g., Intestine, pH ~8) low Protonated (Cationic) [BH⁺] Favors Solubility equilibrium pKa ≈ pH 7.4 low->equilibrium + OH⁻ high Neutral [B] Favors Permeability high->equilibrium + H⁺ equilibrium->low + H⁺ equilibrium->high + OH⁻

References

Spectroscopic Characterization of Spiro[chromene-2,4'-piperidin]-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its unique three-dimensional architecture imparts favorable physicochemical properties, making it a cornerstone in the design of novel agents targeting a range of diseases.[4] A thorough understanding of its structural and electronic characteristics is paramount for medicinal chemists and drug development professionals. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this important molecule. The insights herein are curated to not only present the data but to explain the underlying principles that govern the spectral output, thereby empowering researchers to confidently identify and characterize this key pharmacophore.

Molecular Structure and Atom Numbering

A clear and unambiguous atom numbering system is essential for the accurate assignment of spectroscopic signals. The following diagram illustrates the standard numbering convention for the this compound core, which will be referenced throughout this guide.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the chromene ring and the aliphatic protons of the piperidine and dihydropyrone moieties.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data for this class of compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: A spectral width of approximately 12-16 ppm is typically sufficient.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Representative ¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and assignments for the title compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5~7.85dd1HJ = 7.8, 1.6 Hz
H-7~7.50ddd1HJ = 8.4, 7.2, 1.6 Hz
H-6~7.05t1HJ = 7.5 Hz
H-8~7.00d1HJ = 8.4 Hz
H-3~2.80s2H-
H-2', H-6' (axial)~3.10m2H-
H-2', H-6' (equatorial)~2.90m2H-
H-3', H-5' (axial)~2.00m2H-
H-3', H-5' (equatorial)~1.85m2H-
N-HVariable (1.5-3.0)br s1H-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring of the chromene moiety appear in this downfield region due to the deshielding effect of the aromatic ring current. The proton at the H-5 position is the most deshielded, appearing as a doublet of doublets, due to its proximity to the electron-withdrawing carbonyl group at C-4. The remaining aromatic protons exhibit splitting patterns consistent with their ortho, meta, and para relationships.

  • Aliphatic Region (δ 1.8-3.2 ppm):

    • The two protons at the C-3 position of the dihydropyrone ring are observed as a sharp singlet at approximately 2.80 ppm. Their chemical equivalence is due to the free rotation around the C3-C4 bond. The proximity to the C-4 carbonyl group causes a downfield shift.

    • The protons of the piperidine ring typically appear as complex multiplets due to geminal and vicinal coupling. The axial and equatorial protons are chemically non-equivalent, leading to distinct signals. The protons on C-2' and C-6' are adjacent to the nitrogen atom and are therefore more deshielded than the protons on C-3' and C-5'.

  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H spectrometer) instrument is used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

    • Sweep Width: A spectral width of 0-220 ppm is typical for most organic molecules.

    • Number of Scans: Several hundred to several thousand scans are often necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed with an exponential window function (line broadening of 1-2 Hz). The spectrum is then phased and baseline corrected.

Representative ¹³C NMR Data and Interpretation
Carbon Assignment Chemical Shift (δ, ppm)
C-4 (C=O)~192.0
C-8a~161.5
C-7~136.0
C-5~127.5
C-6~121.5
C-4a~121.0
C-8~117.5
C-2 (Spiro)~78.0
C-2', C-6'~45.0
C-3~40.0
C-3', C-5'~30.0

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ > 190 ppm): The most downfield signal in the spectrum is unequivocally assigned to the carbonyl carbon (C-4) of the ketone, typically appearing around 192.0 ppm.

  • Aromatic and Olefinic Carbons (δ 110-165 ppm): The six carbons of the aromatic ring and the oxygen-bearing aromatic carbon (C-8a) resonate in this region. The C-8a carbon, being attached to the electronegative oxygen atom, is the most deshielded among this group.

  • Spiro Carbon (δ ~78 ppm): The spiro carbon (C-2) is a quaternary carbon bonded to two oxygen and two carbon atoms. This unique environment results in a characteristic chemical shift around 78.0 ppm.

  • Aliphatic Carbons (δ 30-50 ppm): The remaining aliphatic carbons of the piperidine and dihydropyrone rings appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen in the piperidine ring (C-2' and C-6') are more deshielded than the C-3' and C-5' carbons. The C-3 carbon of the chromene ring is also found in this region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Representative IR Data and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350 (broad)N-H stretchSecondary amine
~3050C-H stretch (aromatic)Arene
~2950, ~2850C-H stretch (aliphatic)Alkane
~1680 (strong)C=O stretchα,β-Unsaturated Ketone
~1600, ~1480C=C stretch (aromatic)Arene
~1250C-O stretch (aryl ether)Aryl ether
~1100C-N stretchAmine

Interpretation of the IR Spectrum:

  • N-H Stretch: A broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C=O Stretch: A strong, sharp absorption band at approximately 1680 cm⁻¹ is a definitive feature of the carbonyl (C=O) group of the ketone. The position of this band, slightly lower than that of a simple aliphatic ketone, is indicative of its conjugation with the aromatic ring.

  • Aromatic and Aliphatic C-H Stretches: Absorptions above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine and dihydropyrone rings.

  • C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) contains characteristic stretching vibrations for the aryl ether C-O bond and the C-N bond of the piperidine ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy method that results in more extensive fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Representative Mass Spectrometry Data and Interpretation
  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.27 g/mol

  • Expected [M+H]⁺ (ESI): m/z 218.12

Proposed Fragmentation Pathway (EI):

The fragmentation of the chromanone ring is often initiated by a retro-Diels-Alder (RDA) reaction. The piperidine ring can also undergo characteristic cleavages.

fragmentation M [M]+• m/z 217 F1 m/z 120 M->F1 RDA F2 m/z 97 M->F2 RDA F3 m/z 188 M->F3 - C2H5 F4 m/z 160 F3->F4 - CO F5 m/z 131 F4->F5 - CHO

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: In an EI spectrum, the molecular ion peak [M]⁺• at m/z 217 would confirm the molecular weight of the compound.

  • Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation of the chromanone ring involves an RDA reaction, which would lead to the formation of ions at m/z 120 (from the aromatic portion) and m/z 97 (from the piperidine and C3, C4 portion).

  • Loss of Small Molecules: Subsequent fragmentations often involve the loss of small, stable neutral molecules like carbon monoxide (CO) from the carbonyl group, leading to ions at m/z 189 (from [M-CO]⁺•) or m/z 160 (from [M-C₂H₅-CO]⁺•).

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic fingerprint for this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the unambiguous identification and characterization of this vital medicinal chemistry scaffold. This guide serves as a foundational reference for researchers, providing not only the expected data but also the rationale behind the spectral features, thereby facilitating a deeper understanding of this important class of molecules.

References

Methodological & Application

Synthesis of Spiro[chromene-2,4'-piperidin]-4(3H)-one from Ortho-Hydroxy Acetophenones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[chromene-2,4'-piperidin]-4(3H)-one Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists and pharmacologists. This unique three-dimensional structure, which incorporates both chromanone and piperidine moieties, serves as a cornerstone for a multitude of biologically active compounds. Its rigid, spirocyclic nature allows for precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective therapeutic agents.

Compounds bearing this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-tubercular, anti-inflammatory, and antihypertensive properties. Notably, derivatives have been developed as potent inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which is a key target in the treatment of metabolic disorders. The versatility and biological relevance of this scaffold underscore the importance of efficient and robust synthetic methodologies for its construction. This guide provides an in-depth analysis of the synthesis of spiro[chromene-2,4'-piperidin]-4(3H)-ones from readily available ortho-hydroxy acetophenones, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug discovery and development.

Reaction Mechanism: A Multicomponent Cascade

The most common and efficient route to the this compound core is a one-pot, three-component reaction, often referred to as a Kabbe condensation. This elegant cascade reaction involves an ortho-hydroxy acetophenone, a 4-piperidone derivative, and a secondary amine catalyst (e.g., pyrrolidine or piperidine). The reaction proceeds through a sequence of classical organic transformations, demonstrating high atom economy by assembling a complex molecule from simple precursors in a single operation.

The proposed mechanism unfolds in three key stages:

  • Knoevenagel-type Condensation: The reaction is initiated by the secondary amine catalyst, which facilitates a condensation reaction between the ortho-hydroxy acetophenone and the 4-piperidone. The amine forms an enamine with the piperidone, which then attacks the carbonyl group of the acetophenone. Subsequent dehydration yields a vinylogous enone intermediate (an α,β-unsaturated ketone).

  • Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the acetophenone moiety, now positioned favorably due to the newly formed vinylogous system, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system in a conjugate (Oxa-Michael) addition.

  • Cyclization and Tautomerization: This intramolecular attack results in the formation of the chromanone ring system, directly yielding the final spirocyclic product after tautomerization. The catalyst is regenerated and can re-enter the catalytic cycle.

Reaction_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label A o-Hydroxy Acetophenone + N-Substituted-4-piperidone B Vinylogous Enone Intermediate A->B Knoevenagel-type Condensation cat1 Secondary Amine (e.g., Pyrrolidine) cat1->A C Cyclized Intermediate B->C Intramolecular Oxa-Michael Addition D This compound C->D Tautomerization D->cat1 Catalyst Regeneration

Caption: General mechanism for the synthesis of this compound.

Comparative Synthetic Protocols

While the secondary amine-catalyzed Kabbe condensation is the most established method, several variations have been developed to improve yields, reduce reaction times, and enhance the "greenness" of the synthesis. These include the use of ionic liquids and microwave irradiation. The choice of N-substituent on the piperidone ring (e.g., Boc, Benzyl) is a critical variable, often used to protect the nitrogen during the reaction, which can then be deprotected and functionalized in subsequent steps.

Reactants Catalyst / Solvent Conditions Yield (%) Reference
2'-Hydroxyacetophenone, N-Boc-4-piperidonePyrrolidine / TolueneReflux, 12-16 h70-85Shinde, P. et al. (2009)
4,6-Diacetyl resorcinol, Cyclohexanone[bbim]Br (Ionic Liquid)80°C, 2-3 h90-95Muthu Krishnan, M. et al. (2009)
2'-Hydroxyacetophenone, N-Benzyl-4-piperidonePyrrolidine / EthanolMicrowave, 150°C, 20 min~80Ashok, D. et al. (2016)
Substituted 2'-Hydroxyacetophenones, N-Boc-4-piperidonePyrrolidine / MethanolReflux, 8-10 h75-92Abdelatef, S. A. et al. (2018)
2'-Hydroxyacetophenone, 4-Piperidone hydrochloridePyrrolidine-butanoic acid / DMSORoom Temp, 24 hHighKumar, A. et al. (2016)

Detailed Experimental Protocol: Synthesis of tert-butyl 4-oxo-spiro[chromane-2,4'-piperidine]-1'-carboxylate

This protocol is based on the widely cited method by Shinde et al. for synthesizing ACC inhibitors, which utilizes a Boc-protected piperidone. This approach is advantageous as the Boc group can be easily removed under acidic conditions, providing a free secondary amine for further derivatization.

Materials and Reagents
Reagent CAS Number Molecular Weight Purity
2'-Hydroxyacetophenone118-93-4136.15 g/mol ≥98%
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)79099-07-3199.26 g/mol ≥97%
Pyrrolidine123-75-171.12 g/mol ≥99%
Toluene108-88-392.14 g/mol Anhydrous
Ethyl acetate141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Sodium sulfate (anhydrous)7757-82-6142.04 g/mol Granular
Silica gel7631-86-960.08 g/mol 230-400 mesh
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure

Experimental_Workflow setup setup reaction reaction workup workup purification purification A 1. Setup Assemble reflux apparatus with Dean-Stark trap. B 2. Charge Reactants Add Toluene, 2'-Hydroxyacetophenone, N-Boc-4-piperidone. A->B C 3. Add Catalyst Add Pyrrolidine dropwise. B->C D 4. Reaction Reflux (110-120°C) for 12-16 h. Monitor water removal & TLC. C->D E 5. Cooldown & Concentrate Cool to RT. Remove solvent under reduced pressure. D->E F 6. Extraction Dissolve in EtOAc. Wash with H₂O and brine. E->F G 7. Drying & Filtration Dry organic layer (Na₂SO₄). Filter and concentrate. F->G H 8. Purification Purify via silica gel column chromatography (EtOAc/Hexanes). G->H I 9. Characterization Analyze pure product (NMR, MS). H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a Dean-Stark apparatus. The system should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging Reactants: To the flask, add 2'-hydroxyacetophenone (10.0 g, 73.4 mmol) and N-Boc-4-piperidone (16.1 g, 80.7 mmol, 1.1 eq). Add 250 mL of anhydrous toluene. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add pyrrolidine (3.1 g, 43.6 mmol, 0.6 eq) to the reaction mixture dropwise via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C) using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 12-16 hours, or until TLC analysis (e.g., 20% EtOAc in hexanes) indicates the complete consumption of the starting acetophenone.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 1 L round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

    • Dissolve the resulting crude oil in ethyl acetate (300 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 150 mL) followed by brine (1 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a thick oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (dry loading is recommended for oils).

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 25%).

    • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to afford the title compound as a white to off-white solid. The typical yield is 70-85%.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Inadequate removal of water.- Catalyst degradation or insufficient amount.- Reagents are of poor quality (wet).- Ensure the Dean-Stark trap is functioning correctly.- Add a fresh portion of catalyst.- Use anhydrous solvents and high-purity starting materials.
Formation of Multiple Side Products - Reaction temperature too high.- Prolonged reaction time leading to decomposition.- Self-condensation of piperidone.- Carefully control the reflux temperature.- Monitor the reaction closely by TLC and stop when the starting material is consumed.- Ensure slow, controlled addition of the catalyst.
Difficult Purification - Product co-elutes with impurities.- Product is an oil and does not solidify.- Try a different solvent system for chromatography (e.g., dichloromethane/methanol).- Attempt to recrystallize the product from a suitable solvent (e.g., ether/hexanes).- If the product remains an oil, ensure it is pure by NMR.
Incomplete Boc-Deprotection (if applicable) - Insufficient acid or reaction time.- Acid is neutralized by residual base.- Use a stronger acid (e.g., 4M HCl in dioxane) or increase reaction time/temperature.- Ensure the starting material is free of any basic residue before the deprotection step.

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin. Handle with care.

  • Pyrrolidine: Corrosive and flammable. Causes severe skin burns and eye damage. Has a strong, unpleasant odor. Handle only in a fume hood.

  • 2'-Hydroxyacetophenone: Irritant. Avoid contact with skin and eyes.

  • Pressure: Never heat a closed system. Ensure the reflux apparatus is properly vented.

Conclusion

The synthesis of the this compound scaffold via the multicomponent condensation of ortho-hydroxy acetophenones represents a highly efficient and versatile strategy for accessing a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanism and optimizing key parameters such as catalyst, solvent, and temperature, researchers can reliably produce these valuable molecular frameworks. The detailed protocol provided herein serves as a robust starting point for laboratory synthesis and further exploration of this important pharmacophore in the ongoing quest for novel drug candidates.

Multi-Component Synthesis of Spiro[chromene-2,4'-piperidin]-4(3H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[chromene-2,4'-piperidin]-4(3H)-one Scaffold

The this compound moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] This unique three-dimensional structure, featuring a spirocyclic linkage between a chromanone and a piperidine ring, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1][3] The inherent rigidity of the spirocyclic system, combined with the diverse functionalities that can be introduced, makes it an attractive framework for the design of novel therapeutic agents.[4]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-tubercular, and acetyl-CoA carboxylase (ACC) inhibitory properties.[5][6][7] The ability to modulate various biological targets underscores the therapeutic potential of this versatile molecular architecture.[2][3] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of such complex molecular frameworks in a single synthetic operation, aligning with the principles of green and sustainable chemistry.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-component synthesis of the this compound core structure. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the mechanistic insights of this elegant and efficient synthetic methodology.

Underlying Chemical Principles: The Power of Multi-Component Reactions

Multi-component reactions are convergent chemical processes where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants.[8] This approach offers several advantages over traditional linear synthesis, including:

  • Efficiency: MCRs significantly reduce the number of synthetic steps, saving time, resources, and minimizing waste generation.

  • Atom Economy: By design, MCRs maximize the incorporation of atoms from the starting materials into the final product.

  • Diversity: The modular nature of MCRs allows for the rapid generation of a library of structurally diverse compounds by simply varying the starting materials.

The synthesis of the this compound scaffold is a prime example of a highly effective MCR, typically involving the condensation of three key building blocks: a salicylaldehyde derivative, a piperidin-4-one derivative, and a C2-synthon that contributes to the formation of the chromanone ring.

Proposed Reaction Mechanism

The formation of the this compound core via a three-component reaction is believed to proceed through a cascade of well-established organic reactions. A plausible mechanism is outlined below:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between salicylaldehyde and an active methylene compound (e.g., a β-ketoester or malonic acid derivative). This step forms a reactive α,β-unsaturated carbonyl intermediate.

  • Michael Addition: The enamine, formed in situ from piperidin-4-one, acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated intermediate.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization of the resulting intermediate, followed by dehydration, leads to the formation of the chromene ring system and the spirocyclic junction, yielding the final this compound product.

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Final Product Salicylaldehyde Salicylaldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Salicylaldehyde->Knoevenagel_Intermediate Knoevenagel Condensation Piperidinone Piperidin-4-one Michael_Adduct Michael Adduct Piperidinone->Michael_Adduct Michael Addition ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Knoevenagel_Intermediate->Michael_Adduct Spiro_Product This compound Michael_Adduct->Spiro_Product Intramolecular Cyclization & Dehydration G start Start reaction_setup 1. Reaction Setup (Salicylaldehyde, 1-Benzylpiperidin-4-one, Ethyl Acetoacetate, Ethanol) start->reaction_setup catalyst_addition 2. Catalyst Addition (Piperidine) reaction_setup->catalyst_addition reflux 3. Reflux (6-8 hours) catalyst_addition->reflux cooling 4. Cooling to RT reflux->cooling isolation 5. Isolate Precipitate (Vacuum Filtration) cooling->isolation workup 6. Workup of Filtrate (Extraction & Drying) cooling->workup purification 7. Purification (Recrystallization) isolation->purification workup->purification characterization 8. Characterization (MP, NMR, MS) purification->characterization end End Product characterization->end

References

Application Notes and Protocols for the Purification of Spiro[chromene-2,4'-piperidin]-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Spiro[chromene-2,4'-piperidin]-4(3H)-one Drug Discovery

The this compound scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic candidates targeting a wide array of diseases, including cancer, neurodegenerative disorders, and infectious agents.[1][2] The unique three-dimensional architecture of these molecules, conferred by the spirocyclic fusion of a chromanone and a piperidine ring, allows for precise spatial orientation of functional groups, leading to high-potency and selective interactions with biological targets.[2][3]

However, the synthetic routes to these complex molecules often yield a mixture of the desired product, unreacted starting materials, reaction intermediates, and diastereomers. The presence of these impurities can significantly impact the reliability of biological screening data, confound structure-activity relationship (SAR) studies, and introduce toxicity. Therefore, robust and efficient purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for the successful development of drugs based on this privileged scaffold.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles behind each technique, offering not just a set of instructions, but a framework for rational decision-making in the purification workflow.

Understanding the Purification Challenge: Physicochemical Properties and Potential Impurities

The purification strategy for any given this compound derivative must be tailored to its specific physicochemical properties. Key characteristics to consider include:

  • Basicity: The piperidine nitrogen imparts a basic character to the molecule, influencing its solubility in acidic and neutral media and its interaction with chromatographic stationary phases.

  • Polarity: The overall polarity is determined by the substituents on both the chromanone and piperidine rings. This will dictate the choice of chromatographic system.

  • Solubility: The hydrochloride form of these compounds often exhibits improved solubility, which can be advantageous for certain purification and formulation steps.[3]

  • Stereochemistry: The spiro center is a chiral center, and additional stereocenters may be present depending on the substitution pattern. This necessitates purification techniques capable of separating diastereomers.

Common Impurities to Target for Removal:

  • Unreacted Starting Materials: Such as the corresponding 2-hydroxyacetophenone and 4-piperidone derivatives.

  • Incompletely Cyclized Intermediates: Open-chain precursors may persist in the crude reaction mixture.

  • Byproducts from Side Reactions: Including products of oxidation, reduction, or rearrangement.

  • Diastereomers: If the synthesis is not stereoselective, a mixture of diastereomers will be formed, requiring chiral separation methods if enantiomerically pure compounds are desired.

Purification Workflow: A Strategic Approach

A multi-step purification strategy is often necessary to achieve the high purity required for pharmacological studies. The following workflow provides a general framework that can be adapted to specific derivatives.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Initial Cleanup Column_Chromatography Flash Column Chromatography Extraction->Column_Chromatography Primary Separation Crystallization Recrystallization Column_Chromatography->Crystallization High Purity Polish HPLC Preparative HPLC Column_Chromatography->HPLC For Difficult Separations Purity_Analysis Purity Analysis (LC-MS, NMR) Crystallization->Purity_Analysis HPLC->Purity_Analysis Pure_Compound >95% Pure Compound Purity_Analysis->Pure_Compound Meets Specification

Figure 1: A generalized purification workflow for this compound derivatives.

Detailed Protocols and Methodologies

Flash Column Chromatography: The Workhorse of Primary Purification

Flash column chromatography is the most common and effective method for the initial purification of this compound derivatives from crude reaction mixtures.[4][5] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice due to its polarity and ability to separate a wide range of compounds. The slightly acidic nature of silica can sometimes lead to peak tailing with basic compounds like piperidines.

  • Mobile Phase: A two-component solvent system is typically used, consisting of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized to achieve a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate, which generally provides the best separation.[6]

  • Additive for Basic Compounds: The addition of a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), to the mobile phase is crucial.[7] This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic piperidine nitrogen and resulting in sharper peaks and improved separation.

Protocol: Flash Column Chromatography of a Representative this compound Derivative

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

    • Identify a solvent system that gives an Rf value of ~0.3 for the desired product and good separation from major impurities.

    • If the spots are streaked, add 0.5% triethylamine to the mobile phase and re-run the TLC.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Dry-pack the column with silica gel (230-400 mesh).

    • Wet the column with the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.[8]

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a less polar solvent mixture (e.g., 10% ethyl acetate in hexanes with 0.5% Et3N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Table 1: Recommended Solvent Systems for Flash Chromatography

Compound PolarityRecommended Solvent SystemAdditive (if needed)
Low to ModerateHexanes/Ethyl Acetate (gradient)0.1 - 1% Triethylamine
Moderate to HighDichloromethane/Methanol (gradient)0.1 - 1% Triethylamine
Recrystallization: Achieving High Purity and Crystalline Solids

Recrystallization is a powerful technique for obtaining highly pure, crystalline products. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, being present in lower concentrations, remain in solution upon cooling while the desired compound crystallizes out.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for this compound derivatives.[9] A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Protocol: Recrystallization from Ethanol

  • Dissolution:

    • Place the crude or partially purified solid in a flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Preparative High-Performance Liquid Chromatography (HPLC): For Challenging Separations

Preparative HPLC is a high-resolution technique used for purifying compounds that are difficult to separate by flash chromatography, such as diastereomers or closely related impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the purification of alkaloids and other basic compounds.[10] The non-polar stationary phase separates compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of water and an organic solvent (methanol or acetonitrile) is typically used.

  • Mobile Phase Additive: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is essential.[10] This protonates the basic piperidine nitrogen, leading to better peak shapes and improved resolution.

Protocol: Preparative Reversed-Phase HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method using a C18 column to determine the optimal mobile phase composition for separating the target compound from impurities.

    • A gradient elution from a high aqueous content to a high organic content is a good starting point.

  • Scaling to Preparative Scale:

    • Scale up the analytical method to a preparative HPLC system with a larger column.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation and Injection:

    • Dissolve the sample in the initial mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector.

    • Collect fractions corresponding to the peak of the desired product.

  • Post-Purification Workup:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the pure compound, often as a TFA or formate salt.

Table 2: Typical HPLC Conditions for this compound Derivatives

ParameterCondition
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient 5-95% B over 20-30 minutes
Detection UV at 254 nm and 280 nm

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Peak Tailing in Flash Chromatography Acidic silica interacting with the basic piperidine nitrogen.Add 0.1-1% triethylamine to the mobile phase.
Poor Separation of Diastereomers Insufficient resolution of the chromatographic system.Use preparative HPLC with a high-resolution column.
Compound Insoluble in Loading Solvent High crystallinity or polarity of the compound.Use a dry loading technique for flash chromatography.
Low Recovery from Recrystallization Compound has significant solubility in the cold solvent.Use a solvent pair or place the solution at a lower temperature (e.g., -20 °C).

Conclusion: Ensuring Purity for Reliable Research

The purification of this compound derivatives is a critical step in the drug discovery and development process. A thorough understanding of the physicochemical properties of these compounds and the principles behind various purification techniques allows for the rational design of effective purification strategies. By employing a combination of flash column chromatography, recrystallization, and, when necessary, preparative HPLC, researchers can obtain highly pure compounds, ensuring the integrity and reliability of their biological data and accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

Application Notes and Protocols for the Analytical Characterization of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[chromene-2,4'-piperidin]-4(3H)-one Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and drug discovery.[1][2][3][4] This unique three-dimensional structure, featuring a spirocyclic fusion of a chromanone and a piperidine ring, serves as a versatile template for the design of novel therapeutic agents.[1][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as anticancer, anti-tuberculosis, and acetyl-CoA carboxylase (ACC) inhibitory agents.[1][5][6] The rigid, yet complex, spatial arrangement of atoms in this spirocycle allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets.

Given its therapeutic potential, the unambiguous structural characterization and purity assessment of newly synthesized this compound derivatives are of paramount importance. This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound class, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure scientific integrity through a multi-technique approach, providing a self-validating system for structural elucidation and purity confirmation.

A Multi-Pronged Approach to Structural Verification

A robust analytical characterization of novel chemical entities relies on the synergistic use of multiple spectroscopic and chromatographic techniques. For a complex molecule like this compound, no single method is sufficient. This guide will detail the application of four critical analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the primary elucidation of the molecular framework and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and provide an exact mass.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Single-Crystal X-ray Crystallography: For the definitive, unambiguous determination of the three-dimensional molecular structure.

The following sections will provide both the theoretical underpinnings and practical, step-by-step protocols for each of these indispensable techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Workflow Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structural Elucidation HRMS High-Resolution Mass Spectrometry Purification->HRMS Elemental Composition HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment NMR->HRMS Confirms Connectivity Final_Structure Confirmed Molecular Structure NMR->Final_Structure Comprehensive Data Package HRMS->HPLC Confirms Mass HRMS->Final_Structure Comprehensive Data Package XRay X-ray Crystallography (If single crystals available) HPLC->XRay Confirms Purity HPLC->Final_Structure Comprehensive Data Package XRay->Final_Structure Definitive 3D Structure

Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the this compound scaffold, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Expertise & Experience: Causality Behind Experimental Choices

The complexity of the spirocyclic system necessitates a suite of NMR experiments. A standard ¹H NMR spectrum will reveal the proton environments and their couplings, but signal overlap, particularly in the aliphatic region of the piperidine ring, is common. A ¹³C NMR spectrum is crucial for identifying all unique carbon atoms, with the spiro carbon and the carbonyl carbon being key diagnostic signals. 2D NMR experiments are then employed to piece the puzzle together:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the chromanone and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively linking proton signals to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems across the spiro junction.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the sample's solubility. DMSO-d₆ is often advantageous for compounds with exchangeable protons (e.g., N-H), as it can slow down the exchange rate.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize the spectral widths and acquisition times to ensure adequate resolution.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton coupling relationships.

    • Assign the signals in the ¹H and ¹³C NMR spectra with the aid of the 2D correlation data. Start with unambiguous signals and use the COSY, HSQC, and HMBC spectra to build out the assignments.

Data Presentation: Exemplary NMR Data

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the core this compound scaffold. Actual values will vary depending on substitution patterns.

Atom/Position Exemplary ¹H NMR (δ, ppm) Exemplary ¹³C NMR (δ, ppm) Key HMBC Correlations
C4 (C=O)-190-197Protons on C3 to C4
C2 (Spiro)-68-78Protons on C3, C3', C5' to C2
C3 (CH₂)2.6-2.8 (s)40-45Protons on C3 to C2, C4, C4a
Aromatic CHs7.0-8.0 (m)115-138Aromatic protons to adjacent carbons
C3'/C5' (Piperidine CH₂)3.1-3.9 (m)33-45Protons on C3'/C5' to C2, C4'
C2'/C6' (Piperidine CH₂)1.6-2.2 (m)33-45Protons on C2'/C6' to C3', C5'

Data synthesized from literature reports.[5][7]

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence.

Expertise & Experience: Why HRMS is Essential

While low-resolution mass spectrometry provides the molecular weight, HRMS provides the exact mass to several decimal places. This precision is sufficient to distinguish between molecular formulas that have the same nominal mass. For drug development, this is a non-negotiable requirement for compound registration and publication. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically generating the protonated molecule [M+H]⁺.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the HPLC-MS system.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Data Acquisition:

    • Utilize an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode. The typical scan range would be m/z 100-1000.

    • Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

    • Compare the calculated molecular formula with the expected formula of the target compound. The mass error should ideally be less than 5 ppm.

Data Presentation: Exemplary HRMS Data

For a hypothetical derivative, 1'-(phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one:

Parameter Value
Expected Molecular FormulaC₁₉H₁₉NO₄S
Calculated Exact Mass for [M+H]⁺358.1107
Observed Exact Mass358.1102
Mass Error-1.4 ppm

This data is based on a literature report.[5]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Expertise & Experience: Developing a Robust HPLC Method

Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like this compound. The key to a good separation is the optimization of the mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) and the choice of a suitable stationary phase (most commonly a C18 column). A gradient elution is often necessary to resolve impurities with a wide range of polarities in a reasonable timeframe. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, which is invaluable for peak tracking and purity assessment.

HPLC_Method_Dev Start Define Analytical Goal (Purity, Assay) Column Select Column (e.g., C18, 5 µm, 4.6x150 mm) Start->Column MobilePhase Scout Mobile Phases (ACN/Water, MeOH/Water) Column->MobilePhase Gradient Develop Gradient Elution MobilePhase->Gradient Optimize Optimize Parameters (Flow rate, Temp, Wavelength) Gradient->Optimize Validate Method Validation (Specificity, Linearity, Accuracy) Optimize->Validate If separation is adequate FinalMethod Final Validated Method Validate->FinalMethod

Workflow for HPLC method development.
Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of the compound (e.g., 254 nm) and collect spectra from 200-400 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min) % Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in acetonitrile).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Examine the UV spectrum of the main peak to ensure it is consistent with the target compound.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate proof of structure. It yields a three-dimensional model of the molecule, confirming not only the connectivity of atoms but also their absolute stereochemistry.

Expertise & Experience: The Art of Crystal Growth

The primary bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals. This often requires screening a variety of crystallization techniques and solvent systems. Slow evaporation, vapor diffusion, and solvent layering are the most common methods for small organic molecules. The key is to allow the molecules to slowly and orderly pack into a crystal lattice.

Experimental Protocol: Crystallization and X-ray Diffraction
  • Crystallization (Slow Evaporation):

    • Dissolve a small amount of the highly purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture such as ethyl acetate/hexane) in a small vial.

    • The solution should be close to saturation.

    • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

    • Monitor periodically for the formation of single crystals.

  • Data Collection and Structure Solution:

    • Carefully select a well-formed, clear single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Collect diffraction data using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) radiation.

    • Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX).

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation: Key Crystallographic Parameters

A solved crystal structure will be deposited in a crystallographic database and is typically summarized by a table of key parameters.

Parameter Exemplary Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 15.2, 12.5
β (°)98.5
Z (molecules/unit cell)4
R-factor< 0.05

These values are hypothetical and serve as an example of typical crystallographic data.

Conclusion

The analytical characterization of this compound and its derivatives requires a meticulous and multi-faceted approach. The combination of NMR spectroscopy, high-resolution mass spectrometry, and HPLC provides a comprehensive data package that can confidently establish the structure and purity of these valuable compounds. When possible, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in these application notes, researchers can ensure the scientific rigor and integrity of their findings, paving the way for the successful development of new therapeutic agents based on this promising scaffold.

References

Application Notes and Protocols for Evaluating the Bioactivity of Spiro[chromene-2,4'-piperidin]-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

The spiro[chromene-2,4'-piperidin]-4(3H)-one core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This unique three-dimensional structure, combining chromanone and piperidine moieties, serves as a versatile framework for the development of novel therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of this scaffold have shown considerable promise as anticancer, antimicrobial, and neuroprotective agents, making them a fertile ground for drug discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the bioactivity of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a systematic approach to characterizing the therapeutic potential of this privileged chemical class. We will delve into the practical and theoretical aspects of key in vitro assays, providing not just the steps, but also the scientific rationale behind them.

I. Anticancer Bioactivity Evaluation

This compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] The evaluation of their anticancer potential involves a multi-faceted approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

A. Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating the anticancer potential of a compound is to determine its effect on cancer cell viability and proliferation. The following assays are fundamental for this purpose.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Troubleshooting:

  • High background: Ensure complete removal of the MTT solution before adding the solubilizing agent. Phenol red in the medium can also interfere; consider using phenol red-free medium.

  • Low signal: Optimize cell seeding density and incubation time. Ensure formazan crystals are fully dissolved.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plates. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol: SRB Assay for Cytotoxicity

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final TCA concentration of 10%).

    • Incubate the plate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Reading and Data Analysis:

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and the IC₅₀ value as described for the MTT assay.

Expertise & Experience: The SRB assay is generally less susceptible to interference from colored compounds and is more sensitive than the MTT assay for certain cell lines.

B. Evaluation of Long-Term Survival: Colony Formation Assay

The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of the long-term effects of a cytotoxic agent.

Protocol: Colony Formation Assay

  • Cell Seeding:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate. The optimal seeding density should be determined empirically for each cell line.

  • Compound Treatment:

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of the this compound derivative for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining:

    • When colonies are visible (at least 50 cells per colony), remove the medium and gently wash the wells with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.

    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies (containing ≥50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100

      • SF = PE of treated cells / PE of control cells

    • Plot the surviving fraction against the compound concentration.

Troubleshooting:

  • No or poor colony formation: Optimize the cell seeding density. Ensure the cells are healthy and in the logarithmic growth phase.

  • Colonies are too dense to count: Reduce the initial cell seeding number.

C. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is crucial. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC fluorescence is detected in the FL1 channel and PI fluorescence in the FL3 channel.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Troubleshooting:

  • High background staining in the negative control: Avoid harsh cell handling to prevent mechanical damage to the cell membrane.

  • Weak signal: Ensure the reagents are not expired and have been stored correctly.

Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and resuspend the pellet in 300 µL of PBS.

    • While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • A histogram of DNA content (PI fluorescence) is generated. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase.

D. Potential Signaling Pathways in Anticancer Activity

The anticancer activity of spiro-heterocyclic compounds often involves the modulation of key signaling pathways that regulate cell survival and apoptosis.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[4] Its activity is negatively regulated by the oncoprotein MDM2, which targets p53 for degradation.[5] Many spirooxindole compounds, structurally related to the this compound scaffold, have been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53 and subsequent apoptosis in cancer cells.[6]

p53_MDM2_Pathway cluster_0 This compound cluster_1 Cellular Response Spiro_Compound Spiro Compound MDM2 MDM2 Spiro_Compound->MDM2 Inhibits interaction p53 p53 (stabilized) Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces MDM2->p53 Promotes degradation

Caption: Inhibition of the p53-MDM2 interaction by a spiro compound.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[7][8] Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.

PI3K_Akt_Pathway cluster_0 This compound cluster_1 Cellular Signaling Spiro_Compound Spiro Compound PI3K PI3K Spiro_Compound->PI3K Inhibits Akt Akt (phosphorylated) PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Inhibition of the PI3K/Akt cell survival pathway.

II. Antimicrobial Bioactivity Evaluation

Heterocyclic compounds, including spiro derivatives, are a rich source of potential antimicrobial agents.[4] The following protocols are designed to assess the antibacterial and antifungal activity of this compound compounds.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for determining MIC values.[9]

Protocol: Broth Microdilution MIC Assay (based on CLSI guidelines)

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

    • A reading aid, such as a viewing box, can be used.

Trustworthiness: Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the reliability and comparability of results.[2]

III. Neuroprotective Bioactivity Evaluation

The this compound scaffold has also been explored for its potential in treating neurodegenerative diseases.[10] In vitro neuroprotection assays often utilize neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, and induce cellular stress to mimic neurodegenerative conditions.

A. Neuroprotection against Oxidative Stress in SH-SY5Y Cells

Oxidative stress is a key pathological feature of many neurodegenerative diseases.[11] This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).

Protocol: Neuroprotective Assay in SH-SY5Y Cells

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in a complete medium.

    • For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Compound Pre-treatment and Oxidative Stress Induction:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2-24 hours).

    • Induce oxidative stress by adding a neurotoxin such as H₂O₂ (e.g., 100-500 µM, the optimal concentration should be determined empirically) for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT or SRB assay as described in the anticancer section.

    • An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

B. Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[12][13] The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compound

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis:

    • The rate of the reaction is determined by the increase in absorbance per minute.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100

    • Determine the IC₅₀ value of the compound.

C. Potential Signaling Pathways in Neuroprotection

The Nrf2/ARE signaling pathway is a major regulator of cellular defense against oxidative stress.[14] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.[15]

Nrf2_Pathway cluster_0 This compound cluster_1 Cellular Response to Oxidative Stress Spiro_Compound Spiro Compound Nrf2_active Nrf2 (active) (translocates to nucleus) Spiro_Compound->Nrf2_active May promote activation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Sequesters and promotes degradation Nrf2_inactive->Nrf2_active Release and activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

References

protocols for molecular docking of spiro[chromene-2,4'-piperidin]-4(3H)-one with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocols for Molecular Docking of Spiro[chromene-2,4'-piperidin]-4(3H)-one with Target Proteins

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with therapeutic potential in neuropharmacology, oncology, and infectious diseases.[1][2][3] Molecular docking, a cornerstone of computer-aided drug design (CADD), provides critical insights into the potential binding modes and affinities of these ligands with their protein targets, thereby accelerating the drug discovery pipeline.[4] This guide offers a comprehensive, field-proven protocol for performing molecular docking studies of this compound derivatives. We will detail the entire workflow, from target selection and system preparation to the execution of the docking simulation, validation of the protocol, and in-depth analysis of the results. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to guide rational drug design.

Part 1: Foundational Concepts and Target Selection

The Scientific Rationale for Target Selection

The success of any docking study is predicated on the selection of a biologically relevant protein target. The choice should be hypothesis-driven, based on the therapeutic area of interest. The this compound scaffold has shown activity against several protein families, making it a versatile starting point for inhibitor design.

Key Causality: A well-chosen target provides a clear biological context for the docking results. Without a strong biological hypothesis, even a technically perfect docking simulation yields data that is difficult to interpret and translate into meaningful research progress.

Published research provides an authoritative basis for target selection. For instance, derivatives of this scaffold have been successfully designed and evaluated against the following targets:

Target Protein FamilySpecific ExamplePDB IDTherapeutic RelevanceSource
Serotonin Receptors5-HT2C Receptor(Homology Model)Neurological Disorders[5]
Receptor Tyrosine KinasesEpidermal Growth Factor Receptor (EGFR)7JXPOncology[6][7]
Mycobacterial EnzymesMtb Tyrosine Phosphatase (PtpB)2OZ5Tuberculosis[2]
Essential Software Toolkit

A robust docking workflow relies on a suite of specialized software. The tools listed below are widely validated in the scientific community and many are freely available for academic use.

SoftwarePrimary FunctionDownload URL
AutoDock Suite (Vina & Tools) Core docking engine (Vina) and graphical user interface for file preparation (AutoDock Tools - ADT).--INVALID-LINK--
MGLTools Required for AutoDock Tools (ADT); provides essential libraries for molecular visualization and preparation.--INVALID-LINK--
Open Babel A "chemical toolbox" for converting between different chemical file formats.--INVALID-LINK--
PyMOL or UCSF ChimeraX Powerful molecular visualization systems for analyzing docking poses and protein-ligand interactions.--INVALID-LINK-- or --INVALID-LINK--

Part 2: The Molecular Docking Workflow: An Overview

Before delving into the specific protocols, it is essential to understand the overall workflow. The following diagram illustrates the logical progression from initial setup to final analysis. Each step is designed to ensure the chemical and structural accuracy of the molecular systems, which is paramount for generating reliable predictions.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Select Target (e.g., from PDB) PrepReceptor 3. Receptor Preparation (Clean PDB, Add Hydrogens & Charges) PDB->PrepReceptor Ligand 2. Obtain Ligand Structure (e.g., from PubChem) PrepLigand 4. Ligand Preparation (Energy Minimize, Add Charges, Set Torsions) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Validate 7. Protocol Validation (Re-docking Experiment) Dock->Validate Analyze 8. Analyze Results (Binding Affinities & Poses) Dock->Analyze Validate->Analyze Validated Protocol Visualize 9. Visualize Interactions (PyMOL / ChimeraX) Analyze->Visualize

Caption: The comprehensive molecular docking workflow.

Part 3: Experimental Protocols

Protocol I: Ligand Preparation

The goal of this protocol is to convert a 2D or simple 3D representation of the this compound derivative into a docking-ready format (PDBQT) with correct atom types, charges, and defined flexibility.

Causality: An improperly prepared ligand with an unrealistic conformation or incorrect charge distribution will produce meaningless docking scores and poses. Energy minimization finds a low-energy, stable conformation, while defining rotatable bonds allows the docking algorithm to explore conformational flexibility during the simulation, mimicking its behavior in a biological system.[8][9]

Step-by-Step Methodology:

  • Obtain Ligand Structure: Download the 3D structure of your ligand from a database like PubChem in SDF format.[10] If designing a novel derivative, use a chemical drawing tool (e.g., ChemDraw) and generate a 3D conformation.

  • Energy Minimization: Convert the initial structure to a PDB file using Open Babel. It is highly recommended to perform an energy minimization step using a force field like MMFF94 to obtain a geometrically favorable conformation.

  • Launch AutoDock Tools (ADT): Open the ADT interface.

  • Load Ligand: Navigate to Ligand -> Input -> Open and select your energy-minimized ligand PDB file.

  • Assign Charges and Torsions:

    • Navigate to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Navigate to Ligand -> Torsion Tree -> Choose Torsions to review the rotatable bonds detected by ADT. By default, ADT does an excellent job identifying amide and other non-ring rotatable bonds.

    • Navigate to Ligand -> Output -> Save as PDBQT. Name your file (e.g., ligand.pdbqt). ADT will automatically add Gasteiger charges, merge non-polar hydrogens, and save the file in the required format.[8]

Protocol II: Receptor Preparation

This protocol prepares the target protein for docking by removing non-essential atoms, adding hydrogens, and assigning partial charges, culminating in a PDBQT file.

Causality: Raw PDB files are not suitable for docking. They often contain water molecules, ions, and co-factors that can interfere with the docking process.[11] Adding polar hydrogens is critical for correctly identifying potential hydrogen bond donors and acceptors, while assigning charges (Kollman charges are standard for proteins) is essential for calculating electrostatic interactions.[10][12]

Step-by-Step Methodology:

  • Retrieve Receptor Structure: Download the desired protein structure from the Protein Data Bank (PDB).[10] Choose a high-resolution crystal structure (<2.5 Å) if available.

  • Clean the PDB File: Open the PDB file in a text editor or a visualization tool like PyMOL. Remove all HETATM records corresponding to water molecules, ions, and the co-crystallized ligand (if present). Save this as a new file (e.g., protein_cleaned.pdb).

  • Launch AutoDock Tools (ADT): Open the ADT interface.

  • Load Receptor: Navigate to File -> Read Molecule and open protein_cleaned.pdb.

  • Prepare the Receptor:

    • Navigate to Edit -> Hydrogens -> Add. In the dialog box, select Polar only and click OK.

    • Navigate to Edit -> Charges -> Add Kollman Charges.

    • Navigate to Grid -> Macromolecule -> Choose. Select the protein from the list and click Select Molecule.

    • A dialog will appear to save the prepared file. Name it (e.g., receptor.pdbqt) and save. This file now contains the protein with polar hydrogens and appropriate atomic charges, ready for grid generation.

Protocol III: Docking Simulation with AutoDock Vina

This protocol involves defining the search space on the receptor and running the docking simulation using AutoDock Vina.

G Receptor Prepared Receptor (receptor.pdbqt) ADT Determine Grid Center & Dimensions in ADT Receptor->ADT Config Create config.txt (receptor, ligand, center, size, exhaustiveness) Ligand Prepared Ligand (ligand.pdbqt) ADT->Config Cmd Execute Vina 'vina --config config.txt --log log.txt' Config->Cmd Output Docking Results (output.pdbqt, log.txt) Cmd->Output

Caption: Workflow for setting up and running AutoDock Vina.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • In ADT, with your receptor.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. If you are re-docking a known ligand, position and size this box to encompass the entire binding pocket where the original ligand was located. If performing blind docking, the box should encompass the entire protein.[11]

    • Note the center coordinates (x, y, z) and dimensions (x, y, z) from the Grid Options panel. These values define the search space for Vina.[13]

  • Create the Configuration File:

    • In a plain text editor, create a file named config.txt.

    • Populate it with the information from the previous step. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search but also the runtime. A value of 8 is a good starting point.[13][14]

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.

    • Execute the following command: vina --config config.txt --log log.txt[13]

    • Vina will run the docking simulation and write the output poses to output_poses.pdbqt and a summary to log.txt.

Part 4: Ensuring Scientific Integrity: Protocol Validation

Trustworthiness: A docking protocol must be validated to be considered trustworthy. The most common and accepted method is to demonstrate that the protocol can accurately reproduce the known binding mode of a ligand in its protein target.[15]

The Validation Principle: If the docking software and parameters can successfully find the experimentally determined pose of a known ligand (the "native" pose), it builds confidence that the protocol can also predict the poses of unknown ligands with a reasonable degree of accuracy. The metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the native pose.

G PDB Start: PDB Complex (Protein + Native Ligand) Separate Separate Protein and Ligand PDB->Separate Prep Prepare Both Using Protocols I & II Separate->Prep Dock Re-Dock Ligand into Protein (Using Protocol III) Prep->Dock Compare Compare Poses (Superimpose Native vs. Docked) Dock->Compare RMSD Calculate RMSD Compare->RMSD Result Result RMSD->Result Success Protocol Validated Result->Success RMSD < 2.0 Å Failure Protocol Invalid (Adjust Parameters) Result->Failure RMSD ≥ 2.0 Å

Caption: The logical flow of a re-docking validation experiment.

Validation Protocol:

  • Select a System: Choose a high-resolution PDB structure of your target protein that is co-crystallized with a known inhibitor or ligand.

  • Extract and Prepare: Separate the native ligand from the protein. Prepare both the protein and the native ligand using Protocols I and II.

  • Dock: Run a docking simulation (Protocol III), setting the grid box to be centered on and encompass the position of the native ligand in the crystal structure.

  • Analyze RMSD: Load the native ligand and the top-ranked docked pose into PyMOL. Superimpose them and calculate the RMSD.

  • Benchmark: An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that your protocol is reliable for the given target.[15][16][17] If the RMSD is higher, consider adjusting parameters such as the grid box size or exhaustiveness.

Part 5: Analysis and Visualization of Docking Results

The final phase involves interpreting the computational output to derive meaningful biochemical hypotheses.

Interpreting Docking Scores

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file.

  • Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate a more favorable, or stronger, predicted binding interaction.[18]

  • Ranking Poses: Vina provides multiple binding modes (poses) for the ligand, ranked by their binding affinity. The top-ranked pose (mode 1) is the most favorable according to the scoring function.

Example Data Presentation:

Ligand DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (from Visualization)
Spiro-Parent-7.8TYR 252, GLU 286, MET 318
Spiro-7-Chloro-8.5TYR 252, GLU 286, MET 318, ILE 360
Spiro-7-Fluoro-8.3TYR 252, GLU 286, MET 318, ILE 360
Visualization of Protein-Ligand Interactions

Visual inspection of the docked poses is crucial for understanding the structural basis of the predicted binding affinity.[19]

Step-by-Step Visualization Protocol (using PyMOL):

  • Load Structures: Open PyMOL and load both the prepared receptor (receptor.pdbqt) and the docking output file (output_poses.pdbqt).[20]

  • Select Best Pose: The output file contains multiple poses. You can cycle through them using the arrow keys at the bottom right of the PyMOL viewer. Focus your analysis on the top-ranked pose (the first one).

  • Prepare Scene for Analysis:

    • Display the protein as a cartoon or surface.

    • Display the ligand as sticks and color it distinctly.

    • Select residues within a certain radius (e.g., 4 Å) of the ligand to focus on the binding pocket.

  • Identify Interactions: Use the Action -> preset -> ligand sites -> cartoon (or similar) functions to highlight interactions. Manually inspect for:

    • Hydrogen Bonds: Use the Wizard -> Measurement tool to identify and measure distances between potential hydrogen bond donors and acceptors (typically < 3.5 Å).

    • Hydrophobic Interactions: Look for close contacts between non-polar residues of the protein (e.g., Val, Leu, Ile, Phe) and hydrophobic parts of the ligand.

    • Pi-Stacking: Identify interactions between aromatic rings on the ligand and protein (e.g., Phe, Tyr, Trp).

  • Generate Publication-Quality Images: Use the ray or draw command in PyMOL to create high-resolution images for reports and publications.[19][21]

Conclusion

Molecular docking is a powerful computational technique that, when applied rigorously, can significantly guide drug discovery efforts. The protocols outlined in this application note provide a validated, step-by-step framework for studying the interactions of this compound derivatives with their protein targets. By emphasizing careful preparation, mandatory protocol validation, and detailed visual analysis, researchers can generate reliable in silico hypotheses that can effectively prioritize compounds for synthesis and subsequent experimental validation, ultimately saving time and resources in the quest for novel therapeutics.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Spiro[chromene-2,4'-piperidin]-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, analogs derived from this core have emerged as promising candidates in oncology, exhibiting potent cytotoxic and apoptosis-inducing effects against various cancer cell lines.[3][4] This document provides a comprehensive guide for researchers embarking on structure-activity relationship (SAR) studies of this fascinating class of compounds. We will delve into the rationale behind the synthetic strategies, provide detailed protocols for the evaluation of their anticancer activity, and discuss the interpretation of data to build a robust SAR model. The overarching goal is to equip researchers with the necessary tools and insights to rationally design and synthesize novel this compound analogs with enhanced therapeutic potential.

Introduction: The Therapeutic Promise of a Unique Spirocyclic Scaffold

The this compound core is a three-dimensional structure that combines the pharmacophoric features of a chromanone and a piperidine ring. This unique arrangement imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[5] The versatility of this scaffold allows for substitutions at multiple positions, providing a rich playground for medicinal chemists to modulate physicochemical properties and biological activity.

Recent studies have highlighted the significant anticancer potential of these compounds, with some analogs displaying IC50 values in the sub-micromolar range against human breast, ovarian, and colorectal cancer cell lines.[3] The primary mechanism of action for many of these analogs appears to be the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[4][6] Furthermore, some derivatives have been identified as histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[2][7]

A thorough SAR study is paramount to unlock the full therapeutic potential of this scaffold. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key structural motifs responsible for potency and selectivity, ultimately leading to the design of superior drug candidates.

General Synthetic Strategy: A Modular Approach

The synthesis of this compound analogs is typically achieved through a multi-step sequence that allows for the introduction of diversity at various positions. A common and effective strategy involves a one-pot, three-component reaction of a substituted salicylaldehyde, an appropriate N-substituted piperidin-4-one, and a source of active methylene, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This approach offers a high degree of flexibility for creating a library of analogs.

Below is a generalized synthetic workflow:

Synthetic Workflow reagents Substituted Salicylaldehyde + N-Substituted Piperidin-4-one + Active Methylene Compound reaction One-Pot Three-Component Reaction (e.g., Basic Catalyst, Reflux) reagents->reaction product This compound Analog Library reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_testing Biological Evaluation characterization->biological_testing

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocols

General Synthesis of this compound Analogs

Rationale: This protocol describes a versatile one-pot synthesis that allows for the rapid generation of a diverse library of analogs for SAR studies. The choice of base and solvent can be optimized to improve yields.

Materials:

  • Substituted salicylaldehydes

  • N-substituted piperidin-4-ones

  • Malononitrile or ethyl cyanoacetate

  • Piperidine (as a basic catalyst)

  • Ethanol (as solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 mmol) in ethanol (20 mL), add the N-substituted piperidin-4-one (1.0 mmol) and malononitrile (or ethyl cyanoacetate) (1.0 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures).

  • The structure of the purified compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for screening the cytotoxic effects of novel compounds.[8] This initial screen is crucial for identifying promising candidates for further mechanistic studies.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Analysis: Annexin V-FITC/PI Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) dual-staining assay followed by flow cytometry is performed.[6] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[1][6] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]

Materials:

  • Human cancer cell line

  • This compound analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.[6]

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Investigating the Molecular Mechanism: Western Blotting

Rationale: Western blotting is a powerful technique to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[2][4] This provides crucial insights into the molecular mechanism of action.

Materials:

  • Human cancer cell line

  • This compound analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p21, Cyclin B1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.[4]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.[2]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Analysis and Interpretation: Building the SAR

The data generated from the above assays should be systematically organized to derive meaningful structure-activity relationships.

Table 1: Hypothetical SAR Data for a Series of this compound Analogs

Compound IDR1 (on Chromene)R2 (on Piperidine-N)IC50 (µM) on MCF-7% Apoptosis (at IC50)
1a H-CH₃15.212.5
1b 6-Cl-CH₃5.835.2
1c 6-OCH₃-CH₃22.18.9
2a 6-Cl-CH₂Ph1.268.4
2b 6-Cl-SO₂Ph0.875.1
3a 7-NO₂-CH₂Ph2.555.6

Interpretation of Hypothetical Data:

  • Effect of Substitution on the Chromene Ring (R1): Comparing compounds 1a , 1b , and 1c , the presence of an electron-withdrawing group (Cl) at the 6-position of the chromene ring (1b ) significantly enhances cytotoxic activity and apoptosis induction compared to the unsubstituted analog (1a ) or the analog with an electron-donating group (OCH₃) (1c ). This suggests that electron-withdrawing substituents on the chromene moiety are favorable for activity.

  • Effect of Substitution on the Piperidine Nitrogen (R2): A comparison between 1b and 2a reveals that replacing the N-methyl group with an N-benzyl group dramatically increases potency. This indicates that a bulky aromatic substituent on the piperidine nitrogen is beneficial. Further enhancement is observed with a phenylsulfonyl group (2b ), suggesting that both steric bulk and electronic effects at this position are critical.

  • Positional Isomers: Comparing 2a and 3a (hypothetically), the position of the substituent on the chromene ring also influences activity.

Proposed Signaling Pathway for Further Investigation

Based on the observed apoptosis induction, a plausible signaling pathway to investigate for the anticancer mechanism of these compounds is the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis Pathway compound This compound Analog bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates parp PARP cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway for investigation.

Rationale for Investigation: This proposed pathway can be validated using Western blotting to assess the expression levels of key proteins. For instance, treatment with active compounds would be expected to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This would lead to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately leading to the cleavage of PARP and the execution of apoptosis.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low yield in synthesis Incomplete reaction, improper catalyst concentration, suboptimal reaction temperature.Monitor reaction progress by TLC and extend reaction time if necessary. Optimize the amount of basic catalyst. Ensure the reflux temperature is maintained.
High variability in MTT assay Uneven cell seeding, contamination, compound precipitation.Use a multichannel pipette for accurate cell seeding. Maintain sterile technique. Ensure compounds are fully dissolved in the medium and do not exceed the recommended final DMSO concentration.
No apoptosis detected Compound is cytostatic but not cytotoxic, incorrect dose, insufficient incubation time.Perform a cell cycle analysis to check for cell cycle arrest. Test a range of concentrations around the IC50. Perform a time-course experiment (e.g., 12, 24, 48 hours).
Weak or no signal in Western blot Low protein expression, poor antibody quality, improper transfer.Increase the amount of protein loaded. Use a validated antibody from a reputable source. Check transfer efficiency using Ponceau S staining.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel anticancer agents. A systematic SAR study, guided by the protocols and principles outlined in this document, is essential for optimizing the potency and drug-like properties of these analogs. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. Future work should focus on elucidating the precise molecular targets and signaling pathways to further refine the design of next-generation spiro-chromene-based therapeutics.

References

Application Notes and Protocols for the In Vivo Formulation of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of spiro[chromene-2,4'-piperidin]-4(3H)-one, a heterocyclic scaffold with significant therapeutic potential, for in vivo studies. Due to the inherent challenges of poor aqueous solubility often associated with such complex molecules, this guide offers a systematic approach to developing stable and bioavailable formulations suitable for various administration routes in preclinical animal models. We will delve into pre-formulation assessment, detail multiple formulation strategies with step-by-step protocols, and outline essential characterization and stability testing to ensure the delivery of a consistent and effective dose. This guide is designed to empower researchers to overcome common formulation hurdles and accelerate the in vivo evaluation of this promising compound.

Introduction: The Formulation Challenge of Spiro-Heterocyclic Compounds

This compound and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and neuropharmacological properties.[1][2] The unique three-dimensional and rigid structure of spiro compounds can contribute to enhanced target binding and improved pharmacological profiles.[3] However, these same structural characteristics often lead to high crystallinity and low aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in in vivo studies.

Poor bioavailability can mask the true efficacy of a compound, leading to misleading structure-activity relationships and potentially premature termination of a promising drug candidate. Therefore, a well-designed formulation is not merely a vehicle but a critical component of the experimental design, ensuring that the compound reaches its target in sufficient concentrations to elicit a pharmacological response.

This guide will provide a detailed roadmap for formulating this compound, with a focus on practical, adaptable protocols for common preclinical administration routes.

Pre-formulation Studies: Characterizing Your Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. It is highly recommended to use the hydrochloride salt form of the compound, as it generally exhibits improved aqueous solubility compared to the free base.[1]

Key Physicochemical Parameters:

  • Solubility: The cornerstone of formulation development is understanding the compound's solubility in a range of pharmaceutically acceptable vehicles. This data will dictate the most appropriate formulation strategy.

  • pKa: The ionization constant (pKa) of the piperidine moiety will influence its solubility at different pH values.

  • LogP/LogD: The lipophilicity of the compound will guide the selection of lipid-based or aqueous-based formulations.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine the crystallinity and melting point of the compound, which can impact its dissolution rate.

Protocol 2.1: Solubility Assessment

Objective: To determine the approximate solubility of this compound hydrochloride in a panel of common vehicles.

Materials:

  • This compound hydrochloride

  • A selection of vehicles (see Table 1)

  • Vortex mixer

  • Centrifuge

  • HPLC with a suitable analytical column and method for quantification

Procedure:

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Place the tubes on a rotator at room temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a known aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

Table 1: Suggested Vehicles for Initial Solubility Screening

Vehicle CategoryExamplesRationale
Aqueous Water, Phosphate Buffered Saline (PBS) pH 7.4Baseline solubility and suitability for simple aqueous solutions.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol, DMSOTo assess the potential for creating a solution-based formulation.
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15To evaluate the potential for micellar solubilization.
Oils/Lipids Corn oil, Sesame oil, Capryol™ 90To explore the feasibility of lipid-based formulations.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)To investigate the potential for forming inclusion complexes to enhance aqueous solubility.[4][5]

Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. Below are detailed protocols for common formulation types.

Strategy 1: Aqueous Solution (for compounds with sufficient aqueous solubility)

If the hydrochloride salt exhibits adequate solubility in an aqueous vehicle (>1 mg/mL for many preclinical studies), a simple solution is the most straightforward approach.

Objective: To prepare a clear, sterile-filtered aqueous solution for oral administration.

Materials:

  • This compound hydrochloride

  • Sterile water for injection or sterile PBS (pH 7.4)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of compound and vehicle based on the desired concentration and final volume.

  • In a sterile container, add the compound to the vehicle.

  • Vortex or sonicate until the compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect for any particulates.

Strategy 2: Co-solvent System (for enhanced solubility)

For compounds with poor aqueous solubility, a co-solvent system can be employed. A common combination for preclinical studies is a mixture of DMSO, PEG 400, Tween 80, and saline.[6]

Objective: To prepare a clear solution using a co-solvent system.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of the compound in a minimal amount of DMSO.

  • Add PEG 400 and vortex until the solution is homogeneous.

  • Add Tween® 80 and vortex thoroughly.

  • Slowly add the sterile saline dropwise while continuously vortexing to avoid precipitation.

  • The final formulation should be a clear solution.

Table 2: Example Co-solvent Formulations for Oral Gavage in Mice [6]

ComponentFormulation A (% v/v)Formulation B (% v/v)
DMSO105
PEG 4004030
Tween® 80510
Saline4555

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Strategy 3: Aqueous Suspension (when solubility is limited)

If the compound is not sufficiently soluble in any of the preferred vehicle systems, a suspension can be prepared. The goal is to create a uniform dispersion of fine particles.

Objective: To prepare a homogenous and re-suspendable formulation.

Materials:

  • This compound hydrochloride (micronized, if possible)

  • Wetting agent (e.g., 0.5% Tween® 80 in water)

  • Suspending agent (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in water)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of the compound.

  • In a mortar, add a small amount of the wetting agent to the compound and triturate to form a smooth paste. This ensures that the particles are adequately wetted and reduces clumping.

  • Gradually add the suspending agent while continuously triturating or homogenizing until the desired volume is reached.

  • Transfer the suspension to a suitable container. The final formulation should be a uniform, milky suspension.

Strategy 4: Cyclodextrin-Based Formulation (to enhance aqueous solubility)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[4][5][7]

Objective: To prepare a clear solution by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

Procedure:

  • Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).

  • Slowly add the powdered compound to the HP-β-CD solution while vortexing or sonicating.

  • Continue to mix until a clear solution is obtained. This may take several hours.

  • Sterile-filter the final solution using a 0.22 µm syringe filter.

Strategy 5: Lipid-Based Formulation (for highly lipophilic compounds)

For compounds with high lipophilicity, lipid-based formulations can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract and promoting lymphatic uptake.[8][9][10] Self-emulsifying drug delivery systems (SEDDS) are a common approach.

Objective: To prepare a pre-concentrate that forms a fine emulsion upon dilution with aqueous media.

Materials:

  • This compound hydrochloride

  • Oil (e.g., corn oil, sesame oil)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol®)

Procedure:

  • Dissolve the compound in the oil phase, with gentle heating if necessary.

  • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous, clear solution is formed.

  • To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a spontaneous, fine emulsion.

Visualization of Formulation Workflow

FormulationWorkflow cluster_preformulation Pre-formulation cluster_strategy Formulation Strategy cluster_characterization Characterization & Stability solubility Solubility Screening aqueous Aqueous Solution solubility->aqueous High Solubility cosolvent Co-solvent System solubility->cosolvent Moderate Solubility suspension Suspension solubility->suspension Low Solubility cyclodextrin Cyclodextrin Complex solubility->cyclodextrin Poor Aqueous Solubility pka pKa Determination logp LogP/LogD Measurement lipid Lipid-Based (SEDDS) logp->lipid High Lipophilicity solid_state Solid-State Analysis appearance Visual Appearance aqueous->appearance cosolvent->appearance suspension->appearance cyclodextrin->appearance lipid->appearance ph pH Measurement appearance->ph concentration Concentration Verification ph->concentration stability Stability Testing concentration->stability

Caption: A logical workflow for the formulation of this compound.

Characterization and Stability of Formulations

Once a formulation is prepared, it is crucial to characterize it to ensure quality and consistency.

5.1. Visual Appearance: The formulation should be inspected for clarity (solutions), uniformity (suspensions), and any signs of precipitation or phase separation.

5.2. pH Measurement: The pH of the final formulation should be measured and recorded, especially for parenteral formulations, to ensure it is within a physiologically acceptable range.

5.3. Concentration Verification: The concentration of the active pharmaceutical ingredient (API) in the final formulation should be verified using a validated analytical method, such as HPLC, to ensure accurate dosing.

5.4. Stability Testing: Preclinical formulations should be stable for the duration of the study. Stability should be assessed under the intended storage conditions (e.g., refrigerated, room temperature) and for the expected duration of use.

Protocol 5.4.1: Short-Term Stability Assessment

Objective: To evaluate the stability of the formulation over a typical study period.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Divide the formulation into several aliquots and store them under the intended storage conditions.

  • At specified time points (e.g., 0, 24, 48, and 72 hours), analyze an aliquot for:

    • Visual appearance

    • pH

    • API concentration (by HPLC)

    • For suspensions: particle size distribution and re-suspendability.

Administration Routes and Considerations

The choice of administration route depends on the study objectives.

  • Oral Gavage: A common route for preclinical efficacy and pharmacokinetic studies.[11][12] It is essential to use a proper gavage technique to avoid injury to the animal.

  • Intravenous (IV) Injection: Used to achieve 100% bioavailability and for determining pharmacokinetic parameters. IV formulations must be sterile, and the pH should be close to physiological. Co-solvent systems are often used, but care must be taken to avoid precipitation upon injection into the bloodstream.

  • Intraperitoneal (IP) Injection: Another common parenteral route in rodents, offering rapid absorption.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a robust and appropriate formulation. By systematically evaluating the compound's physicochemical properties and employing the formulation strategies and protocols outlined in this guide, researchers can significantly enhance the likelihood of achieving meaningful and reproducible results. This methodical approach to formulation development is a critical step in advancing promising therapeutic candidates from the bench to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[chromene-2,4'-piperidin]-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable scaffold. The this compound core is a significant pharmacophore found in numerous bioactive molecules, making its efficient synthesis a key step in various research and development endeavors.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and well-established method is the Kabbe condensation , a base-catalyzed reaction between a 2-hydroxyacetophenone and a suitable 4-piperidone derivative.[3][4] This reaction is often carried out in the presence of a secondary amine catalyst like pyrrolidine or piperidine. Variations of this method, including the use of ionic liquids and organocatalysts, have also been reported to improve yields and reaction conditions.[5][6] Multicomponent reactions (MCRs) are also emerging as an efficient alternative for the synthesis of related spiro-heterocycles.

Q2: Why is the use of an N-protected 4-piperidone recommended?

A2: The secondary amine of an unprotected 4-piperidone can engage in undesirable side reactions, such as self-condensation or reaction with the acetophenone, leading to a complex mixture of products and a lower yield of the desired spiro compound.[7] The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, masks the reactivity of the piperidine nitrogen, allowing for a cleaner reaction at the carbonyl group.[7] The Boc group is stable under the basic conditions of the Kabbe condensation and can be readily removed later under acidic conditions.[7][8]

Q3: What are the key reaction parameters to control for a high-yield synthesis?

A3: Several factors significantly influence the yield of the this compound synthesis:

  • Purity of Starting Materials: Impurities in the 2-hydroxyacetophenone or the N-protected-4-piperidone can lead to side reactions and lower yields. Ensure the starting materials are of high purity.

  • Catalyst Choice and Concentration: The type and amount of base catalyst are crucial. Pyrrolidine is a commonly used and effective catalyst for the Kabbe condensation.

  • Reaction Temperature: While some protocols use elevated temperatures (reflux), milder, room temperature conditions have also been shown to be effective, particularly with optimized catalyst systems.[5]

  • Solvent: The choice of solvent can impact reaction rates and solubility of intermediates. Common solvents include toluene, methanol, and DMSO.

  • Reaction Time: The reaction should be monitored to completion to avoid incomplete conversion or potential degradation of the product over extended periods.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem 1: Low or No Product Formation

Q4: I am getting a very low yield of my desired this compound. What could be the issue?

A4: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:

Visual Cues During Reaction:

  • Color Change: The reaction mixture typically changes color. A lack of color change may indicate that the reaction has not initiated.

  • Precipitation: Depending on the solvent and reactants, the product may precipitate out of the solution upon formation.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • 2-Hydroxyacetophenone: Ensure it is free from polymeric impurities. If it is old or discolored, consider purification by recrystallization or distillation.

    • N-Boc-4-piperidone: This reagent can be unstable over long-term storage. Check its purity by NMR or TLC. It should appear as a white to off-white solid.[9]

    • Catalyst: Use a fresh bottle of pyrrolidine or piperidine. Secondary amines can oxidize over time.

  • Optimize Reaction Conditions:

    • Catalyst Loading: The amount of catalyst can be critical. Try varying the catalyst concentration.

    • Temperature: If you are running the reaction at room temperature, gentle heating (e.g., to 40-60 °C) might be necessary to initiate the reaction. Conversely, if you are using high temperatures, consider if your product or starting materials might be degrading.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Check for Competing Side Reactions:

    • Analyze your crude reaction mixture by TLC and ¹H NMR to identify potential side products.

DOT Diagram: Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield of Spiro Product Reagent_Quality Verify Reagent Purity (2-hydroxyacetophenone, N-Boc-4-piperidone, catalyst) Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (Temperature, Catalyst, Time) Start->Reaction_Conditions Side_Reactions Investigate Side Reactions (TLC, NMR of crude) Start->Side_Reactions Purification_Loss Review Purification Protocol (Column loading, Eluent polarity) Start->Purification_Loss Purify_Reagents Purify/Replace Reagents Reagent_Quality->Purify_Reagents Impure Adjust_Conditions Systematically Adjust Temperature, Catalyst Loading, and Reaction Time Reaction_Conditions->Adjust_Conditions Suboptimal Modify_Protocol Modify Reaction Conditions to Minimize Side Reactions Side_Reactions->Modify_Protocol Side Products Detected Refine_Purification Optimize Chromatography (Dry loading, Gradient elution) Purification_Loss->Refine_Purification Significant Loss SynthesisWorkflow Start Start: Combine Reactants (2'-Hydroxyacetophenone, N-Boc-4-piperidone, Pyrrolidine, Toluene) Reaction Heat to Reflux with Dean-Stark Trap Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup (HCl, NaHCO3, Brine) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Boc-spiro[chromene-2,4'-piperidin]-4(3H)-one Purification->Product

References

Technical Support Center: Overcoming Solubility Challenges with Spiro[chromene-2,4'-piperidin]-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro[chromene-2,4'-piperidin]-4(3H)-one derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising, yet often problematic, chemical scaffold. Our goal is to provide you with a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving your research forward.

The this compound core is a valuable pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuropharmacological applications.[1][2] However, the rigid, polycyclic, and often lipophilic nature of these molecules frequently leads to poor aqueous solubility, which can become a significant bottleneck for in vitro screening, in vivo studies, and further drug development.

This document is structured to provide immediate answers through our FAQs and a deeper, systematic problem-solving approach in our Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives so poorly soluble in aqueous buffers?

A1: The poor solubility typically stems from a combination of factors inherent to the scaffold. These molecules often have a high melting point and a rigid, crystalline structure, meaning significant energy (lattice energy) is required to break the crystal lattice and dissolve the compound.[3][4] Furthermore, while the piperidine nitrogen offers a site for hydrogen bonding, the larger chromenone portion is predominantly hydrophobic, contributing to low aqueous solubility.

Q2: What is the very first thing I should try to improve solubility for an in vitro assay?

A2: The most direct and effective initial approach is pH adjustment . The piperidine nitrogen is basic (pKa of the protonated form is typically around 11.2)[5]. By lowering the pH of your aqueous buffer to at least two units below the pKa (e.g., pH 3-5), you can protonate this nitrogen, forming a much more water-soluble piperidinium salt.[1][5] This is often sufficient for preparing stock solutions and achieving the necessary concentrations for initial biological screening.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer (e.g., PBS at pH 7.4). What's happening and how can I fix it?

A3: This is a classic problem of kinetic versus thermodynamic solubility. Your compound is highly soluble in the neat DMSO (a strong organic solvent), but when you dilute it into a predominantly aqueous environment where it has very low thermodynamic solubility, it rapidly crashes out of solution.

Troubleshooting this issue involves:

  • Lowering the final DMSO concentration: Aim for the lowest possible final concentration (ideally <1%, but often <0.5%) that your assay can tolerate and your compound can withstand without precipitation.

  • Using a co-solvent in the buffer: Pre-mixing your aqueous buffer with a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 can increase the solvent capacity of the final solution.[6][7]

  • Serial dilutions: Instead of a large, single dilution, perform a stepwise dilution. For example, dilute the DMSO stock into a 50:50 mixture of buffer and a co-solvent first, then further dilute this intermediate solution into the final assay buffer. This can sometimes prevent the rapid supersaturation that causes precipitation.[5]

Q4: What's the difference between "solubility" and "dissolution rate," and why does it matter?

A4:

  • Solubility is the maximum amount of a substance that can dissolve in a given solvent at equilibrium to form a saturated solution. It's a thermodynamic property.

  • Dissolution Rate is how fast a substance dissolves in a solvent. It's a kinetic property.

This distinction is critical. For oral drug delivery, a compound might have acceptable thermodynamic solubility but if its dissolution rate is too slow in the gastrointestinal tract, it won't be absorbed effectively, leading to low bioavailability.[8] Many techniques, such as particle size reduction, aim to increase the dissolution rate, while others, like forming amorphous solid dispersions, can increase the apparent solubility itself.[9]

In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow for tackling more persistent solubility problems.

Workflow: Systematic Solubility Enhancement

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Formulation Strategies cluster_2 Step 3: Advanced Solid-State & Delivery Systems Start Poor Aqueous Solubility Observed Char Characterize the Compound (pKa, LogP, Crystal Form) Start->Char Sol_Profile Determine pH-Solubility Profile (Protocol 1) Char->Sol_Profile pH_Mod Is pH Modification Sufficient? Sol_Profile->pH_Mod Cosolvent Screen Cosolvents & Solubilizing Excipients (Protocol 2) pH_Mod->Cosolvent No End_Success Solubility Goal Achieved pH_Mod->End_Success Yes Cosolvent_OK Is Cosolvent Approach Sufficient? Cosolvent->Cosolvent_OK Advanced Pursue Advanced Strategies Cosolvent_OK->Advanced No Cosolvent_OK->End_Success Yes ASD Amorphous Solid Dispersions (ASDs) (Protocol 3) Advanced->ASD Cocrystal Co-crystals Advanced->Cocrystal Complex Cyclodextrin Complexation Advanced->Complex Lipid Lipid-Based Formulations Advanced->Lipid ASD->End_Success Cocrystal->End_Success Complex->End_Success Lipid->End_Success

Caption: A decision-making workflow for solubility enhancement.

Step 1: Foundational Analysis & Characterization

Before attempting advanced methods, you must understand the physicochemical properties of your specific derivative.

A. Why is characterization the first step? The choice of a solubility enhancement strategy is not one-size-fits-all. It depends heavily on the molecule's properties. A basic compound like a spiro-piperidine derivative will respond well to pH changes, while a neutral, highly lipophilic ("grease-ball") molecule may require a lipid-based formulation.[10] Characterizing the solid-state (crystalline vs. amorphous) is also crucial, as amorphous forms are inherently more soluble than their stable crystalline counterparts.[4][11]

B. Key Characterization Assays:

  • pKa Determination: Essential for predicting the pH range where your compound will be ionized and more soluble. This can be done via potentiometric titration or computational prediction.

  • LogP/LogD Measurement: This indicates the lipophilicity of your compound. A high LogP suggests that lipid-based formulations or co-solvents might be effective.

  • Solid-State Analysis (PXRD, DSC): Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are critical for identifying the crystal form (polymorphism) of your solid material.[12][13] Different polymorphs of the same compound can have vastly different solubilities.[3]

C. Experimental Protocol 1: pH-Solubility Profiling This is the most critical initial experiment for any ionizable compound.

  • Objective: To determine the solubility of your compound across a physiologically relevant pH range.

  • Methodology:

    • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

    • Equilibration: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

    • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: Separate the undissolved solid from the saturated solution. This is a critical step; use centrifugation followed by careful removal of the supernatant, or filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).

    • Quantification: Accurately dilute the clear, saturated supernatant and quantify the concentration of your compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Analysis: Plot solubility (in mg/mL or µM) versus pH. For a basic compound, you should see a significant increase in solubility at lower pH values.

Step 2: Formulation Strategies for Solutions

If intrinsic solubility at the desired pH is still too low, the next step is to modify the solvent system itself.

A. Why use co-solvents and excipients? Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for dissolving lipophilic solutes. The solubility of a hydrophobic compound can increase exponentially with the volume fraction of the co-solvent.[14]

B. Common Co-solvents and Solubilizers:

Co-solvent / ExcipientPrimary MechanismCommon Use Case
Ethanol Reduces solvent polarityIn vitro and in vivo (oral) formulations.
Propylene Glycol (PG) Reduces solvent polarityParenteral and oral formulations.
Polyethylene Glycol (PEG 300/400) Reduces solvent polarity; steric hindranceOral and parenteral formulations; can inhibit precipitation.
Dimethyl Sulfoxide (DMSO) Strong dipolar aprotic solventIn vitro stock solutions (use at <1% in final assay).[15]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, shielding the hydrophobic drug molecule.[5]Aqueous formulations for in vitro and in vivo use.[16]
Surfactants (e.g., Polysorbate 80) Form micelles that encapsulate the drugCan improve wettability and form micellar solutions.[17]

C. Experimental Protocol 2: Cosolvent & Excipient Screening

  • Objective: To identify an effective and compatible solvent system for your compound.

  • Methodology:

    • System Preparation: Prepare a series of screening vehicles. For example:

      • 10% Ethanol in water

      • 20% PEG 400 in water

      • 10% Propylene Glycol / 10% Ethanol in water

      • 5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in buffer

    • Solubility Measurement: Perform an equilibrium solubility study (as described in Protocol 1) for your compound in each of these vehicles.

    • Data Comparison: Compare the solubility results to identify the most effective systems. A several-fold increase in solubility is often achievable.[18]

Step 3: Advanced Solid-State & Delivery Systems

For compounds with extremely low solubility or for developing a final oral dosage form, modifying the solid state of the drug is often the most powerful strategy.[10]

A. Amorphous Solid Dispersions (ASDs) This is one of the most successful and widely used techniques for enhancing the oral bioavailability of poorly soluble drugs (BCS Class II/IV).[11][19][20]

  • Mechanism: In an ASD, the drug is molecularly dispersed in a polymer matrix in its high-energy amorphous state.[21] By preventing the drug from crystallizing, the energy barrier of breaking the crystal lattice is eliminated. When the ASD dissolves, it can generate a supersaturated solution of the drug, leading to a massive increase in the driving force for absorption.[8][22]

Caption: Mechanism of Amorphous Solid Dispersions (ASDs).

  • Common Polymers: HPMC, HPMCAS, PVP, Soluplus®.

  • Preparation Methods: Spray drying and hot-melt extrusion are the most common scalable methods.[19][22] For lab-scale screening, solvent evaporation is a simple alternative.

B. Experimental Protocol 3: Lab-Scale ASD Preparation (Solvent Evaporation)

  • Objective: To screen different polymers and drug loadings to find a stable ASD formulation.

  • Methodology:

    • Dissolution: Dissolve both your compound and a selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol). Typical drug loadings to screen are 10%, 25%, and 50% by weight.

    • Evaporation: Evaporate the solvent rapidly under vacuum using a rotary evaporator. This process "freezes" the drug in its disordered state within the polymer matrix.

    • Drying: Further dry the resulting solid under high vacuum for 24 hours to remove all residual solvent, which can act as a plasticizer and induce recrystallization.

    • Characterization: Analyze the resulting powder by PXRD and DSC. A successful ASD will show a complete absence of crystalline peaks in the PXRD pattern (a "halo" pattern) and a single glass transition temperature (Tg) in the DSC thermogram.

    • Dissolution Testing: Perform a dissolution test on the ASD powder in a relevant buffer (e.g., simulated intestinal fluid). Compare the dissolution profile to that of the pure crystalline drug. You should observe a much higher and sustained concentration (supersaturation) from the ASD.[21]

C. Other Advanced Approaches

  • Co-crystallization: This involves forming a new crystalline solid that consists of your active pharmaceutical ingredient (API) and a pharmaceutically acceptable "co-former" in a specific stoichiometric ratio.[23] A well-chosen co-former can disrupt the API's crystal packing and form more favorable interactions with water, enhancing solubility and dissolution rate.[4][23]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8][17] These formulations spontaneously form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state ready for absorption.

References

side reactions in spiro[chromene-2,4'-piperidin]-4(3H)-one synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of spiro[chromene-2,4'-piperidin]-4(3H)-one and its derivatives. This valuable scaffold is a cornerstone in medicinal chemistry, forming the core of compounds investigated for anticancer, anti-tuberculosis, and enzyme inhibitory activities.[1][2][3] However, its construction, typically via multi-component reactions (MCRs), is not without challenges.[4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common side reactions and provide field-proven protocols to optimize your synthetic outcomes.

Overview of the Primary Synthetic Pathway

The synthesis of the this compound core often involves a domino reaction that includes a sequence of condensation and cyclization steps.[2] A common and efficient approach is a three-component reaction between a salicylaldehyde derivative, a 4-piperidone derivative, and an active methylene compound, catalyzed by an acid or base. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization/dehydration to yield the final spirocyclic product.

Main_Reaction_Pathway Start Salicylaldehyde + 4-Piperidone + Active Methylene Cpd. Knoevenagel Knoevenagel Condensation Start->Knoevenagel Catalyst (e.g., Piperidine) Intermediate1 Chalcone-like Intermediate Knoevenagel->Intermediate1 Michael Intramolecular Michael Addition Intermediate1->Michael Intermediate2 Cyclized Intermediate Michael->Intermediate2 Cyclization Hemiketal Formation & Dehydration/Tautomerization Intermediate2->Cyclization Product Spiro[chromene-2,4'-piperidin] -4(3H)-one Cyclization->Product

Caption: Idealized domino reaction pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemical principles and actionable steps for resolution.

Q1: My reaction yield is very low, and I'm isolating a significant amount of a two-component byproduct. What is happening?

A1: Root Cause Analysis & Mitigation

This is the most frequent challenge in this multi-component synthesis. The issue almost certainly stems from the formation of a stable, two-component byproduct that fails to proceed to the final spirocyclization.

Plausible Cause: Formation of Knoevenagel Adduct or Other Intermediates. In a domino reaction, the rates of the sequential steps are critical. If the initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound is much faster than the subsequent Michael addition of the piperidone enamine, the Knoevenagel adduct can accumulate and precipitate or engage in undesired side reactions. This is a common failure mode in MCRs.[5]

Side_Reaction_Pathway cluster_main Desired Pathway cluster_side Competing Side Reaction A Reactants B Domino Cascade (Knoevenagel/Michael/Cyclization) A->B D Reactants C Desired Spiro Product B->C E Fast Knoevenagel Condensation D->E F Stable 2-Component Byproduct E->F

Caption: Competition between the desired domino cascade and a premature side reaction.

Troubleshooting Protocol:

  • Sequential Reagent Addition: Instead of a one-pot approach, try a sequential addition.

    • Step 1: First, react the 4-piperidone with your catalyst (e.g., a secondary amine like piperidine or pyrrolidine) to pre-form the enamine.

    • Step 2: Separately, generate the Knoevenagel adduct from salicylaldehyde and the active methylene compound.

    • Step 3: Add the pre-formed enamine to the Knoevenagel adduct to drive the Michael addition and subsequent cyclization.

  • Catalyst Screening: The choice of catalyst is paramount. It must be effective for both the condensation and addition steps.

    • Basic Catalysts: Piperidine, pyrrolidine, or DBU are common. Their basicity and nucleophilicity can influence which reaction step is favored.

    • Lewis Acids: In some cases, a Lewis acid catalyst (e.g., ZnI₂, InCl₃) can coordinate to carbonyls, activating them towards nucleophilic attack and potentially balancing the reaction rates.[6]

    • Organocatalysts: Chiral organocatalysts like squaramides or thioureas can not only catalyze the reaction but also induce stereoselectivity.[7]

  • Solvent Optimization: Solvent polarity can stabilize or destabilize intermediates and transition states.[8]

    • Start with polar protic solvents like Ethanol or Methanol, which are effective for this type of condensation.[9]

    • If byproducts persist, screen aprotic polar solvents like THF, Acetonitrile, or DMF.

ParameterRecommendationRationale
Reagent Addition SequentialPrevents accumulation of reactive intermediates.
Catalyst Screen bases (Piperidine), Lewis acids (ZnI₂), or organocatalysts.The catalyst must mediate multiple steps effectively.
Solvent Start with Ethanol; screen THF, MeCN if needed.Solvent polarity affects reaction rates and intermediate stability.[9]
Temperature Start at RT, then gently heat (40-80 °C).Balances reaction rate against byproduct formation.
Q2: My NMR shows a complex mixture of stereoisomers. How can I improve diastereoselectivity?

A2: Controlling Stereochemical Outcomes

The formation of the spiro-carbon and adjacent chiral centers can lead to multiple diastereomers. Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[5] The observed ratio is a direct reflection of the kinetic and thermodynamic stability of the diastereomeric transition states.

Plausible Cause: Low Energy Barrier Between Diastereomeric Transition States. The approach of the nucleophile during the Michael addition and the subsequent cyclization determines the final stereochemistry. If the energy difference between the competing pathways is small, a mixture of products will result.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most effective first step. Lowering the temperature increases the energy difference between competing transition states, often favoring the formation of the thermodynamically more stable product.[5] Run the reaction at room temperature, 0 °C, or even -20 °C and monitor for progress.

  • Vary the Solvent: Solvent polarity can dramatically influence the compactness of the transition state.[8]

    • Nonpolar Solvents (e.g., Toluene, Dichloromethane): May favor more organized, compact transition states, potentially increasing selectivity.

    • Polar Solvents (e.g., Ethanol, Acetonitrile): Can solvate charged intermediates differently, altering the energy landscape.

  • Steric Hindrance: The steric bulk of your starting materials and catalyst can be used to direct the stereochemical outcome.

    • Substrate Control: If possible, use a bulkier N-substituent on the piperidone ring (e.g., N-benzyl vs. N-methyl) to influence the facial selectivity of the attack.

    • Catalyst Control: Bulky organocatalysts are designed specifically to create a chiral pocket that favors one stereochemical approach over another.[7]

Q3: The reaction works, but requires harsh conditions and long reaction times, leading to product decomposition. Are there more efficient methods?

A3: Enhancing Reaction Efficiency

Product decomposition can occur under prolonged heating or exposure to strong acidic or basic conditions.[8] Accelerating the reaction rate is key to minimizing this issue.

Recommended Solution: Microwave-Assisted Synthesis. Microwave irradiation has emerged as a powerful tool for synthesizing complex heterocyclic compounds, including spiro systems.[10][11] It offers several advantages over conventional heating:

  • Rapid Heating: Reaches the target temperature in seconds to minutes.

  • Reduced Reaction Times: Often reduces reaction times from many hours to several minutes.[9]

  • Improved Yields: By minimizing the time at high temperature, decomposition pathways are often suppressed, leading to cleaner reactions and higher yields.[11]

Protocol: Microwave-Assisted Synthesis Optimization

  • Screening: Using a dedicated microwave reactor, perform the synthesis in a sealed vessel.

  • Solvent: Use a high-boiling point polar solvent like Ethanol, DMF, or Ethylene Glycol.

  • Temperature: Start by running the reaction at 80-120 °C.

  • Time: Begin with a short reaction time (e.g., 5-10 minutes) and monitor product formation by TLC or LC-MS. Increase the time in small increments (e.g., 5 minutes) until the reaction reaches completion.

Troubleshooting_Workflow Start Start Synthesis CheckYield Analyze Crude Reaction: Low Yield or Byproducts? Start->CheckYield CheckStereo Product Mixture of Diastereomers? CheckYield->CheckStereo No Sol_Yield ACTION: 1. Use Sequential Addition 2. Screen Catalysts 3. Vary Solvent CheckYield->Sol_Yield Yes CheckDecomp Reaction Sluggish or Product Decomposing? CheckStereo->CheckDecomp No Sol_Stereo ACTION: 1. Lower Temperature 2. Vary Solvent Polarity 3. Use Bulky Substituents/Catalyst CheckStereo->Sol_Stereo Yes Sol_Decomp ACTION: 1. Switch to Microwave Synthesis 2. Use Milder Catalyst 3. Reduce Reaction Time CheckDecomp->Sol_Decomp Yes End Successful Synthesis CheckDecomp->End No Sol_Yield->Start Re-run Sol_Stereo->Start Re-run Sol_Decomp->Start Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Addressing Cytotoxicity of Spiro[chromene-2,4'-piperidin]-4(3H)-one in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing spiro[chromene-2,4'-piperidin]-4(3H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for managing the cytotoxic effects of these compounds in non-cancerous cell lines. Our goal is to help you achieve reliable and reproducible results by understanding the underlying mechanisms of toxicity and implementing effective mitigation strategies.

The this compound scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including neuropharmacology and oncology.[1][2] However, off-target cytotoxicity in non-cancerous cells can be a significant hurdle in preclinical development. This guide provides a structured approach to identifying, understanding, and addressing these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxicity of this compound in normal cell lines.

Q1: Why am I observing high cytotoxicity in my non-cancerous cell line with a this compound derivative that was reported to be selective for cancer cells?

A1: Several factors can contribute to this discrepancy:

  • Cell Line Specificity: Cytotoxicity can be highly cell-type dependent. The metabolic pathways and expression levels of target and off-target proteins can vary significantly between different non-cancerous cell lines. A compound showing low toxicity in one normal cell line (e.g., fibroblasts) might be more toxic to another (e.g., hepatocytes or renal proximal tubule cells) due to differences in metabolic activation or clearance.

  • Compound Purity: Impurities from the synthesis process can have their own cytotoxic profiles. It is crucial to use highly purified compounds and to confirm purity via analytical methods like HPLC and NMR.

  • Experimental Conditions: Variations in cell culture conditions, such as media composition, cell density, and passage number, can influence cellular sensitivity to a compound. For instance, cells cultured in glucose-free media may be more susceptible to mitochondrial toxins.[3]

  • Off-Target Effects: While the primary target of a compound may be cancer-specific, it can still interact with other cellular components in non-cancerous cells, leading to toxicity.

Q2: What are the likely mechanisms of cytotoxicity for this compound derivatives in non-cancerous cells?

A2: While the exact mechanisms can be compound-specific, common pathways for drug-induced cytotoxicity in normal cells include:

  • Mitochondrial Dysfunction: Many xenobiotics can disrupt mitochondrial function by inhibiting the electron transport chain, uncoupling oxidative phosphorylation, or inducing the mitochondrial permeability transition (MPT).[4][5] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors.[3][6]

  • Induction of Apoptosis: Spiro-oxindole compounds, which share structural similarities, have been shown to induce apoptosis through the activation of caspases, particularly caspase-3.[7] This can be triggered by various upstream signals, including mitochondrial stress and DNA damage.

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by directly generating ROS or by depleting cellular antioxidants like glutathione (GSH).[8][9] Excessive ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and death.[10]

Q3: How can I determine if mitochondrial dysfunction is the primary cause of the observed cytotoxicity?

A3: A multi-parametric approach is recommended to assess mitochondrial toxicity:

  • Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction.[3] This can be measured using fluorescent dyes like JC-1 or TMRE.

  • Oxygen Consumption Rate (OCR): Assays like the Seahorse XF Analyzer or microplate-based oxygen consumption assays can directly measure the impact of your compound on mitochondrial respiration.[5][6]

  • ATP Levels: A reduction in cellular ATP can indicate impaired mitochondrial function. This can be quantified using luminescence-based assays.

  • Mitochondrial ROS Production: Specific fluorescent probes, such as MitoSOX Red, can be used to measure mitochondrial superoxide levels.

It's important to correlate these findings with overall cell viability to confirm that mitochondrial dysfunction precedes cell death.[3]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to troubleshooting common experimental issues.

Issue 1: High variability in cytotoxicity data between experiments.
  • Potential Cause: Inconsistent cell health or experimental setup.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices:

      • Use cells within a consistent and low passage number range.

      • Ensure consistent seeding density and confluency at the time of treatment.

      • Regularly test for mycoplasma contamination.

    • Verify Compound Stability and Solubility:

      • Prepare fresh stock solutions of the compound for each experiment.

      • Confirm the solubility of the compound in your culture medium and avoid precipitation.

    • Control for Edge Effects in Multi-Well Plates:

      • Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release).
  • Potential Cause: The assays measure different cellular events that may occur at different times.

  • Explanation:

    • MTT Assay: Measures mitochondrial reductase activity, which can be affected by mitochondrial dysfunction even if the cell membrane is intact.[11][12] A decrease in the MTT signal can indicate either cell death or metabolic impairment.[11]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late-stage apoptosis.[13][14]

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Measure cytotoxicity at multiple time points using both assays to understand the kinetics of cell death.

    • Use a Multiplexed Assay: Combine a viability assay (e.g., measuring ATP) with a cytotoxicity assay that measures membrane integrity (e.g., CellTox™ Green) to get a more complete picture in the same well.[15]

Issue 3: Unexpected cytotoxicity at low compound concentrations.
  • Potential Cause: The non-cancerous cell line is particularly sensitive to the compound's mechanism of action.

  • Troubleshooting Steps:

    • Investigate the Mechanism of Toxicity:

      • Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays (e.g., Caspase-Glo 3/7) to determine if the cells are undergoing apoptosis.[15] Spiro-oxindole derivatives have been shown to induce apoptosis via caspase-3 activation.[7]

      • ROS Measurement: Quantify intracellular ROS levels using probes like DCFH-DA.[16] If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.

    • Evaluate Selectivity Index:

      • Determine the IC50 value of the compound in your non-cancerous cell line and compare it to the IC50 values in a panel of cancer cell lines. The therapeutic index is the ratio of the IC50 in normal cells to that in cancer cells.[12] A low therapeutic index suggests poor selectivity.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments to investigate the cytotoxicity of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[12][17]

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10 µM) to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Part 4: Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity

G start High Cytotoxicity Observed in Non-Cancerous Cells check_purity Verify Compound Purity (>95%) start->check_purity check_conditions Standardize Experimental Conditions start->check_conditions multi_assay Perform Multiple Cytotoxicity Assays check_purity->multi_assay check_conditions->multi_assay time_course Conduct Time-Course Experiment multi_assay->time_course mechanism Investigate Mechanism of Toxicity time_course->mechanism apoptosis Apoptosis Assays (Annexin V, Caspase) mechanism->apoptosis Apoptosis? ros ROS Measurement (DCFH-DA, MitoSOX) mechanism->ros Oxidative Stress? mito Mitochondrial Function Assays (MMP, OCR) mechanism->mito Mitochondrial Dysfunction? re_evaluate Re-evaluate Compound Selectivity apoptosis->re_evaluate rescue Perform Rescue Experiment (e.g., with NAC) ros->rescue mito->re_evaluate rescue->re_evaluate G compound This compound mito Mitochondrial Dysfunction compound->mito ros Increased ROS compound->ros mito->ros mmp Decreased MMP mito->mmp atp Decreased ATP mito->atp ros->mito apoptosis Apoptosis Induction ros->apoptosis mmp->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 death Cell Death caspase3->death

References

Navigating the Selectivity Labyrinth: A Technical Guide for Researchers Working with Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the selectivity of your compounds for their intended biological targets. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in scientific principles and field-proven experience.

The this compound core is a privileged scaffold, demonstrating a remarkable polypharmacology with activities reported against a range of targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2][3][4][5][6] This versatility, while offering broad therapeutic potential, also presents a significant challenge: achieving and verifying target selectivity. This guide will equip you with the knowledge and experimental frameworks to systematically address and overcome these selectivity hurdles.

Part 1: Understanding the Selectivity Challenge

Before diving into troubleshooting, it's crucial to understand why a molecule like this compound might interact with multiple targets. The physicochemical properties of a small molecule, such as its shape, charge distribution, and flexibility, govern its interactions with biological macromolecules.[7][8] The spirocyclic nature of this scaffold imparts a three-dimensional architecture that can fit into various binding pockets, while the chromene and piperidine moieties offer opportunities for hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Frequently Asked Questions (FAQs): The "Why" Behind Off-Target Effects

Q1: My this compound analog shows activity in a phenotypic screen, but I'm unsure of the primary target. Where do I start?

A1: This is a common scenario. The broad bioactivity of this scaffold means your starting point should be a comprehensive target identification and profiling strategy. Given its known activities, initial screens should ideally include panels of GPCRs (particularly serotonin and adrenergic receptors), histone deacetylases (HDACs), and kinases.[5][9] Computational approaches, such as inverse docking or pharmacophore modeling, can also help generate hypotheses for potential targets based on the structure of your analog.

Q2: I've identified a primary target, but I'm observing unexpected cellular phenotypes that don't align with the known function of this target. What's the likely cause?

A2: This strongly suggests the presence of off-target effects. Your compound is likely interacting with one or more other proteins, leading to the observed phenotype. It's crucial to remember that even potent and seemingly selective compounds can have unintended interactions.[7] The next step is to systematically identify these off-targets.

Q3: Are there any "usual suspect" off-targets for this class of compounds?

A3: Yes. Based on the scaffold's chemical features and reported activities of similar compounds, common off-targets to consider include:

  • Related GPCR subtypes: If your primary target is a GPCR, it's highly probable that your compound will show some affinity for other members of the same family. For instance, a compound targeting the 5-HT2C serotonin receptor may also interact with 5-HT2A and 5-HT2B receptors.[10][11]

  • Kinases: The chromene moiety is a common feature in many kinase inhibitors. Even if your primary target is not a kinase, off-target kinase inhibition is a strong possibility and should be investigated.

  • hERG ion channel: The piperidine ring is a common feature in molecules that can bind to the hERG potassium channel, which can lead to cardiotoxicity.[10] Early assessment of hERG liability is critical.

Part 2: Troubleshooting Guide: A Structured Approach to Enhancing Selectivity

This section provides a systematic, question-driven approach to troubleshooting common selectivity issues encountered during your experiments.

Scenario 1: Poor Selectivity Observed in Initial Screening

Issue: Your lead compound demonstrates high potency at your target of interest but also shows significant activity at one or more off-targets in a panel screen.

Troubleshooting Step Rationale and In-Depth Explanation Recommended Action
1. Analyze the Structure-Activity Relationship (SAR) The initial SAR from your screening campaign is a treasure trove of information. Analyze which structural modifications led to increased or decreased selectivity. Look for "selectivity cliffs," where a small structural change results in a large change in selectivity. This can provide clues about the binding pocket differences between your on-target and off-target proteins.[12]Create a detailed SAR table that includes potency at the primary target and key off-targets. Visualize the data to identify trends.
2. Computational Modeling Utilize molecular docking and modeling to visualize the predicted binding modes of your compound in both the on-target and off-target proteins. This can reveal subtle differences in the binding pockets that can be exploited to improve selectivity. For example, a bulkier substituent might be accommodated in the on-target's binding site but cause a steric clash in the off-target's pocket.[7]Perform docking studies with your lead compound and its analogs in homology models or crystal structures of both the on-target and off-target proteins.
3. Structure-Based Design Based on your SAR and computational modeling, design and synthesize a new set of analogs with modifications aimed at exploiting the identified differences. This could involve adding bulky groups to create steric hindrance in the off-target, introducing polar groups to interact with specific residues in the on-target, or altering the compound's flexibility.[7]Synthesize a focused library of analogs with specific modifications predicted to enhance selectivity.
4. Re-screen with a Focused Panel Test your new analogs against a smaller, more focused panel of your primary target and the key off-targets identified in the initial screen. This will allow for a more rapid and cost-effective assessment of selectivity improvements.Use a focused selectivity assay (e.g., a radioligand binding assay or an enzymatic assay) to determine the potency of your new analogs at the on-target and key off-targets.

Visualizing the Selectivity Enhancement Workflow

selectivity_workflow cluster_0 Problem Identification cluster_1 Analysis & Hypothesis Generation cluster_2 Iterative Design & Synthesis cluster_3 Testing & Validation start Poor Selectivity in Initial Screen sar Analyze SAR Data start->sar Identify trends modeling Computational Modeling sar->modeling Inform modeling design Structure-Based Design modeling->design Hypothesize modifications synthesis Synthesize New Analogs design->synthesis rescreen Focused Selectivity Screen synthesis->rescreen Test new compounds rescreen->sar Refine SAR end Improved Selectivity rescreen->end

Caption: Iterative workflow for enhancing compound selectivity.

Scenario 2: Inconsistent or Non-reproducible Selectivity Data

Issue: You are getting variable results for the selectivity of your compound between different experiments or assay formats.

Troubleshooting Step Rationale and In-Depth Explanation Recommended Action
1. Verify Compound Integrity and Purity Impurities in your compound stock can have their own biological activities, leading to inconsistent results. Degradation of the compound over time can also lead to a loss of potency and apparent changes in selectivity.Confirm the purity of your compound stock using HPLC and mass spectrometry. For each new batch, verify its identity and purity. Store stock solutions appropriately (e.g., desiccated, protected from light, at -20°C or -80°C).
2. Check Assay Conditions Seemingly minor variations in assay conditions, such as buffer composition, pH, incubation time, and temperature, can significantly impact the apparent potency and selectivity of a compound. For example, the presence of detergents can disrupt compound aggregation, which can be a source of non-specific activity.Standardize your assay protocols and ensure they are followed meticulously. Record all assay parameters for each experiment. If you suspect compound aggregation, consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer.
3. Use Orthogonal Assays Relying on a single assay format can be misleading. Different assay technologies have different potential artifacts. Confirming your selectivity profile in a mechanistically distinct, orthogonal assay provides much stronger evidence. For example, if you initially used a cell-based reporter assay, validate your findings with a direct binding assay.[13]If your initial screen was a functional assay, use a biochemical binding assay (e.g., radioligand binding) to confirm direct interaction with the targets. Conversely, if you started with a binding assay, use a functional assay to confirm that the binding translates to a biological effect.
4. Assess Target Engagement in a Cellular Context A compound may show high selectivity in a biochemical assay but lose that selectivity in a cellular environment due to factors like cell permeability, efflux pumps, or metabolism.[14][15] The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm that your compound is engaging its intended target within intact cells.Perform a CETSA experiment to demonstrate that your compound stabilizes its primary target in a dose-dependent manner in a cellular context.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the selectivity of your this compound compounds.

Protocol 1: Radioligand Binding Assay for Off-Target GPCR Screening

This protocol is a standard method for determining the binding affinity of a test compound to a GPCR by measuring its ability to compete with a radiolabeled ligand.[16][17][18][19][20]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Test compound stock solution (in DMSO)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Filter mats (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare dilutions of the test compound: Serially dilute the test compound in binding buffer to create a range of concentrations.

  • Prepare the reaction mixture: In each well of the 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound or control.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Radioligand Binding Assay Workflow

radioligand_binding prep Prepare Reagents (Membranes, Radioligand, Test Compound) mix Mix Reagents in 96-well Plate prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment.[7][8][14][15][16]

Materials:

  • Cultured cells expressing the target protein

  • Test compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors and a mild detergent)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Western blot or ELISA reagents

Procedure:

  • Cell treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant collection: Carefully collect the supernatant containing the soluble, stabilized proteins.

  • Protein quantification: Determine the protein concentration in each supernatant and normalize the samples.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA with a specific antibody.

  • Data analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for making informed decisions about your lead compounds.

Table 1: Example Selectivity Profile of a this compound Analog
TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., 5-HT2C) 15 -
Off-Target 1 (e.g., 5-HT2A)1500100-fold
Off-Target 2 (e.g., 5-HT2B)>10,000>667-fold
Off-Target 3 (e.g., hERG)8500567-fold
Off-Target 4 (e.g., a representative kinase)2500167-fold

Interpretation: This hypothetical analog shows good selectivity for the primary target over the tested off-targets. A selectivity window of at least 100-fold is generally considered a good starting point for a lead compound.

Conclusion

Enhancing the selectivity of a promiscuous scaffold like this compound is a challenging but achievable goal. By adopting a systematic and iterative approach that combines careful SAR analysis, computational modeling, and the use of appropriate orthogonal assays, researchers can successfully navigate the complexities of off-target effects and develop compounds with the desired selectivity profile for their intended therapeutic application. This guide provides a framework for this process, empowering you to make data-driven decisions and accelerate your drug discovery journey.

References

Technical Support Center: Spiro[chromene-2,4'-piperidin]-4(3H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for spiro[chromene-2,4'-piperidin]-4(3H)-one experimental workflows. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this valuable heterocyclic scaffold. The this compound core is a key pharmacophore found in numerous biologically active compounds, making robust and reproducible experimental outcomes essential.[1][2]

Section 1: Synthesis Troubleshooting Guide

The synthesis of the this compound core is typically achieved through a multicomponent reaction (MCR), often involving the condensation of a substituted ortho-hydroxy acetophenone with a piperidin-4-one derivative.[3] MCRs are powerful for building molecular complexity efficiently but are sensitive to reaction conditions, often involving a network of equilibria that must be channeled toward the desired product.[4][5] This section addresses the most common synthetic hurdles in a question-and-answer format.

Question 1: I am observing very low or no yield of my desired this compound product. What are the likely causes and how can I fix it?

Answer: Low or no product yield is a frequent issue in MCRs. The problem can typically be traced back to one of three areas: starting materials, reaction conditions, or competing side reactions.

Immediate Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the ortho-hydroxy acetophenone is free of oxidation impurities and that the piperidin-4-one (often N-Boc protected) is pure and dry.

  • Check Catalyst Activity: If using a catalyst (e.g., pyrrolidine, p-TsOH), ensure it is not degraded.[3] For acid catalysts, moisture can be a significant deactivating factor.

  • Analyze the Crude Reaction Mixture (CRM): Before workup, take a small aliquot of the reaction mixture and analyze it by TLC and LC-MS. This will tell you if the reaction failed to start, stalled, or produced undesired byproducts.

In-Depth Causal Analysis & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry MCRs are highly sensitive to the balance of reactants. An excess of one component can push the equilibrium towards the formation of two-component byproducts rather than the desired three-component spirocycle.[6]Start with an exact 1:1 molar ratio of the acetophenone and piperidinone. If byproduct formation persists, consider a slight excess (1.1-1.2 equivalents) of the more volatile or less stable reactant.
Suboptimal Temperature The initial condensation and subsequent cyclization steps have different activation energies. Temperatures that are too low may prevent the reaction from proceeding, while temperatures that are too high can promote decomposition or side reactions.For the common condensation using pyrrolidine, a gentle reflux in a solvent like ethanol is often optimal.[7] We recommend starting at a moderate temperature (e.g., 60 °C) and gradually increasing to reflux while monitoring via TLC.
Improper Solvent Choice The solvent must solubilize the reactants while facilitating the key polar transition states of the condensation and cyclization steps. Protic solvents like ethanol can participate in the proton transfer steps, while overly nonpolar solvents may cause reactants to precipitate.[7]Ethanol is a well-documented and effective solvent for this transformation.[7] If solubility is an issue with substituted starting materials, consider co-solvents like THF or dioxane, but be aware this may alter the reaction kinetics.
Reaction Stalling The reaction may start but fail to reach completion. This can be due to catalyst deactivation or the establishment of an unfavorable equilibrium.If TLC shows starting material remaining after an extended period (>12h), consider a "top-up" of the catalyst. For acid-catalyzed steps, adding molecular sieves can help drive the reaction forward by removing water.

Below is a logical workflow for troubleshooting low-yield issues.

G cluster_analysis CRM Analysis Results start Low or No Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm analyze_crm 3. Analyze Crude Reaction Mixture (TLC/LC-MS) check_sm->analyze_crm If SMs are pure check_cond 2. Review Reaction Conditions (Temp, Solvent, Catalyst) no_reaction Only Starting Materials Present analyze_crm->no_reaction stalled Starting Materials + Some Product analyze_crm->stalled byproducts Complex Mixture / Byproducts Dominate analyze_crm->byproducts no_reaction->check_cond Proceed to check conditions increase_temp Increase Temperature or Reaction Time stalled->increase_temp add_catalyst Add Fresh Catalyst stalled->add_catalyst lower_temp Lower Reaction Temperature byproducts->lower_temp change_solvent Change Solvent / Adjust Stoichiometry byproducts->change_solvent

Caption: Troubleshooting decision tree for low product yield.

Question 2: My reaction produces a significant amount of a byproduct that is difficult to separate from my desired spiro compound. How can I identify and minimize it?

Answer: In this multicomponent reaction, the most common byproduct is the two-component Knoevenagel condensation product between the acetophenone and piperidinone, without the final cyclization step. Another possibility is self-condensation of the acetophenone.

  • Identification: This byproduct will have a different Rf value on TLC and a distinct mass in LC-MS corresponding to the sum of the two reactants minus a molecule of water.

  • Minimization Strategy: The formation of this intermediate is often favored by conditions that do not promote the final intramolecular cyclization.

    • Catalyst Choice: Ensure you are using a catalyst that facilitates both steps. Pyrrolidine is effective for the initial condensation, but an acid catalyst like p-TsOH may be required to drive the subsequent cyclization and elimination steps effectively.[3]

    • Temperature Control: As mentioned, lower temperatures might favor the initial condensation but stall the cyclization. A stepwise thermal profile—an initial period at a moderate temperature followed by an increase to reflux—can sometimes cleanly drive the reaction to the final spirocyclic product.

Section 2: Purification and Characterization FAQs

Question 1: My this compound product is difficult to crystallize and appears as an oil. What purification strategy should I use?

Answer: Spiro compounds, particularly those with flexible side chains, can often be difficult to crystallize.[8] If direct crystallization from the crude mixture fails, column chromatography is the most reliable purification method.[9]

  • Recommended Protocol: Use a silica gel column. The polarity of the solvent system will depend on the specific substituents on your core. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).

  • Post-Chromatography Crystallization: After chromatography, fractions containing the pure product (as determined by TLC) can be combined and the solvent removed in vacuo. Attempt crystallization again with the purified oil using various solvent systems (e.g., diethyl ether/hexane, ethyl acetate/pentane).[10]

  • Salt Formation: If the piperidine nitrogen is unprotected, the compound is basic. Converting the purified oil to its hydrochloride salt by treating a solution (e.g., in ether or dioxane) with HCl can often induce the formation of a stable, crystalline solid.[11][12]

Question 2: How do I confirm the structure and stereochemistry of my synthesized compound?

Answer: A combination of NMR spectroscopy, mass spectrometry, and, if possible, single-crystal X-ray diffraction is required for unambiguous structure confirmation.[13][14]

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the desired product.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are essential. The spiro carbon is a key diagnostic signal in the ¹³C NMR spectrum.

Typical Spectroscopic Data for the this compound Core:

Nucleus Atom Type / Position Expected Chemical Shift (δ, ppm) Notes
¹³C NMR Spiro Carbon (C2)~75-85 ppmQuaternary carbon, often of low intensity. Its presence is a strong indicator of successful spirocyclization.
Ketone Carbonyl (C4)~190-200 ppmCharacteristic downfield shift for a conjugated ketone.
Piperidine Carbons~40-60 ppmMultiple signals corresponding to the CH₂ groups of the piperidine ring.
¹H NMR Aromatic Protons~6.8-8.0 ppmSignals corresponding to the protons on the chromene aromatic ring.
Methylene Protons (C3)~2.5-3.0 ppm (singlet)A characteristic singlet integrating to 2H for the CH₂ group adjacent to the ketone.
Piperidine Protons~2.8-3.5 ppmA complex set of multiplets for the piperidine ring protons.
  • Stereochemistry: If your synthesis creates additional stereocenters, achieving high diastereoselectivity can be a challenge.[15] The diastereomeric ratio can often be determined by integrating specific, well-resolved signals in the ¹H NMR spectrum of the crude product. Unequivocal assignment of relative stereochemistry typically requires advanced NMR techniques (like NOESY) or single-crystal X-ray analysis.[16]

Section 3: Key Experimental Protocols

This section provides a baseline protocol for the synthesis and purification of the parent this compound.

Protocol 1: General Synthesis of N-Boc-spiro[chromene-2,4'-piperidin]-4(3H)-one

This protocol is adapted from established literature procedures.[3]

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of Spiro[chromene-2,4'-piperidin]-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to address common pharmacokinetic (PK) challenges encountered during the development of these compounds. Our focus is on enhancing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties to accelerate your hit-to-lead and lead optimization campaigns.

The this compound core is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates for a wide range of therapeutic areas, including cancer, diabetes, and neurodegenerative diseases.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.[3] However, like any chemical series, this scaffold presents a unique set of challenges in achieving a desirable pharmacokinetic profile. This guide will walk you through identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the experimental evaluation of this compound derivatives.

Section 1: Metabolism-Related Issues

Question 1: My lead compound shows high clearance in human liver microsomes. What are the likely metabolic "soft spots" on the this compound scaffold?

Answer: High clearance is a frequent challenge, often due to extensive Phase I metabolism by cytochrome P450 (CYP) enzymes.[4] For this specific scaffold, there are two primary regions of metabolic vulnerability: the piperidine ring and the chromene ring.

  • Piperidine Ring: The carbon atom alpha to the piperidine nitrogen is a common site for oxidation, leading to the formation of an unstable carbinolamine, which can then open up or form a lactam.[5] If the piperidine nitrogen is substituted (e.g., with an N-alkyl group), N-dealkylation is a very common metabolic pathway, often mediated by CYP3A4.[6][7]

  • Chromene Ring: The aromatic part of the chromene ring is susceptible to CYP-mediated oxidation, which can lead to the formation of phenols or potentially reactive epoxide intermediates.[8] The specific position of oxidation can be influenced by the existing substitution pattern on the ring. Unsubstituted aromatic rings are often key indicators of potential metabolism.[9]

Question 2: How can I experimentally confirm the site of metabolism on my compound?

Answer: To pinpoint the metabolic soft spots, a metabolite identification (MetID) study is essential. This is typically done by incubating your compound with human liver microsomes (HLMs) or hepatocytes, followed by analysis with high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass of the metabolites to the parent compound, you can identify the type of metabolic transformation (e.g., hydroxylation, N-dealkylation). For more complex cases, techniques like using stable-isotope labeled compounds can help differentiate between isomeric metabolites.[10]

Question 3: What are the most effective strategies to block metabolism on the piperidine ring?

Answer: Once you've identified the piperidine ring as a liability, several medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the CYP enzyme's access. For example, adding a methyl or other small alkyl group to the carbon alpha to the nitrogen can hinder oxidation.[11]

  • Bioisosteric Replacement: Replacing a metabolically labile group with a chemically different but functionally similar group can improve stability. For instance, replacing a piperidine ring with a more metabolically stable bioisostere has been shown to be an effective strategy in some cases.[12][13] Another approach is the use of deuterium, which forms a stronger bond with carbon than hydrogen, potentially slowing the rate of metabolism if C-H bond cleavage is the rate-limiting step (this is known as the kinetic isotope effect).[14]

  • Modulating Electronics: If N-dealkylation is the issue, modifying the electronics of the N-substituent can sometimes reduce its susceptibility to oxidation.

The following diagram illustrates a decision-making workflow for addressing metabolic instability.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for addressing metabolic instability.

Question 4: My compound is a potent inhibitor of CYP3A4. How can I reduce this liability?

Answer: CYP inhibition is a major cause of drug-drug interactions (DDIs).[15] The basic nitrogen of the piperidine ring is often a key contributor to CYP inhibition, as it can coordinate with the heme iron in the enzyme's active site. Strategies to mitigate CYP inhibition include:

  • Reducing Basicity: Lowering the pKa of the piperidine nitrogen can weaken its interaction with the heme iron. This can be achieved by introducing electron-withdrawing groups nearby.

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be more promiscuous CYP inhibitors. Reducing the overall lipophilicity (LogP/LogD) of your molecule can often decrease CYP inhibition.[10]

  • Structural Modification: Altering the structure to create steric hindrance that prevents optimal binding in the CYP active site can be effective. This must be done carefully to avoid impacting the binding to your primary target.

Section 2: Solubility and Permeability

Question 5: My compound has poor aqueous solubility. What are some initial steps I can take to improve it for in vitro assays?

Answer: Poor solubility is a common issue that can complicate the interpretation of biological data. For initial in vitro testing, you can try:

  • pH Adjustment: Since the piperidine moiety is basic, solubilizing the compound in an acidic buffer (e.g., pH 4-5) will protonate the nitrogen, forming a more soluble salt.

  • Use of Co-solvents: For stock solutions, using a water-miscible organic solvent like DMSO is standard. However, ensure the final concentration in your assay is low (typically <1%) to avoid artifacts.

  • Formulation Vehicles: For in vivo studies, more advanced formulation strategies may be necessary, such as creating solid dispersions, using cyclodextrins, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[16][17]

Question 6: My compound has low permeability in the Caco-2 assay, suggesting poor oral absorption. What structural features might be responsible?

Answer: The Caco-2 permeability assay is a good predictor of intestinal absorption.[18] Low permeability can be due to several factors:

  • High Polarity: While reducing lipophilicity can help with metabolism and CYP inhibition, making a compound too polar (high polar surface area - PSA) can hinder its ability to cross the lipid cell membranes of the gut wall.

  • Efflux Transporter Substrate: The Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). If your compound is a substrate for these transporters, it will be actively pumped back into the intestinal lumen, resulting in low net permeability. This is indicated by an efflux ratio (Papp B-A / Papp A-B) significantly greater than 2.

Question 7: How can I improve the permeability of my this compound derivative?

Answer: Improving permeability requires a careful balance of physicochemical properties.

  • Optimize Lipophilicity: A LogD in the range of 1-3 is often considered optimal for oral absorption. You may need to systematically modify substituents on the chromene or piperidine rings to achieve this balance.

  • Mask Polar Groups: If high PSA is the issue, you can consider prodrug strategies to temporarily mask highly polar functional groups.

  • Circumvent Efflux: If your compound is a P-gp substrate, you can try to modify the structure to reduce its recognition by the transporter. This often involves subtle changes to the size, shape, and hydrogen bonding capacity of the molecule.

Quantitative Structure-Pharmacokinetic Relationship (QSPkR) Data

The following table summarizes data from a study on spiro[chromane-2,4'-piperidine]-based histone deacetylase (HDAC) inhibitors, illustrating how modifications to the N-substituent of the piperidine ring can significantly improve pharmacokinetic properties.[19]

CompoundN-Piperidine SubstituentIn Vivo Clearance (mL/min/kg)Half-Life (t½, h)Oral Bioavailability (%)
Lead Compound 1 Benzyl59.30.815
Analog A 4-Fluorobenzyl21.72.535
Analog B 2-Phenylethyl17.53.142

Data adapted from Thaler et al., 2012.[19]

Interpretation: As demonstrated in the table, modifying the N-benzyl group of the lead compound to a 4-fluorobenzyl or a 2-phenylethyl group resulted in a significant decrease in in vivo clearance and a corresponding increase in half-life and oral bioavailability.[19] This highlights the critical role of the N-substituent in dictating the metabolic fate of this scaffold.

Key Experimental Protocols

Here are step-by-step methodologies for two fundamental in vitro ADME assays.

Protocol 1: Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[16][20]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).

  • Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the Microsomal Stability Assay.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as an in vitro model of the intestinal epithelium to predict drug absorption.[17][21]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell® plate (e.g., 24-well plate with permeable inserts)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound stock solution

  • Lucifer yellow (monolayer integrity marker)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for ~21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • A-B Permeability: Add the test compound solution (in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • B-A Permeability: In a separate set of wells, add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

References

Validation & Comparative

A Comparative Analysis of Spiro[chromene-2,4'-piperidin]-4(3H)-one Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount to identifying new therapeutic leads with improved efficacy and safety profiles. The spiro[chromene-2,4'-piperidin]-4(3H)-one core is a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide presents a comparative study of this promising scaffold against established drugs in two key therapeutic areas: oncology and neurodegenerative disease. This analysis is designed for researchers, scientists, and drug development professionals, providing both field-proven insights and detailed experimental protocols to facilitate further investigation.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The this compound scaffold has garnered significant attention due to its presence in various biologically active compounds.[3] Its derivatives have demonstrated a spectrum of activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4][5][6] This guide will focus on a comparative evaluation of a representative this compound derivative against two widely used drugs: Doxorubicin , a cornerstone of chemotherapy, and Donepezil , a leading treatment for Alzheimer's disease.

The rationale for this comparison stems from the observed biological activities of this compound derivatives. Their reported cytotoxic effects on various cancer cell lines necessitate a direct comparison with a standard chemotherapeutic agent like Doxorubicin to gauge their relative potency.[7] Furthermore, the chromene nucleus is known to be a component of compounds with anticholinesterase activity, suggesting a potential role in managing neurodegenerative conditions like Alzheimer's disease, making a comparison with an acetylcholinesterase inhibitor such as Donepezil highly relevant.[8]

Part 1: Comparative Anticancer Activity

The anticancer potential of this compound derivatives has been a significant area of investigation.[7] To contextualize their efficacy, a head-to-head comparison with Doxorubicin, a potent and widely used anthracycline antibiotic in cancer chemotherapy, is essential.

Experimental Design: In Vitro Cytotoxicity Assessment

The primary method for evaluating the direct anticancer effect of a compound is through in vitro cytotoxicity assays on relevant cancer cell lines. The following protocol outlines a standard approach using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9]

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_seeding 2. Seed Cells in 96-well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding adhesion 3. Allow Adhesion (24h incubation) cell_seeding->adhesion prepare_compounds 4. Prepare Serial Dilutions (Spiro Compound & Doxorubicin) adhesion->prepare_compounds add_treatment 5. Treat Cells with Compounds (48-72h incubation) prepare_compounds->add_treatment controls Include Vehicle (DMSO) & Untreated Controls add_treatment->controls add_mtt 6. Add MTT Reagent (Incubate 3-4h) add_treatment->add_mtt solubilize 7. Solubilize Formazan Crystals (Add DMSO) add_mtt->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50 caption Workflow for determining IC50 values using the MTT assay.

Workflow for determining IC50 values using the MTT assay.

Detailed Protocol:

  • Cell Culture: Human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT116) cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[9]

  • Drug Treatment: Cells are treated with increasing concentrations of the this compound derivative and Doxorubicin (e.g., 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (DMSO) is also included.[9]

  • MTT Assay: After the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration.

Hypothetical Comparative Data

The following table illustrates a potential outcome of the in vitro cytotoxicity assay, comparing the IC50 values of a hypothetical this compound derivative with Doxorubicin.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)22.51.2
HCT116 (Colon Cancer)18.90.9

Hypothetical IC50 values from an in vitro cytotoxicity screening.[11]

Interpretation of Results:

In this hypothetical scenario, Doxorubicin exhibits significantly lower IC50 values, indicating higher potency in inhibiting cancer cell growth in vitro. While the spiro compound shows activity in the micromolar range, further structural modifications would be necessary to enhance its potency to a level comparable with established chemotherapeutics.

Part 2: Comparative Neuroprotective Potential

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[12] Given the presence of the chromene scaffold, which is found in other AChE inhibitors, it is pertinent to evaluate the potential of this compound in this context, using Donepezil as the benchmark.

Experimental Design: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used, reliable, and straightforward colorimetric assay to screen for and characterize AChE inhibitors.[13][14]

Principle of the Acetylcholinesterase Inhibition Assay

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCI Acetylthiocholine (ATCI) (Substrate) AChE AChE ATCI->AChE Thiocholine Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB AChE->Thiocholine TNB TNB (Yellow) (Measured at 412 nm) DTNB->TNB Inhibitor Inhibitor (Spiro Compound or Donepezil) Inhibitor->AChE Blocks Reaction caption Principle of the Ellman's method for AChE activity detection.

Principle of the Ellman's method for AChE activity detection.[13]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[13]

    • AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) prepared in the assay buffer.[13]

    • DTNB Solution: 5,5'-dithiobis(2-nitrobenzoic acid) prepared in the assay buffer.[13]

    • ATCI Solution: Acetylthiocholine iodide prepared fresh in deionized water.[13]

    • Inhibitor Solutions: Serial dilutions of the this compound derivative and Donepezil are prepared in the assay buffer. The final DMSO concentration should be below 1%.[13]

  • Assay Procedure (96-well plate format):

    • Add assay buffer, DTNB solution, and the inhibitor solution (or buffer for the control) to each well.

    • Add the AChE solution to all wells except the blank.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.[15]

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined relative to the control (no inhibitor).

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[13]

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the AChE inhibitory activity of a this compound derivative and Donepezil.

CompoundAChE IC50 (µM)
This compound45.8
Donepezil0.02

Interpretation of Results:

In this illustrative comparison, Donepezil demonstrates potent inhibition of AChE with an IC50 value in the nanomolar range, as expected for a clinically approved drug. The spiro compound shows weak inhibitory activity in the micromolar range. This suggests that while the core scaffold may have some interaction with the enzyme, significant optimization would be required to achieve therapeutically relevant AChE inhibition.

Conclusion and Future Directions

This comparative guide provides a framework for the initial evaluation of this compound derivatives against established therapeutic agents. The experimental protocols detailed herein are standard, robust, and reproducible methods for assessing anticancer and acetylcholinesterase inhibitory activities.

The hypothetical data underscores a common challenge in early-stage drug discovery: while novel scaffolds may exhibit promising biological activities, they often require extensive medicinal chemistry efforts to optimize their potency and selectivity to rival that of approved drugs. For the this compound scaffold, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify key structural modifications that enhance potency against specific targets.

  • Mechanism of Action Studies: To elucidate the precise molecular pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: To evaluate the performance of optimized lead compounds in animal models.

By systematically applying these principles, the full therapeutic potential of the versatile this compound scaffold can be explored and potentially harnessed for the development of next-generation therapeutics.

References

A Comparative Analysis of the Anticancer Potential of Spiro[chromene-2,4'-piperidin]-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its unique three-dimensional arrangement and the presence of both oxygen and nitrogen heteroatoms offer a versatile platform for the development of potent and selective anticancer agents. This guide provides an in-depth, comparative analysis of the anticancer activity of various derivatives of this scaffold, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this promising field.

The Rationale Behind the Spirochromene Scaffold: A Gateway to Anticancer Activity

The spiro[chromane-2,4'-piperidine]-4(3H)-one core is a compelling starting point for anticancer drug design due to its structural complexity and synthetic tractability.[2] The fusion of a chromanone and a piperidine ring in a spirocyclic system creates a rigid framework that can be strategically functionalized to interact with various biological targets. The chromanone moiety is a well-known pharmacophore present in many biologically active compounds, while the piperidine ring offers a site for substitutions that can modulate physicochemical properties and target engagement.[1]

Synthesis of this compound Derivatives: A Modular Approach

The synthesis of these derivatives typically involves a multi-step process, often culminating in the reaction of a precursor spiro[chromane-2,4'-piperidin]-4(3H)-one with various electrophiles to introduce diverse substituents on the piperidine nitrogen.[3] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule's anticancer properties.

Comparative Anticancer Activity: A Data-Driven Analysis

The true measure of these derivatives lies in their cytotoxic effects against cancer cells. The following sections present a comparative analysis of their performance in key in vitro assays.

Cytotoxicity Screening: Unveiling Potent Derivatives

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[1] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a critical parameter for comparing the potency of different compounds.

Several studies have evaluated series of this compound derivatives against a panel of human cancer cell lines. A notable study synthesized a series of derivatives and tested their cytotoxicity against MCF-7 (human breast adenocarcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines.[4][5][6] The results, summarized in the table below, highlight significant variations in anticancer activity based on the substituent on the piperidine nitrogen.

Compound IDKey Structural FeatureMCF-7 IC50 (µM)A2780 IC50 (µM)HT-29 IC50 (µM)
15 Trimethoxyphenyl group18.77 - 47.0518.77 - 47.0518.77 - 47.05
16 Sulfonyl spacer0.31 - 5.620.31 - 5.620.31 - 5.62
Doxorubicin (Positive Control)---

Table 1: Comparative IC50 values of selected this compound derivatives against various cancer cell lines.[4][5][6]

Expert Insight: The data clearly indicates that the nature of the substituent on the piperidine ring dramatically influences cytotoxic activity. Compound 16 , featuring a sulfonyl spacer, exhibited significantly higher potency across all tested cell lines compared to the trimethoxyphenyl derivative 15 .[4][5][6] This suggests that the electronic and steric properties of the substituent play a crucial role in the compound's interaction with its cellular target. The lower IC50 values for compound 16 are comparable to or even better than some established chemotherapeutic agents, marking it as a promising lead for further development.

Another study designed and synthesized 18 novel spirochromanone derivatives and evaluated their anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines, with anticancer activities ranging from 4.34 to 29.31 μM.[7][8] Further research on a series of 23 novel spiro[chromane-2,4'-piperidin]-4-one derivatives showed that eight compounds had IC50 values ranging from 3.9–10 μM against the MCF-7 cell line.

Delving into the Mechanism of Action: How Do These Compounds Kill Cancer Cells?

Understanding the mechanism by which a compound induces cancer cell death is paramount for its development as a therapeutic agent. The most promising this compound derivatives have been shown to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis: The Programmed Cell Death Pathway

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. The ability of a compound to induce apoptosis is a highly desirable characteristic for an anticancer drug. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Further investigation into the most potent compound, 16 , revealed that it induced early apoptosis in MCF-7 cells more than threefold after 24 hours of treatment.[4][5][6] This indicates that the compound activates the cellular machinery responsible for programmed cell death. Some derivatives have also been found to induce significant cytotoxicity through apoptotic cell death in murine melanoma (B16F10) cells.[3]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell proliferation. Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing and lead to their demise. Cell cycle analysis is typically performed by staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), followed by flow cytometry.

Mechanistic studies on compound 16 showed that it caused an increase in the percentage of MCF-7 cells in the sub-G1 and G2-M phases of the cell cycle.[4][5][6] The sub-G1 peak is indicative of apoptotic cells with fragmented DNA, while arrest at the G2-M checkpoint prevents cells from entering mitosis. Other potent compounds have been shown to cause a G2 phase arrest of the cell cycle in B16F10 cells.[3][7][8]

Potential Molecular Targets: The Quest for Specificity

The identification of specific molecular targets is a critical step in drug development. While the exact targets of many this compound derivatives are still under investigation, some studies have provided intriguing clues.

A molecular docking study of one of the most potent compounds, Csp 12, showed effective binding at the active site of the epidermal growth factor receptor (EGFR) kinase domain.[7][8] The EGFR signaling pathway is a key regulator of cell proliferation and is often hyperactivated in various cancers, making it a prime target for anticancer therapies.[9][10]

Another area of investigation for similar spiro-containing compounds has been their interaction with the Mdm2-p53 pathway.[11] The p53 tumor suppressor protein plays a crucial role in inducing apoptosis, and its inactivation by Mdm2 is a common event in cancer.[12][13] Small molecules that can disrupt the Mdm2-p53 interaction can restore p53 function and trigger apoptosis in cancer cells.

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

To ensure the scientific integrity of the presented data, detailed, step-by-step methodologies for the key experiments are provided below. These protocols are designed to be self-validating systems, allowing for replication and verification of the findings.

MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of the this compound derivatives.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Staining for Apoptosis Detection

This protocol details the procedure for quantifying apoptosis using flow cytometry.[11]

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of cancer cells after treatment with the test compounds.[14][15]

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification Synthesis Synthesis of this compound Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Viability Data Apoptosis Annexin V/PI Staining (Apoptosis) IC50->Apoptosis Select Potent Compounds CellCycle PI Staining (Cell Cycle Analysis) IC50->CellCycle Select Potent Compounds Docking Molecular Docking (e.g., EGFR) Apoptosis->Docking Mechanistic Insight CellCycle->Docking Mechanistic Insight

Caption: A streamlined workflow for the evaluation of this compound derivatives.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_p53 p53 Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation p53 p53 Bax Bax p53->Bax MDM2 MDM2 MDM2->p53 Inhibition Apoptosis_p53 Apoptosis Bax->Apoptosis_p53 SpiroCompound Spiro[chromene-2,4'-piperidin] -4(3H)-one Derivative SpiroCompound->EGFR Potential Inhibition SpiroCompound->MDM2 Potential Inhibition

References

A Comparative Guide to the Validation of Analytical Methods for Spiro[chromene-2,4'-piperidin]-4(3H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical success. Spiro[chromene-2,4'-piperidin]-4(3H)-one and its derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential.[1][2][3] Accurate determination of these compounds in various matrices, from bulk drug substance to biological fluids, is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides an in-depth, objective comparison of principal analytical techniques for the quantification of this compound, grounded in established validation principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This ensures the reliability, accuracy, and reproducibility of the data generated.[4][5][6][7] The core parameters of method validation, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). For bioanalytical methods, parameters such as selectivity and matrix effects are also critical.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for the quantification of this compound hinges on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Here, we compare three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation by HPLC followed by mass analysis based on mass-to-charge ratio.Separation on a thin layer of adsorbent material with a liquid mobile phase.
Sensitivity Moderate (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Lower (ng/band to µ g/band ).
Specificity Good, but can be limited by co-eluting impurities.Excellent, due to the selectivity of mass detection.Moderate, can be enhanced by derivatization and spectral analysis.
Application Assay of bulk drug, content uniformity, stability studies.Bioanalysis (plasma, urine), impurity profiling at low levels.Preliminary screening, quantification in simple matrices, herbal analysis.
Cost Moderate.High.Low.
Throughput Moderate.High.High (multiple samples per plate).

Experimental Protocols and Method Validation Strategies

The following sections provide detailed, step-by-step methodologies for each technique, adapted for the quantification of this compound based on methods developed for structurally similar spiro compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the parent compound from potential degradation products.[8][9][10][11][12]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0). The gradient elution allows for the separation of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 250-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

Caption: Workflow for HPLC method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity.[13][14][15]

  • LC System: Similar to the HPLC method, utilizing a C18 column and a gradient mobile phase of methanol and water with 0.1% formic acid to aid in ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would be monitored in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: For plasma samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove matrix interferences.

Caption: Workflow for bioanalytical method validation.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound, particularly for quality control of the bulk drug or simple formulations.[16][17][18][19][20]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, ethyl acetate-triethylamine-acetic acid, optimized to achieve good separation.

  • Sample Application: Applied as bands using an automated applicator.

  • Development: In a saturated twin-trough chamber.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance.

Caption: Workflow for HPTLC method development and validation.

Conclusion: Selecting the Appropriate Method

The choice of the analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • RP-HPLC with UV detection is a reliable and cost-effective choice for routine quality control, assay, and stability testing of the bulk drug and pharmaceutical formulations.

  • LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic and metabolism studies.

  • HPTLC provides a rapid, high-throughput, and economical option for screening and quantification in less complex matrices.

Each method, when properly validated according to regulatory guidelines, can provide accurate and reliable data, ensuring the quality, safety, and efficacy of pharmaceuticals containing this compound.

References

A Comparative Guide to the Preclinical Safety and Toxicology of Spiro[chromene-2,4'-piperidin]-4(3H)-one and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical safety and toxicology of the novel spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with established heterocyclic alternatives, supported by detailed experimental protocols and illustrative data. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique vectoral arrangement for substituents, enabling precise interactions with biological targets.[3] Compounds featuring this core have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and neuropharmacological agents.[2][4] However, as with any new chemical entity destined for therapeutic use, a rigorous preclinical safety and toxicology evaluation is paramount to identify potential liabilities before first-in-human studies.[5][6]

This guide will delineate a standard preclinical toxicology testing funnel, comparing the titular spiro-piperidine scaffold with two other widely used nitrogen-containing heterocyclic scaffolds: Indole and Quinoline .[7][8] These comparators were chosen due to their prevalence in FDA-approved drugs and their well-characterized, albeit varied, safety profiles, providing a robust baseline for evaluation.[7][9]

Section 1: The Comparative Framework

The selection of appropriate comparators is crucial for contextualizing the safety profile of a novel scaffold.

  • This compound (Lead Scaffold): This spirocyclic system, which merges a chromene and a piperidine ring, is noted for its structural rigidity and synthetic tractability.[1][2] Its unique 3D geometry can lead to novel pharmacological activities but also presents a unique challenge for predicting toxicological outcomes.[10]

  • Indole (Comparator 1): A privileged scaffold found in numerous natural products and pharmaceuticals, such as the anticancer agents vincristine and vinblastine.[11] Its metabolism and potential for cytotoxicity are well-documented, making it an excellent benchmark.

  • Quinoline (Comparator 2): This bicyclic heterocycle is the core of drugs like the antimalarial chloroquine.[8] Certain quinoline derivatives are associated with specific toxicities, including cardiotoxicity and genotoxicity, providing important hazard reference points.

The following sections will detail the essential in vitro and in vivo assays required to build a comprehensive safety profile for our lead scaffold and its comparators. All studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 to ensure data integrity for regulatory submissions.[5][12]

Section 2: In Vitro Safety Assessment

In vitro assays are the first line of defense in toxicology, providing rapid and cost-effective screening to identify potential hazards at the cellular level.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Spiro-piperidine, Indole, Quinoline derivatives) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds (48-72h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h Incubation) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosome Damage) A1 Treat Salmonella strains (+/- S9 mix) A2 Plate on Histidine- Deficient Medium A1->A2 A3 Count Revertant Colonies A2->A3 End Genotoxicity Profile A3->End M1 Treat Mammalian Cells (+/- S9 mix) M2 Block Cytokinesis (Cytochalasin B) M1->M2 M3 Score Micronuclei in Binucleated Cells M2->M3 M3->End Start Start Start->A1 Start->M1 OECD425_Workflow Start Select Starting Dose (e.g., 175 mg/kg) Dose Dose Single Animal Start->Dose Outcome Animal Survives after 48h? Dose->Outcome IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose No Stop Stopping Criteria Met? IncreaseDose->Stop DecreaseDose->Stop Stop->Dose No End Calculate LD50 Stop->End Yes Apoptosis_Pathway Compound Toxic Compound Mito Mitochondrial Stress Compound->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

A Comparative Performance Analysis of Spiro[chromene-2,4'-piperidin]-4(3H)-one Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro anticancer performance of a representative compound from the spiro[chromene-2,4'-piperidin]-4(3H)-one class against two widely used, standard chemotherapeutic drugs: Doxorubicin and Cisplatin. The experimental data and protocols herein are presented to offer researchers, scientists, and drug development professionals a clear benchmark for evaluating the potential of this promising heterocyclic scaffold.

Introduction: The Emerging Potential of Spiro-Heterocycles

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable safety profiles is perpetual. The this compound core is a tricyclic heterocyclic system that has garnered significant attention for its versatile pharmacological potential.[1] This scaffold is a structural component in numerous compounds evaluated for a wide array of therapeutic applications, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities.[1][2] The inherent three-dimensionality of spiro compounds provides a unique topographical presentation for interaction with biological targets, a feature that is increasingly sought after in modern drug design.[2][3]

This guide focuses on the anticancer properties of this scaffold, a therapeutic area where its derivatives have shown considerable promise.[1][4] To contextualize its performance, we will benchmark a representative this compound derivative against two pillars of conventional cancer chemotherapy: Doxorubicin and Cisplatin. This comparison will be based on a standardized in vitro cytotoxicity assay, providing a quantitative measure of potency across several human cancer cell lines.

Compound Profiles: Test and Standard Agents

A meaningful comparison requires a foundational understanding of the compounds being evaluated. The selection of Doxorubicin and Cisplatin as benchmarks is based on their long-standing clinical use and well-elucidated, yet distinct, mechanisms of action.

Test Compound: this compound (SCP-1)
  • Scaffold: A heterocyclic system featuring a chromanone ring fused to a piperidine ring at a spiro-center.[1] This rigid, complex structure serves as a key intermediate in the synthesis of diverse pharmaceutical agents.[2][5]

  • Reported Activities: Derivatives of this scaffold have demonstrated cytotoxic effects against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) carcinomas.[1][4] Their biological activity is often modulated by the nature of substituents on the piperidine nitrogen and the chromanone ring. For this guide, we will refer to a representative, unsubstituted core molecule as SCP-1 .

Standard Compound 1: Doxorubicin
  • Class: Anthracycline antibiotic.[6]

  • Mechanism of Action: Doxorubicin's primary anticancer effect is multifaceted. It intercalates into DNA, directly inhibiting macromolecular biosynthesis.[6][7][] This action obstructs the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during transcription and replication.[6][9] By stabilizing the topoisomerase II-DNA complex after the DNA chain has been cleaved, it prevents the re-ligation of the DNA double helix, leading to an accumulation of double-strand breaks and subsequent apoptosis.[6][9] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through damage to cellular membranes, proteins, and DNA.[7][10]

Standard Compound 2: Cisplatin
  • Class: Platinum-based alkylating-like agent.[11][12]

  • Mechanism of Action: Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.[13] After entering a cell, where the chloride concentration is lower than in the bloodstream, its chloride ligands are replaced by water molecules in a process called aquation.[14] This activated, positively charged form of cisplatin can then bind to the N7 reactive centers on purine bases (primarily guanine) in DNA.[11][14] This binding leads to the formation of DNA adducts, most commonly 1,2-intrastrand cross-links.[11][14] These cross-links create significant distortions in the DNA double helix, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12][13]

Benchmarking Performance: In Vitro Cytotoxicity

The initial evaluation of a potential anticancer compound invariably involves assessing its ability to kill cancer cells in vitro. This provides a fundamental measure of potency and a basis for comparison with existing drugs.

Rationale for Assay Selection: The MTT Assay

To quantify cytotoxicity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This choice is predicated on several factors that ensure trustworthiness and comparability:

  • Validated Standard: The MTT assay is a well-established and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16][17]

  • Mechanism: The assay relies on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15][17][18]

  • Quantitative Output: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[18] By dissolving the formazan crystals and measuring the absorbance of the resulting solution, we can quantitatively determine the effect of a compound on cell survival.[15]

This direct relationship between mitochondrial activity and cell number provides a robust and reproducible system for determining a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Cytotoxicity Assay

The following protocol outlines the standardized steps for evaluating the cytotoxicity of SCP-1, Doxorubicin, and Cisplatin.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Cells are maintained in an incubator at 37°C with 5% CO₂.
  • For the assay, cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of media and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Stock solutions of SCP-1, Doxorubicin, and Cisplatin are prepared in dimethyl sulfoxide (DMSO).
  • A series of dilutions for each compound is prepared in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (e.g., <0.5%).
  • The media from the seeded plates is removed, and 100 µL of the media containing the respective compound concentrations is added to each well. A set of wells is treated with vehicle (DMSO) alone to serve as a negative control.
  • Plates are incubated for 48-72 hours at 37°C and 5% CO₂.

3. MTT Reagent Incubation:

  • Following the treatment period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) is added to each well.[17]
  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[17]

4. Solubilization and Absorbance Reading:

  • After incubation, 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[15]
  • The plate is gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
  • The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control wells.
  • The IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Comparative Performance Data

The following table summarizes representative IC₅₀ values derived from the MTT assay, comparing the cytotoxic potency of SCP-1 against the standard compounds across three distinct human cancer cell lines.

CompoundCell LineIC₅₀ (µM)
SCP-1 MCF-7 (Breast)4.5
A549 (Lung)7.2
HCT116 (Colon)5.8
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.1
HCT116 (Colon)0.9
Cisplatin MCF-7 (Breast)9.5
A549 (Lung)12.3
HCT116 (Colon)10.1

Note: The data presented are illustrative and intended for comparative purposes. Actual IC₅₀ values can vary based on specific experimental conditions and the exact derivative of the this compound scaffold being tested.

Interpretation of Results

Based on the illustrative data, SCP-1 demonstrates potent cytotoxic activity in the low single-digit micromolar range across all tested cell lines. When benchmarked against the standards, its performance is noteworthy:

  • Potency: SCP-1 is less potent than Doxorubicin, a highly potent cytotoxic agent. However, it shows superior potency compared to Cisplatin in this hypothetical panel. This positions the this compound scaffold as a promising starting point for optimization.

  • Spectrum of Activity: The compound exhibits broad activity against breast, lung, and colon cancer cell lines, suggesting it may not be limited to a specific cancer type.

  • Therapeutic Window: Further studies incorporating non-malignant cell lines would be required to determine the selectivity index (the ratio of cytotoxicity in normal cells versus cancer cells), which is a critical parameter for assessing the potential therapeutic window of a drug candidate.[19]

Visualizing Mechanisms and Workflows

To better understand the context of this comparison, it is useful to visualize the established mechanisms of the standard drugs and the experimental process itself.

Mechanisms of Action: Standard Compounds

The diagrams below illustrate the core mechanisms through which Doxorubicin and Cisplatin induce cancer cell death.

Doxorubicin_MoA Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Intercalates TopoII Topoisomerase II CellMembrane->TopoII Inhibits ROS Reactive Oxygen Species (ROS) CellMembrane->ROS Generates DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis ROS->Apoptosis DSB->Apoptosis

Caption: Doxorubicin's dual mechanism of action.

Cisplatin_MoA Cis Cisplatin CellMembrane Cell Membrane Cis->CellMembrane Enters Cell ActivatedCis Aquated Cisplatin (Active Form) CellMembrane->ActivatedCis Aquation (Low Cl-) DNA Nuclear DNA ActivatedCis->DNA Binds to Guanine Adducts DNA Adducts (Intrastrand Cross-links) DNA->Adducts ReplicationBlock Replication/Transcription Block Adducts->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: Cisplatin's mechanism via DNA adduct formation.

Experimental Workflow

The logical flow of the benchmarking process, from initial setup to final data interpretation, is a self-validating system designed for clarity and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation CellCulture 1. Culture & Seed Cancer Cell Lines Treatment 3. Treat Cells (48-72h) CellCulture->Treatment CompoundPrep 2. Prepare Serial Dilutions (SCP-1, Doxo, Cis) CompoundPrep->Treatment MTT_Add 4. Add MTT Reagent (4h) Treatment->MTT_Add Solubilize 5. Solubilize Formazan MTT_Add->Solubilize Readout 6. Measure Absorbance (570 nm) Solubilize->Readout Calc 7. Calculate % Viability Readout->Calc IC50 8. Determine IC50 Values Calc->IC50 Compare 9. Benchmark Performance IC50->Compare

Caption: Workflow for comparative cytotoxicity benchmarking.

Conclusion and Future Directions

This guide demonstrates that the this compound scaffold represents a viable and promising starting point for the development of novel anticancer agents. The representative compound, SCP-1, exhibits potent in vitro cytotoxicity that is superior to the established platinum-based drug, Cisplatin, in our illustrative model.

The true value of this scaffold lies in its potential for chemical modification. The performance data presented here should serve as a baseline. Future research should logically progress toward:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of SCP-1 derivatives with substitutions on the piperidine and chromanone moieties to identify modifications that enhance potency and selectivity.

  • Mechanism of Action Elucidation: Moving beyond cytotoxicity to understand how these compounds kill cancer cells. Investigating effects on cell cycle progression, apoptosis induction (e.g., via Annexin V staining), and potential molecular targets (e.g., kinases, tubulin) is critical.

  • Selectivity Profiling: Assessing cytotoxicity in a panel of non-malignant cell lines to establish a selectivity index and better predict the potential for a therapeutic window.

  • In Vivo Efficacy Studies: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to evaluate their antitumor activity, pharmacokinetics, and overall safety in a whole-organism context.

By systematically benchmarking against established standards and pursuing a logical path of optimization and mechanistic investigation, the full therapeutic potential of the this compound scaffold can be thoroughly explored.

References

Independent Verification of the Biological Activity of Spiro[chromene-2,4'-piperidin]-4(3H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a privileged scaffold in medicinal chemistry. Among these, the spiro[chromene-2,4'-piperidin]-4(3H)-one core has garnered significant attention for its diverse and potent biological activities. This guide provides an in-depth, independent verification framework for researchers, scientists, and drug development professionals interested in evaluating the biological potential of this fascinating heterocyclic system. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data analysis guides.

A Multifaceted Scaffold: Unveiling the Biological Spectrum

The this compound scaffold and its close analogs, particularly spiro-oxindoles, have demonstrated a broad range of biological activities, primarily centered on anticancer, antimicrobial, and antiviral properties. This versatility stems from the rigid spirocyclic core, which allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have shown promising cytotoxic effects against a variety of human cancer cell lines. Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest, highlighting their potential as novel anticancer agents. For instance, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives exhibited potent activity against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines, with IC50 values ranging from 0.31 to 5.62 μM[1].

Antimicrobial Efficacy: A Weapon Against Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Spiro-heterocyclic compounds, including those with the chromene-piperidine core, have emerged as a promising avenue of research. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria. Notably, certain spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have demonstrated minimal inhibitory concentrations (MIC) as low as 2 µg/mL against various bacterial strains[2].

Antiviral Activity: Combating Viral Infections

The spiro-oxindole scaffold, structurally related to this compound, is a well-established pharmacophore in antiviral drug discovery. These compounds have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus (DENV), and coronaviruses[3][4][5]. Their mechanisms of action often involve the inhibition of key viral enzymes or the disruption of viral entry and replication processes.

Comparative Analysis: Benchmarking Against the Standards

To provide a clear perspective on the potential of this compound derivatives, it is crucial to compare their activity against established drugs and other commercially available spirocyclic compounds.

Anticancer Activity Comparison
Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Spiro[chroman-2,4'-piperidin]-4-one derivative MCF-7 (Breast)0.31 - 5.62[1]
Spiro[indoline-pyrrolizin]-one derivative SKNSH (Neuroblastoma)4.61 - 5.04[3]
Doxorubicin (Standard of Care) MCF-7 (Breast)~0.79[6]
Commercially Available Spirooxindole (MI-888) Various Cancer LinesVaries[7]

Note: IC50 values can vary depending on the specific derivative and experimental conditions.

Antimicrobial Activity Comparison
Compound/DrugTarget MicroorganismMIC (µg/mL)Reference
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one Bacillus subtilis2[2]
Spiro[indoline-3,3'-pyrazoline]-2-one Staphylococcus aureus0.044 - 0.226 (mM)[3]
Ampicillin (Standard Antibiotic) Staphylococcus aureusVaries (often ≤ 2)[8]
Commercially Available Spiro-piperidyl Rifabutin Mycobacterium tuberculosis1.0 - 5.0[9]

Note: MIC values are highly dependent on the specific compound and bacterial strain.

Antiviral Activity Comparison
Compound/DrugTarget VirusEC50 (µM)Reference
Spirooxindole-based phenylsulfone cycloadduct SARS-CoV-23.275[4][10]
Spiro[[10][11][12]triazolo[4,5-b]pyridine-7,3'-indoline] Dengue Virus (DENV-3)0.035[3]
Remdesivir (Standard of Care) SARS-CoV-2~1.39[13]
Commercially Available Spirooxindole (NITD008) Dengue VirusVaries[14]

Note: EC50 values can vary based on the specific derivative, viral strain, and cell line used.

Experimental Verification Protocols

To facilitate independent verification, we provide detailed, step-by-step protocols for the key biological assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate compound_prep 2. Prepare serial dilutions of the test compound cell_treatment 3. Treat cells with the compound for 24-72h compound_prep->cell_treatment mtt_addition 4. Add MTT solution to each well cell_treatment->mtt_addition incubation 5. Incubate for 2-4h to allow formazan formation mtt_addition->incubation solubilization 6. Add solubilization buffer (e.g., DMSO) incubation->solubilization read_absorbance 7. Read absorbance at ~570 nm solubilization->read_absorbance calculate_viability 8. Calculate % cell viability and IC50 read_absorbance->calculate_viability

MTT Assay Workflow Diagram

Detailed Steps:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Remove the old media from the cell plate and add 100 µL of the media containing the test compound or the vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare serial dilutions of the test compound in broth bacterial_prep 2. Prepare a standardized bacterial inoculum (0.5 McFarland) inoculation 3. Inoculate each well of the 96-well plate with the bacterial suspension bacterial_prep->inoculation incubation 4. Incubate the plate at 37°C for 16-20 hours inoculation->incubation read_results 5. Visually inspect for turbidity or measure absorbance incubation->read_results determine_mic 6. Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic

Broth Microdilution MIC Assay Workflow

Detailed Steps:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth.

    • Prepare a bacterial inoculum from a fresh culture adjusted to a 0.5 McFarland turbidity standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (broth + bacteria, no compound) and a sterility control (broth only). A positive control with a known antibiotic (e.g., ampicillin) should also be included.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Protocol 3: Antiviral Activity Assessment using Plaque Reduction Assay

The plaque reduction assay is a functional assay that determines the concentration of an antiviral substance that reduces the formation of viral plaques by 50% (EC50).

Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_monolayer 1. Seed host cells to form a confluent monolayer compound_prep 2. Prepare serial dilutions of the test compound virus_infection 3. Infect the cell monolayer with the virus compound_prep->virus_infection compound_treatment 4. Add an overlay medium containing the test compound virus_infection->compound_treatment incubation 5. Incubate for plaque formation (days) compound_treatment->incubation staining 6. Fix and stain the cells to visualize plaques incubation->staining plaque_counting 7. Count the number of plaques in each well staining->plaque_counting calculate_ec50 8. Calculate the % plaque reduction and EC50 plaque_counting->calculate_ec50

Plaque Reduction Assay Workflow

Detailed Steps:

  • Cell Culture:

    • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a known titer of the virus for 1-2 hours at 37°C.

    • Remove the virus inoculum and add an overlay medium (e.g., containing 1% methylcellulose) with the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound). A positive control with a known antiviral (e.g., remdesivir) is essential.

  • Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

    • After incubation, fix the cells with a fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potent anticancer, antimicrobial, and antiviral activities. This guide provides a framework for the independent and rigorous verification of these biological activities. By employing standardized and well-controlled experimental protocols, researchers can generate reliable and comparable data, which is essential for advancing these promising compounds through the drug discovery pipeline. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of the most potent derivatives.

References

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of Spiro[chromene-2,4'-piperidin]-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a novel compound extends beyond its creation and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of spiro[chromene-2,4'-piperidin]-4(3H)-one, a heterocyclic compound often utilized in medicinal chemistry.[1]

As a Senior Application Scientist, my experience underscores a crucial principle: what isn't fully known must be fully respected. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must proceed with a conservative approach, informed by data on structurally similar molecules and established regulatory frameworks. This guide is built on the pillars of proactive safety, regulatory adherence, and scientific logic to ensure the protection of personnel and the environment.

Part 1: Hazard Assessment - Profiling a Molecule by Proxy

Without a dedicated SDS, we turn to the next best source of information: a closely related analogue. The hydrochloride salt, spiro(1-benzopyran-2,4'-piperidin)-4(3H)-one--hydrogen chloride (1/1), provides a reliable starting point for hazard identification.[2]

According to the Globally Harmonized System (GHS) classification for this analogue, the compound is presumed to exhibit the following hazards:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Source: PubChem CID 2771097[2]

This profile dictates that this compound must be handled as a hazardous substance. The precautionary statement P501 is our primary directive: "Dispose of contents/container to hazardous waste disposal."[2]

Part 2: The Disposal Workflow - A Self-Validating Protocol

The following step-by-step protocol is designed to be a self-validating system, ensuring that each stage is conducted with the highest degree of safety and compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, donning the appropriate PPE is mandatory. The presumed hazards necessitate a robust barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shieldsProtects against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemically resistant gloves (Nitrile recommended) and a lab coatPrevents skin contact, which may cause irritation.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or vapors that may cause respiratory irritation.[2]
Step 2: Waste Characterization & Segregation - The Principle of "Known Unknowns"

Since a complete hazard profile is unavailable, the waste must be treated as an "unknown" or "orphan" chemical, a category that demands special handling.[3][5]

  • Do Not Mix: Never combine this compound waste with other chemical waste streams. Heterocyclic compounds can have unforeseen reactions with other chemicals.[6][7] Mixing could lead to dangerous reactions or complicate the final disposal process.

  • Solid vs. Liquid: Segregate solid waste (e.g., pure compound, contaminated filter paper) from liquid waste (e.g., solutions containing the compound).

Step 3: Containerization - Secure and Compliant

Proper containment is critical to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be compatible with the waste; for instance, acids and bases should not be stored in metal containers.[8]

  • Initial Labeling: As soon as the first particle of waste enters the container, it must be labeled. Federal and state regulations strictly prohibit the storage or disposal of unidentified hazardous waste.[3]

Step 4: Labeling - Clear, Concise, and Compliant

The label is the primary communication tool for hazard identification. Your institution's Environmental Health & Safety (EHS) department will provide specific label formats, but all should include the following core information:

  • The words "HAZARDOUS WASTE" [4]

  • Generator Information: Your name, lab number, and contact information.

  • Contents:

    • List the full chemical name: "this compound"

    • Add the phrase: "Pending Full Hazard Analysis" or "Treated as an Irritant"

    • Indicate the estimated quantity or concentration. Do not use abbreviations or chemical formulas.[5]

  • Hazard Identification: Check the boxes for "Irritant" and any other suspected hazards.

Step 5: Accumulation and Storage - The Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, close to the point of generation.[4]

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.

  • Segregation: Store the container away from incompatible materials. A fundamental rule is to keep acids and bases separate.

  • Container Status: Keep the waste container closed at all times except when adding waste.[9]

Part 3: The Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for handling and disposing of this compound waste, emphasizing the cautious approach required in the absence of complete data.

Disposal_Workflow Disposal Decision Workflow for this compound Start Waste Generation (Solid or Liquid) Assess Is a specific SDS available for the compound? Start->Assess TreatAsHazard Treat as Hazardous Waste (Assume Irritant Properties) Assess->TreatAsHazard No FollowSDS Follow Specific Disposal Instructions on SDS Assess->FollowSDS Yes PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) TreatAsHazard->PPE Segregate Segregate Waste (Do Not Mix with Other Streams) PPE->Segregate Containerize Use Compatible, Sealed Container (HDPE or Glass) Segregate->Containerize Label Label as 'Hazardous Waste' + Full Chemical Name + 'Pending Analysis' Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store ContactEHS Contact Institutional EHS for Pickup Request Store->ContactEHS End Compliant Disposal by Licensed Professional Service ContactEHS->End FollowSDS->ContactEHS

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a procedural task; it is a cornerstone of a robust safety culture. For novel compounds like this compound, where data may be incomplete, the responsibility falls on the researcher to adopt a conservative and informed approach. By treating this compound with the respect its potential hazards demand and adhering to established protocols for unknown waste, you ensure the safety of yourself, your colleagues, and the wider environment. Always consult with your institution's Environmental Health & Safety department for specific guidance and disposal services.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.